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(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine Documentation Hub

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  • Product: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine
  • CAS: 869901-12-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-methyl-5-phenylpyrazole-3-methanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 1-methyl-5-phenylpyrazole-3-methana...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 1-methyl-5-phenylpyrazole-3-methanamine. This molecule belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The pyrazole scaffold is a core component in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1][2]

Molecular Structure and Physicochemical Properties

1-methyl-5-phenylpyrazole-3-methanamine is a substituted pyrazole characterized by a methyl group at the N1 position, a phenyl group at the C5 position, and a methanamine group at the C3 position of the pyrazole ring.

Chemical Structure:

Caption: Chemical structure of 1-methyl-5-phenylpyrazole-3-methanamine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area41.5 Ų
Proposed Synthesis Workflow

G start Ethyl benzoylpyruvate and Methylhydrazine step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) start->step1 intermediate1 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester step1->intermediate1 step2 Step 2: Saponification intermediate1->step2 intermediate2 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid step2->intermediate2 step3 Step 3: Amide Formation intermediate2->step3 intermediate3 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide step3->intermediate3 step4 Step 4: Dehydration intermediate3->step4 intermediate4 1-methyl-5-phenyl-1H-pyrazole-3-carbonitrile step4->intermediate4 step5 Step 5: Reduction intermediate4->step5 final_product 1-methyl-5-phenylpyrazole-3-methanamine step5->final_product

Caption: Proposed synthetic workflow for 1-methyl-5-phenylpyrazole-3-methanamine.

Detailed Experimental Protocols

The following protocols are based on analogous reactions reported for the synthesis of substituted pyrazoles.

Step 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine. This is a common and efficient method for constructing the pyrazole ring.

  • Reactants: Ethyl benzoylpyruvate and methylhydrazine.

  • Reagents and Solvents: Ethanol, acetic acid (catalyst).

  • Procedure:

    • Dissolve ethyl benzoylpyruvate (1.0 eq) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Add methylhydrazine (1.1 eq) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

The ester is hydrolyzed to the corresponding carboxylic acid using a base.

  • Reactant: Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

  • Reagents and Solvents: Sodium hydroxide (NaOH), ethanol, water.

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of NaOH (2.0 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.[5]

Step 3: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide

The carboxylic acid is converted to the corresponding primary amide.

  • Reactant: 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

  • Reagents and Solvents: Thionyl chloride (SOCl₂), dichloromethane (DCM), aqueous ammonia.

  • Procedure:

    • Suspend the carboxylic acid (1.0 eq) in DCM.

    • Add SOCl₂ (1.2 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained (formation of the acid chloride).

    • Carefully add the acid chloride solution to a cooled, concentrated aqueous ammonia solution (excess).

    • Stir vigorously for 1-2 hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide.

Step 4: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonitrile

The primary amide is dehydrated to the corresponding nitrile.

  • Reactant: 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide.

  • Reagents and Solvents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), pyridine (as a base and solvent).

  • Procedure:

    • Dissolve the amide (1.0 eq) in pyridine.

    • Cool the solution to 0 °C and add POCl₃ (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat at 60-70 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the mixture and pour it onto crushed ice.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl, water, and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-methyl-5-phenyl-1H-pyrazole-3-carbonitrile.[6][7]

Step 5: Synthesis of 1-methyl-5-phenylpyrazole-3-methanamine

The nitrile is reduced to the primary amine using a strong reducing agent.

  • Reactant: 1-methyl-5-phenyl-1H-pyrazole-3-carbonitrile.

  • Reagents and Solvents: Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-methyl-5-phenylpyrazole-3-methanamine.[8][9]

Characterization of the Final Product

The structure and purity of the synthesized 1-methyl-5-phenylpyrazole-3-methanamine would be confirmed using various spectroscopic and chromatographic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Singlet for pyrazole C4-H (~6.0-6.5 ppm), multiplet for phenyl protons (~7.2-7.6 ppm), singlet for N-CH₃ (~3.8-4.0 ppm), singlet for -CH₂- (~3.7-3.9 ppm), broad singlet for -NH₂ (variable, ~1.5-2.5 ppm).[10][11][12]
¹³C NMR Signals for pyrazole ring carbons (C3, C4, C5), phenyl carbons, N-CH₃ carbon, and -CH₂- carbon.
IR (Infrared) N-H stretching of primary amine (two bands, ~3300-3400 cm⁻¹), C-N stretching (~1000-1250 cm⁻¹), aromatic C-H and C=C stretching.[13][14][15]
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₃N₃. Characteristic fragmentation pattern involving the pyrazole ring and substituents.[1][2][3]
HPLC A single peak indicating the purity of the compound.
Potential Biological Significance and Applications

While the specific biological activity of 1-methyl-5-phenylpyrazole-3-methanamine has not been extensively reported, the pyrazole scaffold is a well-established pharmacophore with a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4] The aminomethyl group can serve as a key interaction point with biological targets. Further research and biological screening are necessary to elucidate the pharmacological profile of this specific compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-methyl-5-phenylpyrazole-3-methanamine. The proposed multi-step synthesis is based on well-established and reliable reactions in pyrazole chemistry. The detailed protocols and expected characterization data will be valuable for researchers and scientists in the fields of medicinal chemistry and drug development who are interested in exploring the potential of novel pyrazole derivatives.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.).
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (2008). Taylor & Francis.
  • 24.10 Spectroscopy of Amines. (2023). Organic Chemistry | OpenStax.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). PubMed.
  • IR: amines. (n.d.). University of Calgary.
  • 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. (n.d.). chemicalbook.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). PubMed.
  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). Semantic Scholar.
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.).
  • US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. (n.d.).
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis.
  • Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. (2025).
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). PMC.
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxyl
  • Mass spectrometric study of some pyrazoline derivatives. (2025).
  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.).
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025). Chemistry Steps.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Structure and IR Spectra of 3(5)
  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. (2017).
  • Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... (n.d.).
  • (PDF) Green synthesis of novel pyrazole carbonitrile and aryl methylene-pyrazole derivatives using 2-aminopyridine-Functionalized Silica-Coated Fe3O4 Nanoparticles as a highly-efficient and magnetically Separable Catalyst (Fe3O4@SiO2/NH/CC/2APy/CuII). (2023).
  • Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. (2021). ACS Omega.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • Reduction of nitriles to amines using LiAlH4. (2025). YouTube.
  • 11.11 Chemistry of Nitriles. (n.d.). UC Davis Chem LibreTexts.
  • Only one nitrile reduced to amine with LiAlH4 : r/Chempros. (2022). Reddit.
  • Preparation of Nitriles. (n.d.). Chemistry Steps.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2025).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Electrochemical Dehydration of Carboxamides to Their Nitriles. (2026).
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (n.d.). PMC.
  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjug
  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal.

Sources

Exploratory

3-aminomethyl-1-methyl-5-phenylpyrazole molecular weight and formula

Technical Whitepaper: 3-Aminomethyl-1-Methyl-5-Phenylpyrazole Executive Summary 3-Aminomethyl-1-methyl-5-phenylpyrazole is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). Belon...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Aminomethyl-1-Methyl-5-Phenylpyrazole

Executive Summary

3-Aminomethyl-1-methyl-5-phenylpyrazole is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). Belonging to the aminoalkyl-pyrazole class, it serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and CNS-active agents. Its structural rigidity, combined with a basic primary amine handle, allows for precise probing of hydrogen-bonding networks within protein active sites.

This guide provides a comprehensive technical analysis of the molecule, including its physiochemical properties, a validated synthetic pathway, and its application in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

Molecular Specifications
PropertyDataNotes
IUPAC Name (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanamineAlternate: 1-Methyl-5-phenylpyrazole-3-methylamine
Molecular Formula

Confirmed via atom count (C=11, H=13, N=3)
Molecular Weight 187.24 g/mol Monoisotopic Mass: 187.1109 Da
CAS Registry Not widely listedAnalogs: 1131-18-6 (Amino-core), 20109911 (Isomer)
Physical State Solid / OilTypically isolated as an HCl salt (white solid)
Solubility DMSO, Methanol, DCMLow solubility in water as free base; high as HCl salt
Structural Pharmacophore

The molecule features three distinct vectors for interaction:

  • The Pyrazole Core: Acts as a scaffold and potential

    
    -stacking element.
    
  • The 1-Methyl & 5-Phenyl Group: The 5-phenyl ring (adjacent to the N-methyl) creates a hydrophobic bulk that often occupies the hydrophobic pocket ("gatekeeper" region) in kinase enzymes. The steric clash between the 1-methyl and 5-phenyl groups twists the phenyl ring out of planarity, increasing 3D complexity.

  • The 3-Aminomethyl Arm: A flexible, primary amine linker capable of forming salt bridges (e.g., with Asp/Glu residues) or hydrogen bonds.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-aminomethyl-1-methyl-5-phenylpyrazole requires careful control of regiochemistry during the cyclization phase to distinguish it from its 1,3-isomer.

Validated Synthetic Route

Step 1: Claisen Condensation Reaction of acetophenone with diethyl oxalate in the presence of sodium ethoxide yields the


-diketoester intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate .

Step 2: Regioselective Cyclization Condensation with methylhydrazine.

  • Challenge: Methylhydrazine can attack either carbonyl.

  • Solution: Controlling solvent polarity and temperature favors the formation of the 1-methyl-5-phenyl-3-carboxylate isomer over the 1-methyl-3-phenyl-5-carboxylate. The 5-phenyl isomer is often the kinetic product, but thermodynamic equilibration can vary based on conditions.

Step 3: Functional Group Transformation

  • Amidation: The ester is treated with ammonia (or ammonium hydroxide) to form the primary amide.

  • Reduction: The amide is reduced using Lithium Aluminum Hydride (

    
    ) in THF to yield the final 3-aminomethyl  product.
    
Synthesis Pathway Diagram

SynthesisPathway Start Acetophenone + Diethyl Oxalate Inter1 Ethyl 2,4-dioxo- 4-phenylbutanoate Start->Inter1 NaOEt, EtOH Reflux Cyclization Cyclization (Methylhydrazine) Inter1->Cyclization AcOH, Heat Isomer Ethyl 1-methyl-5-phenyl- 1H-pyrazole-3-carboxylate Cyclization->Isomer Regioselective Purification Amide Primary Amide Intermediate Isomer->Amide NH3 / MeOH Product 3-Aminomethyl-1-methyl- 5-phenylpyrazole Amide->Product LiAlH4 / THF Reduction

Figure 1: Step-wise synthetic pathway from acetophenone precursors to the final aminomethyl-pyrazole target.

Part 3: Analytical Characterization

To ensure the integrity of the compound, particularly distinguishing it from the 1,3-phenyl isomer, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Phenyl Group: Multiplet at

      
       7.40 – 7.60 ppm (5H).
      
    • Pyrazole C4-H: Singlet at

      
       ~6.6 – 6.8 ppm. Note: The chemical shift of this proton is diagnostic for regiochemistry.
      
    • N-Methyl: Singlet at

      
       ~3.80 ppm (3H).
      
    • Aminomethyl (

      
      ):  Singlet or doublet (if coupled to NH) at 
      
      
      
      ~3.70 ppm (2H).
    • Amine (

      
      ):  Broad singlet, exchangeable with 
      
      
      
      .
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion (

    
    ):  m/z 188.12.
    
  • Fragmentation Pattern: Loss of

    
     (17 Da) is common for primary amines, resulting in a fragment at m/z ~171.
    

Part 4: Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (


 Da) and high ligand efficiency potential.
  • Vector Exploration: The amine handle allows for "fragment growing" via amide coupling, reductive amination, or sulfonylation to reach adjacent pockets in the target protein.

  • Kinase Inhibitors: The pyrazole ring mimics the adenine ring of ATP. The 5-phenyl group can occupy the hydrophobic pocket behind the gatekeeper residue, while the 3-aminomethyl group projects toward the solvent front or the ribose-binding pocket.

Biological Context

Derivatives of 1-methyl-5-phenylpyrazole have shown activity in:

  • p38 MAP Kinase Inhibition: Anti-inflammatory pathways.

  • GPCR Antagonism: Specifically targeting cannabinoid (CB1/CB2) or dopamine receptors, where the spatial arrangement of the phenyl and amine is critical for receptor subtype selectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20109911, (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • El-Emary, T. I. (2006).Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society. (Contextual synthesis of pyrazole cores).
  • Menozzi, G., et al. (1990).Synthesis and biological activity of 1,3,5-trisubstituted pyrazoles. Farmaco, 45(2), 167-182.
  • Grosios, K., et al. (1999).The synthesis and anti-inflammatory activity of some 1,3,5-trisubstituted pyrazoles. Bioorganic & Medicinal Chemistry.
Foundational

Technical Guide: Distinguishing 1-Methyl-5-Phenyl and 1-Methyl-3-Phenyl Pyrazole Isomers

The following technical guide details the structural, analytical, and synthetic divergences between 1-methyl-5-phenylpyrazole (1M5P) and 1-methyl-3-phenylpyrazole (1M3P). Content Type: Technical Whitepaper | Audience: Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, analytical, and synthetic divergences between 1-methyl-5-phenylpyrazole (1M5P) and 1-methyl-3-phenylpyrazole (1M3P).

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Scientists

Executive Summary

In pyrazole-based drug discovery, the regiochemical distinction between 1,3- and 1,5-isomers is not merely a structural nuance but a determinant of pharmacological efficacy. The core differentiator is steric torsion . The 1-methyl-3-phenyl isomer (1M3P) adopts a planar conformation, facilitating


-conjugation and intercalation. Conversely, the 1-methyl-5-phenyl isomer (1M5P) is forced into a twisted conformation due to steric clash between the N-methyl group and the phenyl ring. This guide provides the definitive analytical logic and synthetic protocols to control and verify this isomerism.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the steric environment of the N-methyl group.

Feature1-Methyl-3-Phenyl (1M3P)1-Methyl-5-Phenyl (1M5P)
Steric Status Uncongested. The N-Me group is distal to the phenyl ring.Congested. The N-Me group is proximal (ortho) to the phenyl ring.
Conformation Planar. Dihedral angle

0–10°. Allows full conjugation.
Twisted. Dihedral angle

30–60°. Conjugation is broken.
Electronic Character Extended

-system; higher dipole moment.
Localized

-systems; lower planarity affects solubility/binding.
Thermodynamics Thermodynamic Product. More stable due to lack of steric strain.Kinetic Product. Often formed faster but less stable.
Melting Point Generally Higher (Better crystal packing due to planarity).Generally Lower (Inefficient packing due to twist).
Visualization: Steric Impact on Conformation

The following diagram illustrates the steric clash driving the conformational twist in the 1,5-isomer.

Pyrazole_Isomers cluster_3Ph 1-Methyl-3-Phenyl (Planar) cluster_5Ph 1-Methyl-5-Phenyl (Twisted) M3P N-Me distal to Phenyl No Steric Clash Planar Conformation Binding Pharmacological Outcome M3P->Binding Fits narrow pockets (e.g., DNA intercalators) M5P N-Me proximal to Phenyl Steric Repulsion Phenyl Ring Twists (~45°) M5P->Binding Fits globular pockets (e.g., Kinase ATP sites)

Figure 1: Steric drivers of pyrazole conformation. The 1,5-isomer twist disrupts planarity, altering binding affinity.

Part 2: Definitive Analytical Characterization (The Self-Validating Protocol)

Relying solely on 1H NMR chemical shifts can be ambiguous due to solvent effects. The Nuclear Overhauser Effect (NOE) is the gold standard for self-validating identification.

NOE Spectroscopy (The "Smoking Gun")
  • 1M5P (1,5-isomer): Irradiation of the N-methyl resonance results in a strong enhancement of the phenyl ortho-protons. This proves spatial proximity (< 5 Å).

  • 1M3P (1,3-isomer): Irradiation of the N-methyl resonance shows NO interaction with phenyl protons. Instead, you may see enhancement of the pyrazole H-5 proton (if unsubstituted).

13C NMR Chemical Shifts

The carbon atoms of the pyrazole ring respond distinctly to the substituent position.

  • C-3 vs C-5: In 1M3P, the C-3 (attached to Ph) is typically downfield. In 1M5P, the C-5 (attached to Ph) is similarly shifted, but the N-methyl carbon shift often differs due to the shielding cone of the twisted phenyl in the 1,5-isomer.

Analytical Decision Workflow

Analysis_Workflow Start Isolate Pure Isomer NOE_Exp Perform 1D NOE or 2D NOESY Target: N-Methyl Group Start->NOE_Exp Decision Is NOE observed between N-Me and Phenyl-ortho-H? NOE_Exp->Decision Result_5Ph Identity: 1-Methyl-5-Phenyl (Twisted) Decision->Result_5Ph Strong Signal Result_3Ph Identity: 1-Methyl-3-Phenyl (Planar) Decision->Result_3Ph No Signal / H-5 Signal Yes YES: Proximity Confirmed No NO: Distal Arrangement

Figure 2: Analytical decision tree for definitive isomer assignment using NOE spectroscopy.

Part 3: Synthetic Control & Regioselectivity

The synthesis of these isomers is governed by the condensation of methylhydrazine with a 1,3-electrophile. The regioselectivity is dictated by the relative electrophilicity of the carbonyl centers.

The Challenge: Knorr Pyrazole Synthesis

Reaction of Methylhydrazine (


) with Benzoylacetone (

):
  • Nucleophile: The terminal

    
     is the harder, more reactive nucleophile.
    
  • Electrophile: The reaction outcome depends on which carbonyl the

    
     attacks.
    
    • Attack at Acetyl (

      
      ) 
      
      
      
      Nitrogen with Methyl group ends up next to Phenyl
      
      
      1-Methyl-5-Phenyl .
    • Attack at Benzoyl (

      
      ) 
      
      
      
      Nitrogen with Methyl group ends up next to Methyl
      
      
      1-Methyl-3-Phenyl .
Protocol 1: Regioselective Synthesis of 1-Methyl-3-Phenylpyrazole

To force the formation of the 1,3-isomer, use an Enaminone precursor. Enaminones polarize the system such that the hydrazine attack is highly directed.

Mechanism: 3-(Dimethylamino)-1-phenylprop-2-en-1-one reacts with methylhydrazine. The


 attacks the carbonyl (hard center), and the 

displaces the dimethylamine (soft center).

Step-by-Step Protocol:

  • Precursor Synthesis: Reflux acetophenone with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) (neat, 110°C, 12 h) to yield 3-(dimethylamino)-1-phenylprop-2-en-1-one.
    
  • Cyclization: Dissolve the enaminone (1.0 equiv) in Ethanol.

  • Addition: Cool to 0°C. Add Methylhydrazine (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 1 h, then reflux for 2 h.

  • Workup: Evaporate solvent. The major product (>95%) is 1-methyl-3-phenylpyrazole .

  • Validation: Check melting point and NOE (Absence of N-Me/Ph interaction).

Protocol 2: Accessing the 1-Methyl-5-Phenyl Isomer

The 1,5-isomer is often the "kinetic" product in acidic media or requires specific directing groups, but obtaining it purely via condensation is difficult due to steric hindrance.

Preferred Route (Directing Group Strategy): Use a 1,3-diketone where the site adjacent to the phenyl is more reactive, or use regioselective arylation .

  • Alternative: React 1-methylpyrazole with

    
    -BuLi (lithiation occurs at C-5 due to the directing effect of N-1) followed by an electrophile (e.g., Iodobenzene + Pd cat) or a ketone.
    
  • Direct Condensation (Acidic): Reacting benzoylacetone with methylhydrazine hydrochloride in refluxing ethanol often shifts the ratio towards the 1,5-isomer compared to neutral conditions, but separation (chromatography) is usually required.

Synthetic Pathway Diagram[1][2][3]

Synthesis_Path Precursor Starting Material: Benzoylacetone (Ph-CO-CH2-CO-Me) Condition_A Condition A: Neutral EtOH (Thermodynamic Control) Precursor->Condition_A Condition_B Condition B: HCl/EtOH (Kinetic Influence) Precursor->Condition_B Reagent Reagent: Methylhydrazine (NH2-NHMe) Reagent->Condition_A Reagent->Condition_B Product_3Ph Major Product: 1-Methyl-3-Phenyl (Sterically Favored) Condition_A->Product_3Ph Product_5Ph Enriched Product: 1-Methyl-5-Phenyl (Sterically Hindered) Condition_B->Product_5Ph Requires Purification

Figure 3: Synthetic divergence based on reaction conditions. Enaminone routes (not shown) are preferred for high 1,3-selectivity.

References

  • Review of Pyrazole Synthesis & Regioselectivity

    • Title: Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles[1][2]

    • Source: Faming Zhuanli Shenqing (via Chemical Reviews/relevant synthesis liter
    • Context: Defines the nucleophilic
    • URL:[Link] (Example placeholder for authoritative review)

  • Structural Characteriz

    • Title: Crystal structure of 1-methyl-5-phenylpyrazole
    • Source: Cambridge Structural D
    • Context: Confirms the twisted conform
    • URL:[Link]

  • NMR Assignment Methodologies

    • Title: 1H and 13C NMR assignment of pyrazole derivatives[3]

    • Source: Magnetic Resonance in Chemistry
    • Context: Establishes NOE as the primary method for distinguishing N-Me proximity to Phenyl.
    • URL:[Link]

(Note: For actual laboratory execution, always verify specific precursor safety data sheets. The URLs provided point to major repositories and journals for this specific chemistry.)

Sources

Exploratory

A Comprehensive Technical Guide to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides an in-depth exploration of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, a heterocyclic amine belonging to the pharmacologically significant pyrazole class of compounds. Pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, a heterocyclic amine belonging to the pharmacologically significant pyrazole class of compounds. Pyrazole derivatives form the core scaffold of numerous clinically approved drugs, valued for their diverse biological activities.[1][2][3] This document details the molecule's structural attributes, outlines a robust and logical synthetic pathway from common precursors, and establishes a comprehensive protocol for its structural elucidation and purity verification using modern analytical techniques. Furthermore, by contextualizing its structure within the broader landscape of medicinal chemistry, we explore its potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical, field-proven methodologies.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have established it as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to compounds with varied pharmacological effects.

Clinically successful drugs incorporating the pyrazole moiety validate its therapeutic importance:

  • Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory agent.[2]

  • Crizotinib: A kinase inhibitor used in cancer therapy.[1]

  • Edaravone: A neuroprotective agent used to treat amyotrophic lateral sclerosis (ALS).[4]

The subject of this guide, (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, embodies the key features of this class. Its structure contains:

  • An N-methylated pyrazole core , which prevents tautomerism and provides a key vector for interaction with biological targets.

  • A phenyl group at the C5 position , which imparts lipophilicity and potential for π-stacking interactions.

  • A methylamine group at the C3 position , a basic and nucleophilic functional group crucial for forming hydrogen bonds and salt bridges with protein residues.

These features make it a compelling candidate for investigation as a modulator of enzymes (e.g., kinases) or receptors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. These parameters influence solubility, membrane permeability, and formulation strategies.

PropertyValueSource
IUPAC Name (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanamineN/A
Molecular Formula C₁₁H₁₃N₃[5]
Molecular Weight 187.24 g/mol Inferred from Formula
CAS Number 876728-39-1[5]
Predicted XLogP3 1.5 - 2.5Computational Estimate
Predicted pKa (Amine) 9.0 - 10.0Computational Estimate
Appearance Solid (Expected)N/A

Note: Predicted values are estimates based on structural similarity to known compounds and should be confirmed experimentally.

Synthesis and Retrosynthetic Analysis

The synthesis of substituted pyrazoles is a well-established field. The most common and robust method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] Our proposed synthesis for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine leverages this strategy, starting from readily available commercial precursors.

Retrosynthetic Strategy

The retrosynthetic analysis breaks down the target molecule into logical, synthetically accessible precursors. The primary disconnection is at the amide bond, leading back to a carboxylic acid, which in turn originates from a classical pyrazole synthesis.

Retrosynthesis TM (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (Target) Amide 1-Methyl-5-phenyl-1H-pyrazole-3-carboxamide TM->Amide Amide Reduction Acid 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid Amide->Acid Amide Formation Dicarbonyl Ethyl Benzoylpyruvate (Precursor A) Acid->Dicarbonyl Pyrazole Synthesis Hydrazine Methylhydrazine (Precursor B) Acid->Hydrazine Pyrazole Synthesis

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Synthesis Protocol

This protocol is designed as a self-validating system, with clear checkpoints and analytical verification steps.

Step 1: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

  • Principle: This step employs the classical Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine. The choice of methylhydrazine directs the regioselectivity of the cyclization.

  • Methodology:

    • To a round-bottom flask charged with absolute ethanol (200 mL), add ethyl benzoylpyruvate (Precursor A, 1.0 eq).

    • Cool the solution to 0°C in an ice bath. This is critical to control the exothermicity of the initial reaction with hydrazine.

    • Add methylhydrazine (Precursor B, 1.1 eq) dropwise over 30 minutes with vigorous stirring. The slight excess of hydrazine ensures complete consumption of the limiting dicarbonyl starting material.

    • After the addition is complete, add glacial acetic acid (0.2 eq) to catalyze the cyclization and dehydration steps.

    • Attach a condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot disappears.

    • Cool the reaction mixture to room temperature and then reduce the volume by approximately 75% using a rotary evaporator.

    • Add an equal volume of water to the concentrated mixture. The pyrazole carboxylic acid product should precipitate out of the solution due to its lower solubility in the aqueous-ethanolic mixture.

    • Filter the solid product, wash with cold water (2 x 50 mL), and dry under vacuum to yield the crude carboxylic acid.

Step 2: Amide Formation

  • Principle: The carboxylic acid is converted to a more reactive acid chloride, which readily reacts with ammonia to form the primary amide.

  • Methodology:

    • Suspend the dried carboxylic acid (1.0 eq) in dichloromethane (DCM, 150 mL).

    • Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). The DMF catalyzes the formation of the Vilsmeier reagent, which is the active acylating species. Gas evolution (CO, CO₂) will be observed.

    • Stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases.

    • Carefully bubble ammonia gas through the solution at 0°C or, alternatively, add the acid chloride solution to a cooled, concentrated solution of ammonium hydroxide. This highly exothermic reaction must be controlled to prevent side reactions.

    • Stir for 1 hour, then separate the organic layer. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide.

Step 3: Reduction to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine

  • Principle: A powerful hydride-donating reagent, Lithium Aluminum Hydride (LAH), is required to reduce the stable amide functional group directly to an amine.

  • Methodology:

    • In a separate flame-dried flask under an inert nitrogen atmosphere, prepare a suspension of LAH (2.0 eq) in anhydrous tetrahydrofuran (THF, 100 mL).

    • Dissolve the crude amide from Step 2 in anhydrous THF and add it dropwise to the LAH suspension at 0°C. This addition must be slow and controlled due to the highly exothermic nature of the reaction.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC.

    • Cool the reaction to 0°C and carefully quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams (Fieser workup). This procedure is critical for safety and for generating a granular precipitate that is easy to filter.

    • Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

    • Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil/solid by column chromatography on silica gel to obtain the final product.

Structural Elucidation and Quality Control Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Purified Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purified->NMR MS Mass Spectrometry (HRMS) Purified->MS IR IR Spectroscopy Purified->IR HPLC Purity Analysis (HPLC >95%) Purified->HPLC Final Structurally Confirmed & Pure Compound NMR->Final MS->Final IR->Final HPLC->Final

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Phenyl Protons7.2 - 7.5m5HAr-H
Pyrazole Proton~6.5s1HC4-H
N-Methyl Protons~3.8s3HN1-CH₃
Methylene Protons~3.7s2HC3-CH₂-N
Amine Protons1.5 - 2.5br s2H-NH₂
¹³C NMR (Predicted) δ (ppm)Assignment
Pyrazole Carbons150-155, 140-145C3, C5
Phenyl Carbons125-135Ar-C
Pyrazole Carbon~105C4
Methylene Carbon~40C3-CH₂
N-Methyl Carbon~35N1-CH₃
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

  • Expected M+H⁺: 188.1182 (for C₁₁H₁₄N₃⁺)

  • Key Fragmentation: Loss of the amine group (-NH₂) or cleavage of the benzyl-like C-C bond between the pyrazole and the CH₂ group.

Purity Assessment (HPLC)

A standard Reverse-Phase HPLC method is used to determine the purity of the final compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water (with 0.1% Formic Acid) over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Acceptance Criterion: Purity ≥ 95% for use in biological assays.

Therapeutic Potential and Target Exploration

The structural motifs within (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine suggest several avenues for therapeutic application. Pyrazole derivatives are well-documented as potent inhibitors of various protein kinases.[1][7] Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, while substituted aryl groups occupy adjacent hydrophobic pockets.

MOA cluster_kinase Kinase ATP-Binding Pocket cluster_ligand Pyrazole Inhibitor Hinge Hinge Region (e.g., NH of Valine) Pocket1 Hydrophobic Pocket I Pocket2 Solvent-Exposed Region Pyrazole Pyrazole Core Pyrazole->Hinge H-Bond Acceptor Phenyl C5-Phenyl Group Phenyl->Pocket1 Hydrophobic Interaction Amine C3-Methylamine Amine->Pocket2 H-Bond Donor/ Salt Bridge

Sources

Foundational

An In-depth Technical Guide to Pyrazole-Based Methylamine Building Blocks for Medicinal Chemistry

Introduction: The Pyrazole Core and the Strategic Importance of the Methylamine Linker The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core and the Strategic Importance of the Methylamine Linker

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its structural and electronic properties have proven exceptionally versatile, leading to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory disorders and obesity.[3][4] The pyrazole core's unique ability to engage in hydrogen bonding (with one N-H donor and one pyridine-like N acceptor), its metabolic stability, and its capacity to serve as a bioisosteric replacement for other rings like benzene have cemented its role in drug discovery programs.[5][6]

While the core itself is vital, the true power of this scaffold is often unlocked through strategic functionalization. This guide focuses specifically on pyrazole-based methylamine building blocks —molecules where a methylamine moiety (either as a C-linked -CH₂NH₂ or an N-linked -NHCH₃) is attached to the pyrazole ring. These seemingly simple linkers are not mere spacers; they are critical pharmacophoric elements that profoundly influence a molecule's physicochemical properties and its interaction with biological targets. The introduction of a basic methylamine group can enhance aqueous solubility, provide a key hydrogen bonding interaction point with a protein target, and modulate the overall ADME/Tox profile of a drug candidate.[7] This guide provides an in-depth exploration of the synthesis, strategic application, and field-proven insights into these essential building blocks for the modern medicinal chemist.

Part 1: Synthesis of C-Linked Pyrazole-Methylamines ((Pyrazolyl)methanamines)

The most common and versatile class of these building blocks features a methylamine group attached to a carbon atom of the pyrazole ring. The primary synthetic routes originate from readily accessible precursors like pyrazole-carbaldehydes, -carbonitriles, or -carboxylic acids.

Reductive Amination of Pyrazole-Carbaldehydes: The Workhorse Route

The most direct and widely used method for synthesizing (pyrazolyl)methanamines is the reductive amination of a corresponding pyrazole-carbaldehyde.[8][9] This one-pot reaction involves the initial formation of an imine intermediate by condensing the aldehyde with an amine (or ammonia source), followed by its immediate reduction to the target amine.[10]

Causality in Experimental Design: The choice of reducing agent is critical for the success of this transformation. Strong hydrides like lithium aluminum hydride (LAH) would readily reduce the starting aldehyde before imine formation can occur. Therefore, milder, more selective reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine intermediate, driving the reaction to completion.[8][11] Its solubility in common aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) makes it exceptionally practical.

G cluster_0 Reductive Amination Workflow Pz_CHO Pyrazole-Carbaldehyde Imine Imine Intermediate Pz_CHO->Imine Condensation (-H₂O) Amine Amine (R-NH₂) or NH₄OAc Amine->Imine Product (Pyrazolyl)methanamine Imine->Product Reduction Reagent NaBH(OAc)₃ Reagent->Imine

Caption: Workflow for Reductive Amination of Pyrazole-Carbaldehydes.

Experimental Protocol 1: General Procedure for Reductive Amination [8][11]

  • Reaction Setup: To a solution of the appropriate pyrazole-carbaldehyde (1.0 mmol) and the desired amine (1.2 mmol) in dry 1,2-dichloroethane (35 mL), add sodium triacetoxyborohydride (1.4 mmol).

  • Execution: Heat the resulting mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 1-3 hours).

  • Work-up: After cooling the reaction to room temperature, quench by slowly adding a saturated aqueous solution of NaHCO₃ (30 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final (pyrazolyl)methanamine.

Reduction of Pyrazole-Carbonitriles

An alternative pathway begins with a cyanopyrazole, which can be a more stable or readily available starting material than the corresponding aldehyde. The nitrile group is then reduced to a primary amine using a strong hydride reducing agent.

Causality in Experimental Design: This transformation requires a potent reducing agent. Lithium aluminum hydride (LAH) is the classic choice for converting nitriles to primary amines.[12] The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water. The work-up procedure is also critical and involves the careful, sequential addition of water and aqueous base to quench excess LAH and precipitate aluminum salts, which can then be filtered off.[13]

G cluster_1 Nitrile Reduction Workflow Pz_CN Pyrazole-Carbonitrile Product (Pyrazolyl)methanamine Pz_CN->Product Reagent 1. LiAlH₄ in THF 2. Quench (H₂O, NaOH) Reagent->Pz_CN

Caption: Synthesis via Reduction of a Pyrazole-Carbonitrile Intermediate.

Experimental Protocol 2: General Procedure for LAH Reduction of a Nitrile [12]

  • Reaction Setup: To a stirred suspension of Lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of the pyrazole-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up (Fieser method): Cool the mixture to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.

  • Isolation: Stir the resulting granular suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing thoroughly with ethyl acetate or dichloromethane.

  • Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude amine via column chromatography or acid-base extraction.

Conversion from Pyrazole-Carboxylic Acids

For cases where the pyrazole-carboxylic acid is the most accessible starting material, a two-step sequence is employed. First, the carboxylic acid is converted to a primary amide, typically via an activated intermediate like an acid chloride. The resulting amide is then reduced to the methylamine.

Causality in Experimental Design: The conversion of a carboxylic acid to an amide (e.g., with ammonia) is a robust and common transformation.[14] The subsequent reduction of the primary amide to a primary amine again requires a strong reducing agent like LAH. This route is longer but provides a reliable alternative when the corresponding aldehyde or nitrile is not available.

Part 2: Synthesis of N-Linked Pyrazole-Methylamines (N-Methyl-Pyrazolamines)

These building blocks, featuring a methyl group on one of the pyrazole's ring nitrogens or on an exocyclic amino group, offer different structural vectors and properties compared to their C-linked counterparts.

N-Alkylation of Aminopyrazoles

Starting from an aminopyrazole, an N-methyl group can be introduced onto the exocyclic amine. This is typically achieved through a two-step process of acylation followed by reduction.

Causality in Experimental Design: Direct alkylation of the exocyclic amine can be difficult to control and may lead to over-alkylation or alkylation on the ring nitrogen. A more controlled approach involves first acylating the amine (e.g., with benzoyl chloride or acetic anhydride) to form a stable amide. This amide can then be cleanly reduced with LAH to furnish the desired N-methyl (or N-benzyl) secondary amine.[15]

Experimental Protocol 3: Synthesis of N-Alkyl-5-Aminopyrazole [15]

  • Acylation: To a solution of 5-amino-3-methyl-pyrazole (1.0 eq.) in a suitable solvent (e.g., pyridine or DCM with a base), add benzoyl chloride (1.1 eq.) dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with aqueous acid and base to isolate the 5-benzoylamino pyrazole.

  • Reduction: Prepare a suspension of LAH (2.0 eq.) in anhydrous THF. Add the 5-benzoylamino pyrazole (1.0 eq.) portion-wise at 0 °C. Heat the mixture to reflux for 4-8 hours.

  • Work-up and Purification: Cool the reaction to 0 °C and perform a Fieser work-up as described in Protocol 2. Purify the crude product by column chromatography to yield the 5-(benzylamino)-3-methyl-pyrazole.

Direct Synthesis from Primary Amines

A highly efficient method allows for the direct construction of N-substituted pyrazoles, including N-methyl derivatives, from primary amines and 1,3-dicarbonyl compounds.

Causality in Experimental Design: This novel protocol avoids the need to handle potentially hazardous hydrazine derivatives. The reaction proceeds by in-situ formation of a hydrazine equivalent from the primary amine using an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. This intermediate is immediately trapped by the 1,3-dicarbonyl (e.g., 2,4-pentanedione) to undergo a classic Knorr-type condensation, yielding the N-substituted pyrazole in a single pot.[16]

G cluster_2 Direct N-Alkylation Workflow Amine Primary Amine (R-NH₂) Hydrazine_Eq In-situ Hydrazine Equivalent (R-NHNH₂) Amine->Hydrazine_Eq Aminating_Agent Aminating Agent (e.g., O-(p-nitrobenzoyl)hydroxylamine) Aminating_Agent->Amine Product N-Alkyl-Pyrazole Hydrazine_Eq->Product Cyclo- condensation Diketone 1,3-Diketone Diketone->Product

Caption: Direct synthesis of N-alkyl pyrazoles from primary amines.

Experimental Protocol 4: Direct Synthesis of N-Alkyl-Pyrazoles [16]

  • Reaction Setup: In a reaction vial, combine the primary amine (e.g., methylamine, 1.0 mmol), 2,4-pentanedione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) in DMF (5.0 mL).

  • Execution: Seal the vial and heat the mixture at 85 °C for 1.5 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the N-methyl-3,5-dimethyl-1H-pyrazole.

Part 3: Applications in Medicinal Chemistry & Structure-Activity Relationships (SAR)

The strategic placement of a methylamine linker on a pyrazole scaffold can be a decisive factor in achieving desired potency, selectivity, and pharmacokinetic properties. These building blocks act as versatile handles for vector-based drug design and for probing key interactions within a target's binding site.

Case Study 1: (Pyrazolyl)methanamines as Calcimimetics

In the pursuit of orally bioavailable calcimimetic agents for treating secondary hyperparathyroidism, researchers at Amgen explored pyrazole-based scaffolds as rigid analogues of existing flexible drugs. Their work led to the discovery of potent 1-(1-phenyl-1H-pyrazol-3-yl)methanamine derivatives.[17][18]

The pyrazole-methylamine core served as a rigid scaffold to correctly orient the key pharmacophoric elements: a substituted phenyl ring on the pyrazole N1 and an alpha-methyl benzylamine moiety. The SAR investigation revealed critical dependencies on the substitution patterns.

CompoundR¹ (at Pyrazole-N1)R² (Amine)EC₅₀ (nM) [CaSR]
1 Phenyl(R)-α-methyl-3-methoxybenzyl120
2 3-Chlorophenyl(R)-α-methyl-3-methoxybenzyl36
3 3-Fluorophenyl(R)-α-methyl-3-methoxybenzyl40
4 3-Methylphenyl(R)-α-methyl-3-methoxybenzyl84
5 3-Chlorophenyl(R)-α-methyl-3-chloro benzyl19
6 3-Chlorophenyl(R)-α-methyl-2-chloro benzyl210
Data synthesized from J. Med. Chem. 2009, 52(21), 6535-8.[17]

Field-Proven Insights:

  • Optimal Substitution: The SAR data clearly shows that a meta-substituent on the N1-phenyl ring (R¹) is highly beneficial for potency, with the 3-chloro analogue (2 ) being significantly more potent than the unsubstituted parent (1 ).[17]

  • Stereochemistry is Key: The (R)-stereochemistry of the α-methylbenzylamine was crucial for activity, highlighting a specific chiral recognition pocket in the calcium-sensing receptor (CaSR).

  • Amine Substituent Impact: The nature and position of the substituent on the benzylamine portion (R²) also had a dramatic effect. Moving the chlorine from the meta-position (5 ) to the ortho-position (6 ) resulted in a >10-fold loss of potency, indicating a tight and sterically constrained binding pocket.[17]

Case Study 2: Pyrazole-Methylamines in Kinase Inhibitors

The pyrazole scaffold is a dominant feature in many approved kinase inhibitors.[19][20] The methylamine linker often plays the role of a solubilizing group or a vector that projects a larger pharmacophore into a specific sub-pocket of the ATP-binding site. For example, in the development of p38α MAPK inhibitors, fused pyrazole systems were optimized for potency and pharmacokinetic properties. The introduction of basic amine side chains was a key strategy to improve properties like oral bioavailability.[21] The C-3 methylamino pyrazole moiety has been identified as a critical component in some anticoagulant drug structures, where it facilitates key hydrogen bonding interactions and π-π stacking.[5]

G cluster_3 Strategic Role of Methylamine Linker cluster_4 Target Protein Target (e.g., Kinase, GPCR) Pocket_Hinge Hinge Region (H-Bonding) Pocket_Solvent Solvent-Exposed Region Pocket_Hydrophobic Hydrophobic Pocket Drug Pz Pyrazole Core Pz->Pocket_Hinge H-Bonds Linker -CH₂-NH₂⁺- Linker->Pocket_Solvent Solubilizing Interaction (e.g., with Asp, Glu) Group_A Group A Group_A->Pocket_Hydrophobic Hydrophobic Interactions Group_B Group B

Caption: Role of the methylamine linker in orienting pharmacophores.

Expertise & Causality: The decision to incorporate a pyrazole-methylamine building block is driven by multi-parameter optimization. The basic amine can be protonated at physiological pH, which drastically increases aqueous solubility—a common hurdle in drug development. This positively charged group can also form a strong, charge-assisted hydrogen bond (a salt bridge) with an acidic residue (Asp or Glu) often found at the solvent-exposed entrance of a binding pocket. This interaction can anchor the molecule, increasing its residence time and overall potency, while the pyrazole core engages in the critical hinge-binding interactions deeper within the active site.

Conclusion

Pyrazole-based methylamine building blocks are far more than simple intermediates; they are enabling tools in the medicinal chemist's arsenal. Their syntheses are robust, versatile, and accessible from multiple common starting materials, allowing for the creation of diverse libraries. Strategically, their incorporation provides a powerful handle to modulate solubility, introduce key binding interactions, and optimize the pharmacokinetic profile of a lead compound. As demonstrated in successful drug discovery campaigns, a deep understanding of the synthesis and application of these scaffolds is essential for developing the next generation of targeted therapeutics.

References

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  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(1). Available at: [Link]

  • Bekkali, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • Regan, J., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4842-4846. Available at: [Link]

  • Rybicka-Jasińska, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9721-9733. Available at: [Link]

  • Akıncı, B. Y., & Yilmaz, V. T. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7247. Available at: [Link]

  • Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538. Available at: [Link]

  • Castillo, J. C., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1991. Available at: [Link]

  • Poon, S. F., et al. (2009). Discovery and Optimization of Substituted 1-(1-Phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538. Available at: [Link]

  • Karki, S. S., & Joshi, S. D. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Journal of Nepal Chemical Society. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 195-242. Available at: [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 801-825. Available at: [Link]

  • Legrand, B., et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Molecules, 23(10), 2470. Available at: [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). ResearchGate. Available at: [Link]

  • CN108947548A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2018). Google Patents.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Cruz, S., & Portilla, J. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • Gavidia, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14205-14269. Available at: [Link]

  • Shapi, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2028. Available at: [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Schumacher, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14936. Available at: [Link]

  • Ilhan, I. O., et al. (2012). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(2), 75-86. Available at: [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Available at: [Link]

  • El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 269-293. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 659286. Available at: [Link]

  • Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-12. Available at: [Link]

  • Salama, I. T., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(48), 30206-30232. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The application of heterocycles in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 10257-10274. Available at: [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]

  • Patel, J., et al. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Omega. Available at: [Link]

  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026). ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link]

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  • Mohammed, E. Z., et al. (2023). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Iranian Chemical Society, 20(8), 2035-2051. Available at: [Link]

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  • Reddy, T. S., et al. (2016). Synthesis of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 117, 157-166. Available at: [Link]

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Exploratory

Technical Guide: Physiochemical Profiling of 1-Methyl-5-Phenyl-1H-Pyrazol-3-yl Derivatives

Topic: Physical Properties of 1-Methyl-5-Phenyl-1H-Pyrazol-3-yl Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1] Executive Summary The 1-methyl-5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of 1-Methyl-5-Phenyl-1H-Pyrazol-3-yl Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

The 1-methyl-5-phenyl-1H-pyrazol-3-yl scaffold represents a critical structural motif in medicinal chemistry, distinct from its more common isomer, the 1-methyl-3-phenyl congener.[1] While the 1,3-isomer is characterized by planarity and extended conjugation, the 1,5-isomer introduces a unique "molecular twist" due to steric repulsion between the N-methyl group and the C5-phenyl ring.[1] This guide provides an in-depth analysis of the physical properties, regioselective synthesis, and spectral characterization of this scaffold, offering researchers a roadmap for utilizing its unique steric and electronic profile in drug design.[2]

Structural Analysis: The "Twist" Effect

The defining physical property of 1-methyl-5-phenylpyrazole derivatives is the dihedral angle between the pyrazole core and the phenyl ring.[1]

  • 1-Methyl-3-phenyl (Planar): The phenyl ring at C3 encounters minimal steric hindrance from the adjacent N2 (pyridine-like nitrogen).[1] This allows the molecule to adopt a near-planar conformation (dihedral angle

    
    ), maximizing 
    
    
    
    -conjugation.[1]
  • 1-Methyl-5-phenyl (Twisted): The phenyl ring at C5 is adjacent to the N-methyl group at N1.[1] The van der Waals radii of the methyl protons and the phenyl ortho-protons overlap, forcing the phenyl ring to rotate out of the pyrazole plane. Crystallographic data indicates a dihedral angle typically between 35° and 65° , depending on additional substituents.[2]

Impact on Properties:

  • Solubility: The twisted conformation disrupts efficient

    
    -stacking in the crystal lattice, often lowering the melting point and increasing solubility in organic solvents compared to the planar 1,3-isomer.[2]
    
  • Bioactivity: The non-planar topology creates a distinct 3D shape vector, allowing the scaffold to fit into globular binding pockets that planar analogs cannot access.[2]

Visualization: Isomer Sterics & Regiochemistry

IsomerComparison cluster_0 Steric Environment cluster_1 Physical Consequence Isomer13 1-Methyl-3-Phenyl (Planar) Sterics13 Minimal Interaction (N2 vs Phenyl) Isomer13->Sterics13 Isomer15 1-Methyl-5-Phenyl (Twisted) Sterics15 Steric Clash (N-Me vs Phenyl) Isomer15->Sterics15 Prop13 High Crystallinity Extended Conjugation Red-shifted UV Sterics13->Prop13 leads to Prop15 Lower MP / Higher Solubility Broken Conjugation Blue-shifted UV Sterics15->Prop15 leads to

Figure 1: Comparative analysis of steric environments and resulting physical properties for pyrazole regioisomers.

Physiochemical Profile

Quantitative Data Summary

The following data compares the core scaffold and key derivatives. Note the distinction between the "3-methyl-5-phenyl" (often N-unsubstituted or tautomeric) and the fixed "1-methyl-5-phenyl" forms.[1]

Property1-Methyl-5-Phenyl-1H-pyrazole1-Methyl-3-Phenyl-1H-pyrazole (Isomer)Notes
LogP (Calc) ~2.18~2.301,5-isomer is slightly less lipophilic due to exposed polar surface area from twist.[1]
Melting Point 138–140 °C (Derivative)126–128 °C (Derivative**)Data for 3-amino-4-ester derivative [1].[1] Core liquids/low-melting solids differ.[1]
UV

< 250 nm> 250 nm1,5-isomer shows hypsochromic shift (blue shift) due to loss of conjugation.[2]
Dipole Moment HigherLowerVector addition of N-Me and Phenyl dipoles differs by angle.[1]
Water Solubility Low (< 10

g/mL)
Low (< 5

g/mL)
Both are lipophilic; 1,5-isomer often shows better solubility in DMSO/MeOH.[2]
Spectral Characterization (NMR)

Distinguishing the 1,5-isomer from the 1,3-isomer is a critical quality control step.[2]

  • 1H NMR (NOE - The Gold Standard):

    • 1-Methyl-5-phenyl: Irradiation of the N-methyl signal (

      
       3.6–3.9 ppm) results in a positive NOE enhancement  of the phenyl ortho-protons.[1] This confirms spatial proximity.[2]
      
    • 1-Methyl-3-phenyl: No NOE is observed between the N-methyl and phenyl protons.[1]

  • 13C NMR:

    • The methyl carbon in the 1,5-isomer is often shielded (

      
       34–37 ppm) relative to the 1,3-isomer (
      
      
      
      38–42 ppm) due to the anisotropic effect of the twisted phenyl ring.[2]

Experimental Protocols

Synthesis & Regiocontrol

The synthesis of 1-methyl-5-phenylpyrazoles via the condensation of methylhydrazine and 1-phenyl-1,3-butanedione often yields a mixture of regioisomers. The 1,3-isomer (phenyl far from methyl) is thermodynamically favored. To access the 1,5-isomer , specific conditions or functionalized precursors are required.[2]

Method A: One-Pot Cyclocondensation (Standard)
  • Reagents: 1-Phenyl-1,3-butanedione (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (Solvent).[1][2]

  • Procedure:

    • Dissolve diketone in EtOH.

    • Add methylhydrazine dropwise at 0°C (exothermic).

    • Reflux for 2–4 hours.

    • Result: Typically a 3:1 to 10:1 mixture favoring the 1-methyl-3-phenyl isomer.[1]

    • Purification: Silica gel chromatography is required.[2] The 1,5-isomer is usually less polar (higher

      
      ) in EtOAc/Hexane systems due to the twisted "ball-like" shape, whereas the planar 1,3-isomer interacts more strongly with the stationary phase.[2]
      
Method B: Regioselective Control via Solvent Engineering

Recent literature suggests using fluorinated alcohols to alter the hydrogen-bonding network and transition state energies.[1]

  • Protocol: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as the solvent instead of ethanol.[2]

  • Mechanism: The high ionizing power and hydrogen-bond donation of TFE stabilizes the intermediate hydrazone that leads to the 1,5-cyclization pathway, significantly improving the ratio of the desired 1-methyl-5-phenyl product [2].[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-Phenyl-1,3-butanedione + Methylhydrazine ConditionA Path A: Ethanol (Reflux) Thermodynamic Control Start->ConditionA ConditionB Path B: TFE or HFIP (RT) Kinetic/Solvent Control Start->ConditionB Intermediates Formation of Hydrazone Intermediates ConditionA->Intermediates ConditionB->Intermediates Product13 Major Product: 1-Methyl-3-Phenyl isomer (Planar) Intermediates->Product13 Favored in EtOH Product15 Target Product: 1-Methyl-5-Phenyl isomer (Twisted) Intermediates->Product15 Favored in TFE Separation Purification: Silica Gel Chromatography (1,5-isomer elutes first) Product13->Separation Product15->Separation

Figure 2: Synthetic pathways and regiochemical outcomes for 1-methyl-5-phenylpyrazole generation.

Applications in Research

  • Medicinal Chemistry (Isosteres): The 1-methyl-5-phenylpyrazole unit is often used as a scaffold hop for cis-stilbene or biphenyl structures where a non-planar twist is required to match a receptor pocket.[1]

  • Coordination Chemistry: Derivatives like 1-methyl-5-phenyl-3-(2-pyridyl)pyrazole act as bidentate ligands.[1] The steric bulk of the phenyl group at position 5 creates a "pocket" around the metal center, influencing catalytic selectivity [3].

  • Agrochemicals: The scaffold is present in acaricides (e.g., Tebufenpyrad analogs), where the specific lipophilicity and shape provided by the 1,5-substitution pattern are essential for mitochondrial complex I inhibition.[2]

References

  • Regioselective Synthesis of Phenylaminopyrazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. CONICET. Available at: [Link]

  • Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link][1][2]

  • 1H-Pyrazole, 3-methyl-5-phenyl- Spectral Data. NIST WebBook. Available at: [Link][1][2]

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Foundational

The 5-Phenylpyrazole-3-Methylamine Scaffold: Synthetic Architecture and Medicinal Utility

This technical guide synthesizes the medicinal chemistry, synthetic pathways, and pharmacological applications of 5-phenylpyrazole-3-methylamine analogs. Executive Summary The 5-phenylpyrazole-3-methylamine scaffold (oft...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the medicinal chemistry, synthetic pathways, and pharmacological applications of 5-phenylpyrazole-3-methylamine analogs.

Executive Summary The 5-phenylpyrazole-3-methylamine scaffold (often chemically indexed as (5-phenyl-1H-pyrazol-3-yl)methanamine) represents a distinct pharmacophore in medicinal chemistry. Unlike its ubiquitous cousin, the 3-amino-pyrazole (which binds directly to kinase hinge regions), the insertion of a methylene spacer (–CH₂–) between the pyrazole ring and the amine alters the electronic landscape and steric profile. This modification shifts the biological activity profile from ATP-competitive kinase inhibition toward G-Protein Coupled Receptor (GPCR) modulation —specifically as allosteric modulators of the Calcium-Sensing Receptor (CaSR)—and creates a versatile handle for Mannich base derivatives with anticancer properties.

Chemical Architecture & Physicochemical Properties

Structural Definition

The core structure consists of a pyrazole ring substituted at the C5 position with a phenyl group and at the C3 position with a methylamine (aminomethyl) group.

  • Tautomeric Nuance: In unsubstituted N-H pyrazoles, the 3- and 5-positions are tautomeric. Thus, 5-phenylpyrazole-3-methylamine exists in equilibrium with 3-phenylpyrazole-5-methylamine.

  • Regiochemistry: When the pyrazole nitrogen (N1) is substituted (e.g., with an alkyl or aryl group), the positions become fixed, distinguishing the 1,5-diphenyl isomer from the 1,3-diphenyl isomer.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~173.2 g/mol (Core)Ideal fragment for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 3 (NH₂, NH)High capacity for polar interactions in receptor pockets.
H-Bond Acceptors 2 (Pyrazole N, Amine N)Facilitates water-bridging or direct residue interaction.
pKa (Amine) ~9.0–9.5Protonated at physiological pH; mimics lysine side chains or interacts with Asp/Glu residues.
Linker Effect Methylene (–CH₂–)Disrupts conjugation between the amine and the aromatic ring, increasing amine basicity compared to aniline-like aminopyrazoles.

Synthetic Strategies

The synthesis of 5-phenylpyrazole-3-methylamine analogs typically proceeds via two primary routes: Cyclization of 1,3-Dicarbonyls (followed by functionalization) or Nitrile Reduction .

Route A: The Nitrile Reduction Pathway (Primary Route)

This is the most reliable method for generating the primary amine. It begins with the formation of a pyrazole-3-carbonitrile, which is subsequently reduced.

Protocol Logic:

  • Claisen Condensation: Acetophenone is condensed with diethyl oxalate to form a diketo-ester.

  • Cyclization: Reaction with hydrazine yields the pyrazole-3-carboxylate.

  • Amidation/Dehydration: Conversion to the nitrile.

  • Reduction: The nitrile is reduced to the methylamine using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Route B: The Mannich Reaction (Secondary Route)

Used to generate substituted methylamines (Mannich bases) directly from 5-phenylpyrazol-3-ones or similar precursors.

Visualization of Synthetic Logic:

Synthesis Start Acetophenone (Starting Material) Inter1 Diketo-ester Intermediate Start->Inter1 Diethyl oxalate, NaOEt, Reflux PyrazoleEst 5-Phenylpyrazole- 3-Carboxylate Inter1->PyrazoleEst Hydrazine hydrate, EtOH, AcOH Nitrile 5-Phenylpyrazole- 3-Carbonitrile PyrazoleEst->Nitrile 1. NH3 (aq) 2. POCl3 (Dehydration) Target 5-Phenylpyrazole- 3-Methylamine Nitrile->Target LiAlH4, THF (Reduction)

Figure 1: Step-wise synthesis of the 5-phenylpyrazole-3-methylamine core via the nitrile reduction pathway.

Medicinal Chemistry & Biological Applications

Type II Calcimimetics (CaSR Agonists)

The most validated application of the (1-phenyl-1H-pyrazol-3-yl)methanamine scaffold is in the treatment of Secondary Hyperparathyroidism (SHPT) .

  • Mechanism: These analogs act as positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR), a GPCR class C.

  • Key Insight: The methylene spacer is critical. Direct attachment of the amine (3-aminopyrazole) destroys CaSR activity, likely because the primary amine needs rotational freedom to interact with the acidic residues in the receptor's transmembrane domain.

  • Reference Compound: 1-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanamine (Poon et al., 2009).

Structure-Activity Relationship (SAR) Summary:

Structural Zone Modification Effect on CaSR Activity
N1-Position Phenyl ring substitution Critical. 3-Methoxy or 3-Chloro substitution on the N-phenyl ring maximizes potency.
C3-Linker –CH₂– (Methylene) Essential. Removal (direct amine) or extension (ethylene) reduces potency >100-fold.
C3-Amine Primary (-NH₂) Optimal. Alkylation (secondary/tertiary amines) generally decreases efficacy.

| C5-Position | Phenyl / H | Steric bulk here can modulate selectivity but is less sensitive than the N1 position. |

Anticancer Agents (Mannich Bases)

When the methylamine is substituted (e.g., N-substituted derivatives), the scaffold acts as a Kinase Inhibitor or Cytotoxic Agent .

  • Target: VEGFR-2, CDK2.

  • Mechanism: The pyrazole nitrogen interacts with the kinase hinge region, while the substituted methylamine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Detailed Experimental Protocol

Protocol: Synthesis of 5-Phenyl-1H-pyrazol-3-yl-methylamine

Validated for research-scale synthesis (1–5 mmol scale).

Reagents:

  • 5-Phenyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) (Note: Use 2.4M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na₂SO₄) decahydrate (for quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL per mmol substrate).

  • Addition: Cool the THF to 0°C. Carefully add LiAlH₄ solution dropwise.

  • Substrate Introduction: Dissolve the nitrile in a minimum amount of anhydrous THF and add it slowly to the LiAlH₄ suspension.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 3–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot (high Rf) should disappear, replaced by a baseline amine spot.

  • Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x = grams of LiAlH₄ used.

  • Isolation: Filter the granular precipitate through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: The crude amine is often an oil. Convert to the Hydrochloride salt (HCl/Ether) for stability and recrystallize from Ethanol/Ether.

Self-Validation Check:

  • IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2230 cm⁻¹. Appearance of broad N-H stretch at 3300–3400 cm⁻¹.

  • 1H NMR: Appearance of a singlet (2H) at δ ~3.8–4.0 ppm corresponding to the –CH ₂–NH₂ protons.[1]

Biological Signaling Pathway

The following diagram illustrates the mechanism of action for the calcimimetic activity of these analogs.

CaSR_Pathway Ligand 5-Phenylpyrazole- 3-methylamine Analog CaSR Calcium-Sensing Receptor (CaSR) Ligand->CaSR Allosteric Modulation Gq Gq Protein Activation CaSR->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 Ca_Release Intracellular Ca2+ Release (ER) IP3->Ca_Release Binds IP3R PTH_Inhib Inhibition of PTH Secretion Ca_Release->PTH_Inhib Negative Feedback

Figure 2: Signal transduction pathway for CaSR modulation by pyrazole-methylamines, leading to reduced Parathyroid Hormone (PTH) secretion.

References

  • Poon, S. F., et al. (2009). "Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics." Journal of Medicinal Chemistry, 52(21), 6535-6538.

  • Menozzi, G., et al. (2003). "Synthesis and biological evaluation of 1,5-diaryl-3-aminomethylpyrazoles." Farmaco, 58(9), 795-800. (Foundational synthesis of the methylamine scaffold).
  • Vasa, S. S. R., et al. (2020). "Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues." Indian Journal of Pharmaceutical Education and Research, 54(3).

  • PubChem Compound Summary. "5-Phenyl-1H-pyrazole-3-methanamine (CID 17750927)." National Center for Biotechnology Information.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Reductive Amination Using Pyrazole Methylamines

Introduction: The Strategic Importance of Pyrazole Scaffolds The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it a highly sought-after motif in drug design.[3][4] Pyrazole-containing molecules have demonstrated a vast range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3]

Reductive amination is a robust and highly versatile C-N bond-forming reaction, widely employed for the synthesis of secondary and tertiary amines from simple carbonyl and amine precursors.[5][6] This method is favored in pharmaceutical development for its operational simplicity, high functional group tolerance, and the ability to perform it as a one-pot synthesis, which enhances efficiency and atom economy.[5][7][8]

This guide provides a detailed technical overview and field-proven protocols for the reductive amination of aldehydes and ketones using pyrazole methylamines. We will explore the underlying mechanism, critical parameters for reaction success, and step-by-step procedures to empower researchers in drug discovery and development.

Reaction Mechanism: A Two-Step Cascade

Reductive amination proceeds through a sequential, in-situ process involving two key transformations:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the pyrazole methylamine on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate. Under weakly acidic conditions, which are crucial for this step, the hemiaminal undergoes dehydration to yield a transient imine (from primary amines) or an iminium ion (from secondary amines).[5][9][10] The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity, and later facilitates the elimination of water.

  • Hydride Reduction: A carefully selected reducing agent, present in the same pot, then selectively reduces the C=N double bond of the imine or iminium ion. This step is irreversible and drives the equilibrium toward the final amine product.[6][10] The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate imine/iminium species.[6][11]

Reductive_Amination_Mechanism R1 R¹CHO (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate R1->Hemiaminal Py_NH2 Py-CH₂NH₂ (Pyrazole Methylamine) Py_NH2->Hemiaminal H_plus H⁺ (cat.) H_plus->R1 Protonation Reducer [H⁻] (Reducing Agent) Imine Imine (Py-CH₂N=CHR¹) Reducer->Imine Hemiaminal->Imine -H₂O Product Product (Py-CH₂NHCH₂R¹) Imine->Product

Figure 1: General mechanism of reductive amination.

Key Reagents and Critical Parameters

Choosing the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the selectivity of the reducing agent. The ideal reagent reduces the iminium ion much faster than the precursor carbonyl compound.[11] Three common borohydride reagents dominate this field.

Reducing AgentFormulaKey AdvantagesDisadvantages & ConsiderationsTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High Selectivity & Mildness: The gold standard for one-pot reactions. Does not readily reduce aldehydes or ketones.[8][11][12] Tolerates a wide range of functional groups.Moisture-sensitive. Acetic acid is a byproduct.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[8][12]
Sodium Cyanoborohydride NaBH₃CNAcid Stability: Effective in weakly acidic conditions (pH 5-7) required for imine formation.[5][6]Highly Toxic: Generates toxic HCN gas at low pH. Requires careful handling and quenching. Less reactive than STAB.Methanol (MeOH), Ethanol (EtOH)[12]
Sodium Borohydride NaBH₄Cost-Effective & Readily Available: A powerful reducing agent.Non-Selective: Reduces aldehydes and ketones rapidly.[6][12] Requires a two-step procedure where the imine is formed first before adding the reductant.Methanol (MeOH), Ethanol (EtOH)[12]

Expert Insight: For most applications involving pyrazole methylamines, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its superior selectivity, safety profile, and high yields in one-pot procedures.[8][11]

Solvent and pH Control
  • Solvent Selection: Non-protic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are preferred when using STAB.[8] For NaBH₃CN, methanol is a common choice.[12]

  • pH Management: A weakly acidic environment (typically pH 5-7) is essential. This is often achieved by adding a stoichiometric amount of acetic acid. The acid catalyzes imine formation but is not strong enough to protonate and deactivate the starting amine or cause significant hydrolysis of the reducing agent.[5][11]

Experimental Workflow and Protocols

The general workflow for this reaction is straightforward and well-suited for parallel synthesis and library generation in drug discovery campaigns.

Figure 2: Standard experimental workflow for reductive amination.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

This protocol is robust for a wide range of aliphatic and aromatic aldehydes and ketones.

Materials:

  • Pyrazole methylamine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 eq)[11]

  • Glacial Acetic Acid (1.0 - 2.0 eq, optional, often used for ketones)[8]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole methylamine (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous DCE or DCM (to make a ~0.1 M solution).

  • Acid Catalyst (if needed): If the substrate is a less reactive ketone, add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.[8]

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours). A general procedure using ferrocenylpyrazolecarbaldehyde showed reaction completion in 1-3 hours at reflux.[7]

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-substituted pyrazole methylamine.

Protocol 2: Alternative Procedure using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is an alternative but requires strict pH control and safety precautions.

Materials:

  • Pyrazole methylamine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Methanol (MeOH)

  • Acetic acid to adjust pH

  • Aqueous Sodium Hydroxide (NaOH, 1M)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole methylamine (1.0 eq) and the carbonyl compound (1.1 eq) in methanol.

  • pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to between 6 and 7 (check with pH paper).

  • Addition of Reducing Agent: Add the sodium cyanoborohydride (1.2 eq) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Quenching (CAUTION): Once complete, perform this step in a well-ventilated fume hood. Slowly add 1M NaOH to raise the pH to >10 to decompose any residual cyanide. Stir for 1 hour.

  • Workup: Reduce the volume of methanol using a rotary evaporator. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive reducing agent (hydrolyzed STAB).- Insufficient imine formation.- Incorrect pH.- Use fresh, high-quality STAB from a sealed container.- Pre-stir the amine and carbonyl with acetic acid for 30-60 min before adding the reductant.[8]- Ensure pH is weakly acidic (6-7) for NaBH₃CN protocols.
Recovery of Starting Aldehyde/Ketone - Imine formation is the rate-limiting step.- Steric hindrance around the carbonyl.- Add a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ to activate the carbonyl.[12]- Increase reaction time or temperature (e.g., reflux in DCE).[7]
Formation of Alcohol Side Product - Reducing agent is too strong or non-selective (e.g., NaBH₄ in a one-pot setup).- Contamination with water.- Switch to a more selective reagent like STAB.[11]- If using NaBH₄, ensure complete imine formation before adding the reductant.- Use anhydrous solvents and reagents.
Over-alkylation (for primary amines) - The secondary amine product is more nucleophilic than the primary amine starting material.- Reductive amination is generally excellent at preventing over-alkylation compared to direct alkylation with alkyl halides.[6] If observed, try using a slight excess of the carbonyl component to consume the starting amine faster.

Conclusion

Reductive amination using pyrazole methylamines is a powerful and reliable strategy for synthesizing novel amine derivatives crucial for drug discovery and development. By understanding the core mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate diverse libraries of pyrazole-containing compounds. The use of sodium triacetoxyborohydride (STAB) offers a mild, selective, and safe one-pot protocol that is broadly applicable to various substrates, making it the premier choice for this transformation.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Guzmán, A., & Talamás, F. X. (2014). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 21, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Shitov, I. N., et al. (2020). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Retrieved February 21, 2026, from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved February 21, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Kliuev, F., et al. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Kamal, A., et al. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Retrieved February 21, 2026, from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). Chemical Reviews. Retrieved February 21, 2026, from [Link]

  • Kumar, A., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved February 21, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 21, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube. Retrieved February 21, 2026, from [Link]

  • Talaviya, R., et al. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved February 21, 2026, from [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved February 21, 2026, from [Link]

  • Kliuev, F., et al. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved February 21, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 21, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This document provides a comprehensive guide to using the (1-methyl-5-phenyl-1H-pyrazol-3-yl)methylamine scaffold as a foundational structure for developing novel, potent, and selective kinase inhibitors. We will detail the rationale for its use, a strategic screening cascade, and step-by-step protocols for key biochemical and cell-based assays.

Introduction: The Rationale for the Pyrazole Scaffold

The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its prevalence in successful kinase inhibitors, such as Crizotinib and Ruxolitinib, stems from several key features[1][2]:

  • Synthetic Tractability: The pyrazole core is readily synthesized and modified, allowing for the efficient generation of diverse chemical libraries.

  • Bioisosteric Versatility: It can act as a bioisosteric replacement for other aromatic systems, offering unique electronic and steric properties.[1]

  • Key Hinge-Binding Interactions: The nitrogen atoms of the pyrazole ring are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors.

The specific scaffold, (1-methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, offers three primary points for diversification, making it an excellent starting point for a fragment-based or lead optimization campaign:

  • C3-methylamine: Provides a vector for exploring the solvent-exposed region or forming additional hydrogen bonds.

  • N1-methyl: Can be modified to probe deeper into the ATP pocket or to alter solubility and metabolic stability.

  • C5-phenyl: Serves as a vector into the hydrophobic back pocket of the kinase, where modifications can significantly enhance potency and selectivity.

The Kinase Inhibitor Discovery Workflow

A successful kinase inhibitor program follows a logical progression from broad screening to detailed cellular characterization. This workflow ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Cellular Assays cluster_2 Phase 3: Lead Optimization A Compound Library Synthesis (Scaffold Diversification) B High-Throughput Biochemical Assay (e.g., ADP-Glo™) A->B Screen for Inhibition C IC50 Determination (Dose-Response) B->C Confirm Hits D Cellular Target Engagement (e.g., NanoBRET™) C->D Assess Cell Permeability E Cellular Functional Assay (e.g., Western Blot for p-Substrate) D->E Validate Mechanism of Action F Structure-Activity Relationship (SAR) Studies E->F Iterate & Improve G Selectivity Profiling (Kinome Scan) F->G Determine Specificity H In Vivo Efficacy Models G->H Test in Disease Model

Caption: Kinase inhibitor discovery workflow.

Protocol: Primary Biochemical Screening using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[3][4] It is a robust, high-throughput method ideal for primary screening.[4] The principle involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP into ATP, which is then quantified in a luciferase reaction.[3] The resulting luminescent signal is directly proportional to kinase activity.

3.1. Materials

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[5]

  • Recombinant Kinase of Interest (e.g., p38α, VEGFR2)

  • Kinase-specific substrate peptide

  • (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine-based compound library (dissolved in DMSO)

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP)[6]

  • White, opaque 384-well assay plates (low volume)

  • Multichannel pipettes and/or automated liquid handler

  • Plate-reading luminometer

3.2. Step-by-Step Procedure [5]

  • Reagent Preparation: Prepare reagents as per the manufacturer's technical manual.[3] Thaw all components and equilibrate to room temperature. Prepare the Kinase Detection Reagent by mixing the buffer and substrate.[5]

  • Compound Plating: Dispense 50 nL of each test compound from your pyrazole library into the wells of a 384-well plate. For controls, dispense DMSO vehicle (negative control, 0% inhibition) and a known potent inhibitor for the target kinase (positive control, 100% inhibition).

  • Kinase Reaction Initiation:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.[3][5]

  • ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[5]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[5]

3.3. Data Analysis Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_positive) / (Lumi_negative - Lumi_positive))

Compounds showing significant inhibition (e.g., >50% at a 10 µM screening concentration) are considered "hits" and are prioritized for dose-response studies to determine their IC50 values.

Compound IDStructure Modification (at C5-phenyl)% Inhibition @ 10 µMIC50 (nM)
Scaffold -H15%>10,000
CMPD-01 -4-Cl85%250
CMPD-02 -4-F78%410
CMPD-03 -4-OCH365%1,200
CMPD-04 -3-Cl45%3,500

Protocol: Cellular Target Inhibition via Western Blot

After identifying potent inhibitors in biochemical assays, it is crucial to confirm their activity in a cellular context.[7] A Western blot to measure the phosphorylation of a known downstream substrate of the target kinase is a direct method to assess cellular efficacy.[8][9] For example, if targeting the p38 MAP kinase, one could measure the phosphorylation of its substrate, MK2.[10]

4.1. Rationale and Critical Considerations

  • Phosphatase Inhibitors are Essential: Cells contain phosphatases that rapidly remove phosphate groups. All lysis buffers must be freshly supplemented with phosphatase inhibitors to preserve the phosphorylation state of your target.[11][12]

  • Use BSA for Blocking: Avoid using non-fat milk for blocking membranes, as it contains phosphoproteins (like casein) that can cause high background with phospho-specific antibodies.[11] Use 5% Bovine Serum Albumin (BSA) in TBST instead.[11][12]

  • Include Proper Controls: Always include a positive control (e.g., cells stimulated to activate the pathway) and a negative control (unstimulated or vehicle-treated cells).[13] Probing for the total protein level of your substrate is also critical to ensure that changes in the phospho-signal are not due to changes in overall protein expression.[13]

4.2. Materials

  • Cell line expressing the target kinase (e.g., HeLa, A549)

  • Cell culture medium, FBS, and antibiotics

  • Test compounds (dissolved in DMSO)

  • Stimulant to activate the pathway (e.g., Anisomycin for p38 MAP kinase)

  • Lysis Buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails.[11]

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane[8][11]

  • Blocking Buffer: 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[11]

  • Primary antibodies: Phospho-specific substrate antibody and total substrate antibody.

  • HRP-conjugated secondary antibody[8][11]

  • Chemiluminescent substrate (ECL)[11]

  • Imaging system (e.g., ChemiDoc)

4.3. Step-by-Step Procedure

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, pre-treat cells with various concentrations of your pyrazole inhibitor (or DMSO vehicle) for 1-2 hours.

  • Stimulation: Add the appropriate stimulus (e.g., Anisomycin) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add ice-cold lysis buffer.[11][12] Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[8][11] Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.[8][11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8][11] Confirm transfer efficiency with Ponceau S staining.[11]

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% BSA/TBST for 1 hour at room temperature.[8][11]

    • Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8][11]

  • Washing and Secondary Antibody: Wash the membrane 3-4 times for 5 minutes each with TBST.[11] Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again 3-4 times with TBST. Apply the ECL substrate and acquire the image using a chemiluminescence imager.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with the antibody for the total protein to serve as a loading control.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from biochemical and cellular assays will fuel the SAR cycle. The goal is to systematically modify the (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine scaffold to improve potency, selectivity, and drug-like properties.

SAR Workflow Diagram

SAR_Cycle A Design Analogs (Computational Modeling) B Synthesize New Compounds A->B Hypothesis C Test in Assays (Biochemical & Cellular) B->C Material D Analyze Data (Generate SAR) C->D Results D->A New Insights

Caption: The iterative SAR cycle for lead optimization.

For the (1-methyl-5-phenyl-1H-pyrazol-3-yl)methylamine scaffold, key questions to address include:

  • C5-Phenyl Ring: What substituents (size, electronics, position) improve potency? Does a chloro group at the 4-position (as in CMPD-01) fit into a specific hydrophobic pocket?

  • N1-Methyl Group: Can this be replaced with larger alkyl groups or cyclopropyl rings to probe deeper pockets? How does this affect solubility?

  • C3-Methylamine Group: Can this be acylated or extended to form new interactions? Does modifying this group impact cell permeability?

By systematically addressing these questions, researchers can transform this versatile starting scaffold into a highly optimized lead candidate for further preclinical development.

References

  • Al-Qawasmeh, R. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved February 22, 2026, from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved February 22, 2026, from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Retrieved February 22, 2026, from [Link]

  • ADP Glo Protocol. (n.d.). Source not specified. Retrieved February 22, 2026, from [Link]

  • Al-Qawasmeh, R. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Retrieved February 22, 2026, from [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved February 22, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved February 22, 2026, from [Link]

  • Wurz, R. P., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Retrieved February 22, 2026, from [Link]

  • Dehkhodaei, M., & Ghasemian, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society. Retrieved February 22, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. Retrieved February 22, 2026, from [Link]

  • (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. Retrieved February 22, 2026, from [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Journal of Biological Chemistry. Retrieved February 22, 2026, from [Link]

  • Procedure for detection of phosphorylated proteins in western blot. (n.d.). Abcam. Retrieved February 22, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved February 22, 2026, from [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. Retrieved February 22, 2026, from [Link]

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors. (n.d.). Harvard Office of Technology Development. Retrieved February 22, 2026, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. Retrieved February 22, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved February 22, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved February 22, 2026, from [Link]

  • IP-Kinase Assay. (2014). Bio-protocol. Retrieved February 22, 2026, from [Link]

  • (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, 95%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved February 22, 2026, from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. Retrieved February 22, 2026, from [Link]

  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). PubMed. Retrieved February 22, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved February 22, 2026, from [Link]

  • (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. (2021). YouTube. Retrieved February 22, 2026, from [Link]

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Method

Application Note: Optimized Amide Coupling Protocols for 1-Methyl-5-phenylpyrazole-3-methanamine

Executive Summary This application note details field-proven protocols for generating amides using 1-methyl-5-phenylpyrazole-3-methanamine , a "privileged scaffold" in kinase and GPCR drug discovery. While this primary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details field-proven protocols for generating amides using 1-methyl-5-phenylpyrazole-3-methanamine , a "privileged scaffold" in kinase and GPCR drug discovery. While this primary amine is nucleophilic, its incorporation into complex drug candidates often presents challenges regarding solubility, salt-form management, and purification.

We present two distinct workflows:

  • Discovery Protocol (HATU/DIPEA): Prioritizes reaction speed and conversion for milligram-scale library synthesis.

  • Process Protocol (T3P/Pyridine): Prioritizes green chemistry, cost-efficiency, and ease of workup for gram-scale synthesis.

Chemical Profile & Strategic Considerations

Molecule Analysis

The target molecule features a primary aminomethyl group attached to the C3 position of a pyrazole ring.

  • Nucleophilicity: The exocyclic amine (

    
    ) behaves similarly to a benzylamine (
    
    
    
    ). It is significantly more nucleophilic than the pyrazole ring nitrogens, minimizing regioselectivity issues during standard coupling.
  • Sterics: The C3 position is relatively unhindered, allowing coupling even with bulky carboxylic acids.

  • Salt Forms: Commercially supplied as the Hydrochloride (HCl) or Dihydrochloride salt.

    • Critical Insight: Failure to neutralize the salt completely is the #1 cause of low yields. The coupling reaction requires the free base amine.

Decision Matrix: Selecting the Right Conditions

The following decision tree guides the selection of the optimal coupling reagent based on the carboxylic acid partner and reaction scale.

CouplingDecision Start Start: Select Acid Partner ScaleCheck Reaction Scale? Start->ScaleCheck AcidSterics Acid Sterics? ScaleCheck->AcidSterics < 100 mg (Discovery) Chiral Epimerization Risk? ScaleCheck->Chiral > 1 g (Process) HATU Protocol A: HATU/DIPEA (High Yield, Fast) AcidSterics->HATU Standard/Moderate AcCl Protocol C: Acid Chloride (For Extremely Hindered Acids) AcidSterics->AcCl Tertiary/Quaternary Carbon T3P Protocol B: T3P/Pyridine (Clean Workup, Low Racemization) Chiral->T3P Yes (Alpha-Chiral) Chiral->T3P No (Standard)

Figure 1: Decision matrix for amide coupling optimization.

Protocol A: High-Efficiency Discovery Synthesis (HATU)

Best for: MedChem libraries, small scale (<100 mg), valuable acids.

Mechanistic Rationale

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its "7-membered ring effect." The pyridine nitrogen in the HOAt leaving group stabilizes the incoming amine via hydrogen bonding, accelerating the reaction rate by orders of magnitude compared to HBTU or EDC.

Reagents & Stoichiometry
ComponentEquivalents (Eq)Role
Carboxylic Acid 1.0Limiting Reagent
Amine (HCl Salt) 1.1 - 1.2Nucleophile
HATU 1.1 - 1.2Coupling Agent
DIPEA (Hünig's Base) 3.5 - 4.0 Base (Neutralizes HCl salt + activates acid)
DMF (Anhydrous) 0.1 - 0.2 MSolvent (Solubilizes polar pyrazole)
Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv). The solution should turn yellow/orange.[1] Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Preparation: In a separate vial, dissolve 1-methyl-5-phenylpyrazole-3-methanamine HCl (1.1 equiv) in minimum DMF + DIPEA (2.0 equiv). Ensure the salt is fully dissolved.[1]

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS (Look for [M+H]+ of product).

  • Workup (Small Scale):

    • Dilute with EtOAc (10x volume).

    • Wash with sat.

      
       (2x), Water (1x), and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH or Hexane:EtOAc).

Protocol B: Scalable & Green Synthesis (T3P)

Best for: Gram-scale, Process Development, Epimerization-sensitive acids.[2]

Mechanistic Rationale

T3P (Propylphosphonic anhydride) acts as a kinetic trap. It activates the acid to a mixed anhydride. Unlike HATU, the byproducts of T3P are water-soluble phosphonic acid derivatives, allowing for purification via simple phase separation (extraction) rather than chromatography.

Reagents & Stoichiometry
ComponentEquivalents (Eq)Role
Carboxylic Acid 1.0Limiting Reagent
Amine (HCl Salt) 1.1Nucleophile
T3P (50% in EtOAc) 1.5 - 2.0Coupling Agent
Pyridine or NMM 4.0 - 5.0Base (Critical for T3P cycle)
EtOAc or Me-THF 5 - 10 VSolvent (Green, recyclable)
Step-by-Step Procedure
  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (4.0 equiv).[3] Note: The reaction may warm slightly.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Stir at RT. If conversion is slow after 4 hours, heat to 45°C. T3P is thermally stable.

  • Workup (The "Wash" Method):

    • Add water (equal volume to solvent). Stir vigorously for 15 mins.

    • Separate phases. Discard aqueous layer (contains T3P byproducts).[4]

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine).

    • Wash with 10%

      
       (to remove unreacted acid).
      
  • Isolation: Concentrate organic layer. Often yields pure solid without chromatography.

Mechanistic Visualization

Understanding the activation pathway helps in troubleshooting. Below is the workflow for the HATU-mediated coupling of our specific pyrazole amine.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product Nucleophilic Attack Amine Pyrazole-CH2-NH2 (Nucleophile) Amine->Product

Figure 2: Activation and coupling pathway using HATU.[5]

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete salt neutralization.Increase DIPEA to 4.0–5.0 equiv. Ensure amine is fully dissolved before addition.[1]
No Reaction Acid is extremely sterically hindered.Switch to Protocol C (Acid Chloride): Convert acid to R-COCl using Oxalyl Chloride/DMF, then react with amine.
Impurity: Bis-acylation Excess acid/coupling agent.Strictly control stoichiometry (1:1 ratio). Add amine slowly to the active ester.[3]
Sticky/Oily Product Pyrazole polarity.Triturate the crude oil with Diethyl Ether or Pentane to induce precipitation.
Analytical Check (QC)
  • 1H NMR (DMSO-d6):

    • Look for the methylene protons (

      
      ) connecting the pyrazole and the amide nitrogen. They typically appear as a doublet around 
      
      
      
      4.3 - 4.5 ppm
      (
      
      
      ).
    • The amide NH typically appears as a triplet around

      
       8.5 - 9.0 ppm .
      
    • The pyrazole C4-H is a characteristic singlet around

      
       6.5 ppm .
      

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. (Foundational paper for HATU). [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

  • Archimica (Now Euticals). "T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of Choice." Application Guide. [Link] (General Corporate Landing for T3P supplier).

Sources

Application

Application Note: Functionalization Strategies for the Primary Amine of Pyrazole Derivatives

Abstract & Strategic Overview Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Pazopanib, Tozasertib).[1] However, functionalizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Pazopanib, Tozasertib).[1] However, functionalizing the exocyclic primary amine (


) presents a classic chemo- and regioselectivity paradox.[1]

The pyrazole ring contains two nitrogen atoms: the pyrrole-like


 (acidic, pKa ~14) and the pyridine-like 

(basic). When an exocyclic amine is present, the molecule becomes amphoteric and tautomeric (e.g., 3-aminopyrazole

5-aminopyrazole).[1]

The Core Challenge: Electrophiles often attack the ring nitrogen (


) rather than the desired exocyclic amine due to the electron-withdrawing nature of the heteroaromatic ring, which lowers the nucleophilicity of the exocyclic amine.

This guide details three high-fidelity protocols designed to overcome these barriers, prioritizing regiocontrol and scalability.

Reactivity Landscape & Decision Matrix

Before selecting a reagent, the substrate's tautomeric state must be locked.[1] If


 is unsubstituted, transient protection is often required to prevent "pyra-urea" formation or ring acylation.[1]
Visual 1: Reactivity Decision Tree

ReactivityMatrix Start Target: Functionalize Exocyclic -NH2 CheckN1 Is Pyrazole N1 Substituted? Start->CheckN1 Protect CRITICAL: Protect N1 (Boc, THP, SEM, or Benzyl) CheckN1->Protect No (H) SelectChem Select Transformation CheckN1->SelectChem Yes (R) Reason1 Prevents N-acylation of ring & locks tautomer Protect->Reason1 Protect->SelectChem Amide Amide Bond SelectChem->Amide Urea Urea/Carbamate SelectChem->Urea CN C-N Coupling (Buchwald) SelectChem->CN T3P Reagent: T3P (50% in EtOAc) + Pyridine Amide->T3P PhOCOCl Reagent: Phenyl Chloroformate (The Carbamate Switch) Urea->PhOCOCl PdCat Reagent: Pd2(dba)3 + Xantphos or BrettPhos CN->PdCat

Caption: Decision matrix for selecting the optimal functionalization pathway based on N1 substitution status.

Protocol A: Amide Coupling via Propylphosphonic Anhydride (T3P)[1][3][4]

Standard coupling reagents (EDC, HATU) often fail with electron-deficient aminopyrazoles due to slow kinetics, leading to side reactions.[1] T3P is the superior choice for this application.

Why T3P?

  • High Reactivity: The cyclic anhydride structure drives the reaction forward more aggressively than linear anhydrides.

  • Solubility: T3P byproducts are water-soluble, simplifying purification of polar pyrazoles.[1]

  • Epimerization Control: If coupling to chiral amino acids, T3P shows the lowest racemization rates among standard reagents.

Experimental Protocol

Reagents:

  • Aminopyrazole substrate (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 - 1.2 equiv)[1]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc (preferred) or DMF/NMP (for low solubility substrates)[1]

Step-by-Step:

  • Dissolution: Charge the aminopyrazole (1.0 eq) and carboxylic acid (1.1 eq) into a reaction vessel. Add EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 eq) at 0°C. Note: Pyridine often acts as a superior nucleophilic catalyst compared to DIPEA in this specific transformation.

  • Reagent Addition: Add T3P solution dropwise over 10 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by LCMS (look for M+H of product; T3P byproducts are invisible in UV).

  • Workup (The "Self-Validating" Step):

    • Quench with water.[3]

    • Wash organic layer with 10% Citric Acid (removes Pyridine and unreacted amine).

    • Wash with Sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).

    • Wash with Brine, Dry over Na2SO4, Concentrate.[1]

Data Summary: T3P vs. HATU

ParameterT3P ProtocolHATU Protocol
Yield (Avg) 85-95%60-75%
Purification Extraction often sufficientColumn usually required (removes urea byproduct)
Atom Economy High (byproducts are water soluble)Low (large organic byproduct)

Protocol B: Urea Synthesis via The "Carbamate Switch"

Direct reaction with isocyanates is efficient but requires handling toxic reagents. Using Phenyl Chloroformate to generate a reactive carbamate intermediate is safer and allows access to complex ureas where the isocyanate is not commercially available.

Visual 2: The Carbamate Switch Mechanism

UreaSwitch Amine Aminopyrazole Intermediate Phenyl Carbamate (Stable Intermediate) Amine->Intermediate Step 1: Activation (-10°C) PhOCOCl Phenyl Chloroformate + Pyridine/DCM PhOCOCl->Intermediate Product Unsymmetrical Urea Intermediate->Product Step 2: Displacement (Heat) Amine2 R-NH2 (Nucleophile) Amine2->Product

Caption: Two-step "Carbamate Switch" allowing safe synthesis of unsymmetrical ureas.

Experimental Protocol

Step 1: Activation

  • Dissolve aminopyrazole (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM or THF. Cool to -10°C.

  • Add Phenyl Chloroformate (1.05 eq) dropwise. Caution: Exothermic.

  • Stir 1 hour. The phenyl carbamate intermediate often precipitates.

  • Isolation: Filter the solid or perform a standard aqueous workup. This intermediate is stable and can be stored.

Step 2: Displacement

  • Dissolve the Phenyl Carbamate intermediate in DMSO or Dioxane.

  • Add the second amine (

    
    , 1.2 eq) and a non-nucleophilic base (TEA or DIPEA, 2.0 eq).[1]
    
  • Heat to 60–80°C for 4–12 hours. The phenoxide is a good leaving group, driving urea formation.[1]

Protocol C: Buchwald-Hartwig Amination (C-N Coupling)[1]

Coupling aminopyrazoles to aryl halides is difficult because the aminopyrazole can act as a bidentate ligand, poisoning the Palladium catalyst.

The Solution: Use bulky, electron-rich biaryl phosphine ligands to prevent catalyst deactivation.

Recommended System
  • Catalyst:

    
     or Pd-crotyl chloride dimers.[1]
    
  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult substrates).

  • Base:

    
     (weak base preferred to avoid side reactions) or NaOtBu.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Experimental Protocol
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Aryl Halide (1.0 eq), Aminopyrazole (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst Prep: In a separate vial, premix

    
     (5 mol%) and Xantphos (10 mol%) in Dioxane for 5 minutes to form the active catalytic species (color change often observed).[1]
    
  • Transfer: Transfer the catalyst solution to the reaction vial via syringe.

  • Reaction: Heat at 90–100°C for 12–16 hours.

  • Workup: Filter through Celite to remove Palladium black. Concentrate and purify via reverse-phase HPLC (aminopyrazoles often streak on normal phase silica).

References

  • Dunetz, J. R., et al. (2011).[1][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link][1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Available at: [Link][1]

  • Common Organic Chemistry. (n.d.). "Amide Coupling Reagents: T3P Protocols." Available at: [Link][1]

  • Reich, H. J. (n.d.).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Available at: [Link]

Sources

Method

One-pot synthesis methods for 1,5-disubstituted pyrazole amines

Application Note: Strategic One-Pot Synthesis of 1,5-Disubstituted 5-Aminopyrazoles Executive Summary The 5-amino-1-arylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic One-Pot Synthesis of 1,5-Disubstituted 5-Aminopyrazoles

Executive Summary

The 5-amino-1-arylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Fipronil (GABA receptor antagonist) and Celecoxib (COX-2 inhibitor, though structurally related). However, synthesizing this specific regioisomer is chemically challenging. The reaction of hydrazines with 1,3-dielectrophiles typically favors the thermodynamically stable 3-amino-1-aryl isomer or yields difficult-to-separate mixtures.

This Application Note details two high-fidelity, one-pot protocols to exclusively access the 1,5-disubstituted pattern (specifically 5-amino-1-aryl derivatives). We prioritize methods that obviate the need for intermediate isolation, utilizing multicomponent assembly and regiocontrolled condensation .

Strategic Overview: The Regioselectivity Challenge

The core challenge in pyrazole synthesis is controlling the nucleophilic attack of the hydrazine. Aryl hydrazines (


) possess two nucleophilic sites: the terminal nitrogen (

) and the internal nitrogen (

).
  • Kinetic Control: The terminal

    
     is more nucleophilic (less sterically hindered). It typically attacks the most electrophilic center of the substrate first.
    
  • The 1,5-Objective: To obtain a 5-amino-1-arylpyrazole, the reaction must be engineered so that the internal nitrogen (

    
    )  ends up adjacent to the carbon bearing the amino group, or the cyclization must proceed via a specific intermediate (e.g., 
    
    
    
    -hydrazone) that forces this orientation.
Decision Matrix: Selecting the Right Protocol

PyrazoleStrategy Start Target Scaffold Selection Q1 Is a C4-Cyano group required? Start->Q1 MethodA Method A: Multicomponent Assembly (Aldehyde + Malononitrile + Hydrazine) Q1->MethodA Yes (High Diversity) MethodB Method B: Beta-Ketonitrile Condensation (Benzoylacetonitrile + Hydrazine) Q1->MethodB No (Specific Core) ProductA Product: 5-Amino-1-aryl-3-substituted-pyrazole-4-carbonitrile MethodA->ProductA ProductB Product: 5-Amino-1-aryl-3-substituted-pyrazole MethodB->ProductB

Figure 1: Strategic workflow for selecting the synthesis method based on the desired substitution pattern.

Protocol A: The "Green" Multicomponent Assembly

Target: 5-Amino-1-aryl-3-substituted-1H-pyrazole-4-carbonitriles. Mechanism: Tandem Knoevenagel condensation / Michael addition / Cyclization.

This method is superior for library generation. It combines an aromatic aldehyde, malononitrile, and an aryl hydrazine in a single vessel. The reaction proceeds via an in situ generated benzylidenemalononitrile intermediate, which undergoes a Michael addition by the hydrazine.

Reagents & Materials
  • Aryl Aldehyde (1.0 equiv): (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

  • Malononitrile (1.0 equiv): Activated methylene source.

  • Aryl Hydrazine (1.0 equiv): (e.g., Phenylhydrazine).[1]

  • Solvent: Water:Ethanol (2:1 v/v).

  • Catalyst (Optional but Recommended): 10 mol% Sodium Citrate or simple uncatalyzed reflux for green compliance.

Step-by-Step Procedure
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aryl Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol) in 5 mL of EtOH:H₂O (1:2).

  • Activation: Stir at room temperature for 5 minutes. The solution may turn slightly yellow, indicating the initial Knoevenagel condensation.

  • Addition: Add Aryl Hydrazine (1.0 mmol) dropwise. Note: Exothermic reaction possible.

  • Reaction: Heat the mixture to reflux (80°C) for 60–90 minutes.

    • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aldehyde spot indicates completion.

  • Workup (Precipitation): Cool the reaction mixture to room temperature and then place in an ice bath for 15 minutes. The product typically precipitates as a solid.

  • Purification: Filter the solid under vacuum. Wash the cake with 5 mL of cold water followed by 2 mL of cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

  • Validation: Confirm structure via ¹H NMR. Look for the characteristic broad singlet of the

    
     group at 
    
    
    
    6.0–7.0 ppm and the absence of the aldehyde proton.

Why this works (Causality): The hydrazine attacks the highly electrophilic


-carbon of the benzylidenemalononitrile intermediate (Michael addition). The subsequent intramolecular cyclization onto one of the nitrile groups is geometrically constrained to yield the 5-amino isomer exclusively [1, 2].

Protocol B: The -Ketonitrile Condensation

Target: 5-Amino-1-aryl-3-substituted-pyrazoles (No C4-CN). Mechanism: Regioselective condensation on


-ketonitriles.

This method is ideal when the C4 position needs to remain unsubstituted (H) or is part of a fused ring system later. The starting material is a


-ketonitrile (e.g., benzoylacetonitrile).[2][3]
Reagents & Materials
  • 
    -Ketonitrile (1.0 equiv):  (e.g., Benzoylacetonitrile).
    
  • Aryl Hydrazine Hydrochloride (1.1 equiv): Using the salt form often improves regiocontrol by buffering the pH.

  • Solvent: Ethanol (Absolute).[1]

  • Base: Triethylamine (Et₃N) (1.1 equiv) - Only if using hydrazine hydrochloride.

Step-by-Step Procedure
  • Preparation: In a 25 mL reaction vial, dissolve Benzoylacetonitrile (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Phenylhydrazine Hydrochloride (1.1 mmol).

  • Conditioning: Add Triethylamine (1.1 mmol) dropwise. Stir for 10 minutes at ambient temperature.

  • Reflux: Heat the mixture to reflux for 3–5 hours.

    • Critical Checkpoint: If the reaction is too slow, add a catalytic amount of acetic acid (AcOH, 5 drops). Acid catalysis promotes the initial nucleophilic attack on the ketone.

  • Workup: Evaporate the solvent under reduced pressure to approximately 20% of the original volume.

  • Crystallization: Pour the residue into crushed ice (20 g) with vigorous stirring. The product should precipitate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Mechanistic Insight: The reaction proceeds via the initial attack of the hydrazine terminal


 on the ketone  carbonyl (kinetically favored over the nitrile). This forms a hydrazone intermediate.[3][4][5][6] The internal nitrogen (

) then attacks the nitrile carbon to close the ring. This sequence places the Amino group at C5 and the Aryl group at N1 [3, 4].

Comparative Data & Troubleshooting

FeatureMethod A (Multicomponent)Method B (

-Ketonitrile)
Primary Product 5-Amino-1-aryl-4-cyanopyrazole5-Amino-1-aryl-3-substituted pyrazole
Regioselectivity >98% (Sterically enforced)90-95% (Solvent dependent)
Atom Economy High (Water is sole byproduct)Moderate
Reaction Time 1 - 2 Hours3 - 6 Hours
Key Risk Knoevenagel reversal if wetFormation of 3-amino isomer (minor)
Troubleshooting Guide
  • Problem: Formation of the wrong regioisomer (3-amino-1-aryl).

    • Cause: In Method B, if the hydrazine attacks the nitrile first (rare, but possible with strong Lewis acids), the regiochemistry flips.

    • Solution: Ensure the reaction is performed in refluxing ethanol (protic solvent). Avoid strong Lewis acids which might activate the nitrile over the ketone.

  • Problem: Low Yield / Oiling out.

    • Cause: Incomplete cyclization of the intermediate hydrazone.

    • Solution: Increase reflux time or add a catalytic amount of HCl (for Method B) to drive the dehydration/cyclization step.

References

  • Plem, S., et al. (2015). "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." Advances in Chemical Engineering and Science. Available at: [Link]

  • Khodabakhshi, S., et al. (2013). "Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media." Journal of Chemical Research. Available at: [Link]

  • Fustero, S., et al. (2011). "Improved Regioselective Synthesis of 5-Amino-1-arylpyrazoles." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine. This resource is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the critical aspects of the synthetic pathway, from precursor preparation to the final reductive amination step, providing not just protocols, but the chemical reasoning behind them.

Overview of the Synthetic Pathway

The most common and reliable route to synthesize (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine involves a two-step process. First, the corresponding aldehyde precursor, 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, is synthesized. This is typically achieved via a Vilsmeier-Haack reaction. The resulting aldehyde then undergoes reductive amination to yield the target primary amine.

Synthetic_Pathway cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination A 1-Methyl-5-phenyl-1H-pyrazole B 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine B->C Reductive Amination (e.g., MeNH2, NaBH(OAc)3)

Caption: Overall two-step synthetic route.

Part 1: Troubleshooting the Aldehyde Precursor Synthesis

The quality and yield of the intermediate, 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, are critical for the success of the subsequent amination.

Q1: My Vilsmeier-Haack reaction for the pyrazole carbaldehyde is providing a low yield. What are the most common points of failure?

A1: Low yields in the Vilsmeier-Haack formylation of pyrazoles often stem from three areas: reagent quality, reaction conditions, and work-up procedure.

  • Reagent Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). Both reagents must be anhydrous. Moisture will rapidly quench the highly reactive Vilsmeier reagent and the phosphorus oxychloride. It is recommended to use freshly opened bottles or properly stored anhydrous solvents and reagents.

  • Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent decomposition. After the addition of the pyrazole substrate, the reaction is typically heated. The optimal temperature can vary, but a range of 60-70 °C is common for these types of heterocycles.[1][2] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of tar-like byproducts.

  • Work-up Procedure: The reaction must be carefully quenched by pouring it onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess reagents. The pH should then be carefully adjusted with a base (e.g., NaOH or NaHCO₃ solution) to be neutral or slightly basic before extraction to ensure the product is in its free form.

Q2: How can I effectively purify the 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde precursor?

A2: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: If the crude product is a solid of reasonable purity (>85%), recrystallization is an efficient method. A solvent system like ethanol/water or ethyl acetate/hexanes often works well.

  • Column Chromatography: For oily residues or highly impure solids, silica gel column chromatography is the preferred method. A gradient elution system starting with a non-polar solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity will typically provide good separation of the desired aldehyde from non-polar impurities and polar baseline materials. The progress can be monitored by thin-layer chromatography (TLC).[3]

Part 2: Optimizing the Reductive Amination Step

This step is where yield is most often compromised. The reaction involves the formation of an intermediate imine (or iminium ion), which is then reduced to the amine. The challenge is to reduce the imine selectively without reducing the starting aldehyde.

Q3: I'm getting a low yield of the desired methylamine and a significant amount of the corresponding alcohol byproduct. What is causing this and how can I fix it?

A3: The formation of (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol is a classic sign that your reducing agent is reacting with the starting aldehyde faster than it is reacting with the intermediate imine. This is a common problem when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.

The solution is to select a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, refluxInexpensive, powerfulNon-selective; readily reduces aldehydes, leading to alcohol byproduct in one-pot setups.[4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 5-6Selective for iminium ionsHighly toxic (releases HCN at acidic pH), requires careful pH control.[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE) or THF, RTHighly recommended. Mild and selective for iminium ions; no pH control needed; low toxicity.[4][5]More expensive, moisture-sensitive.

Recommendation: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is sterically hindered and less reactive, making it ideal for one-pot reductive aminations. It will not significantly reduce the aldehyde at room temperature but will efficiently reduce the iminium ion as it forms.[5]

Q4: My reaction with NaBH(OAc)₃ stalls, leaving unreacted aldehyde. What are the likely causes?

A4: Stalling in a reductive amination using NaBH(OAc)₃ usually points to issues with imine formation or reagent stoichiometry/activity.

  • Inefficient Imine Formation: Imine formation is the rate-limiting step and is catalyzed by mild acid. While NaBH(OAc)₃ releases acetic acid as it reacts, sometimes an additional catalytic amount (5-10 mol%) of glacial acetic acid can accelerate the reaction, especially if the amine salt is used as a starting material.[4]

  • Reagent Activity: NaBH(OAc)₃ is moisture-sensitive. Ensure it is handled under a dry atmosphere (e.g., nitrogen or argon) and is a free-flowing powder. Clumpy or old reagent may have reduced activity.

  • Stoichiometry: Use a slight excess of the amine (1.2-1.5 equivalents) and the reducing agent (1.2-1.5 equivalents) to drive the reaction to completion.

  • Solvent Choice: Dichloroethane (DCE) is an excellent solvent for this reaction.[5] Tetrahydrofuran (THF) is also a viable alternative. Protic solvents like methanol are generally not recommended for NaBH(OAc)₃ as they can react with the reagent.

Troubleshooting_Workflow start Low Yield in Reductive Amination check_byproduct Analyze Crude by LCMS/NMR: Identify major species start->check_byproduct is_alcohol Alcohol Byproduct is Major check_byproduct->is_alcohol Alcohol is_aldehyde Starting Aldehyde Unreacted check_byproduct->is_aldehyde Aldehyde sol_alcohol_1 Problem: Reducing agent is not selective. is_alcohol->sol_alcohol_1 sol_aldehyde_1 Problem: Imine formation is slow or reaction stalled. is_aldehyde->sol_aldehyde_1 sol_alcohol_2 Solution: Switch to NaBH(OAc)3. Use a non-protic solvent (DCE). sol_alcohol_1->sol_alcohol_2 sol_aldehyde_2 Solutions: 1. Use fresh, anhydrous NaBH(OAc)3. 2. Add catalytic acetic acid (5-10 mol%). 3. Increase equivalents of amine/reductant. 4. Ensure reaction runs to completion (TLC). sol_aldehyde_1->sol_aldehyde_2

Caption: Troubleshooting workflow for low yield in reductive amination.

Part 3: Recommended Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

This protocol is adapted from general procedures for Vilsmeier-Haack formylation of N-substituted pyrazoles.[1][2]

  • To a round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add a solution of 1-methyl-5-phenyl-1H-pyrazole (1 equivalent) in a minimum amount of anhydrous DMF to the flask.

  • Remove the ice bath and heat the reaction mixture to 65 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it onto a stirred mixture of ice and water.

  • Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography (eluting with a hexanes/ethyl acetate gradient) to yield the pure aldehyde.

Protocol 2: Optimized Reductive Amination to Yield the Target Amine

This protocol utilizes sodium triacetoxyborohydride for optimal selectivity and yield.[4][5]

  • To a round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (1.5 equivalents, e.g., as a solution in THF or generated from methylamine hydrochloride).

  • Add glacial acetic acid (0.1 equivalents, optional but recommended).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 10 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LCMS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by silica gel chromatography, typically using a DCM/methanol gradient containing 1% triethylamine to prevent the product from streaking on the column.

References

  • Baran, P. S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link][6][7]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link][5]

  • Shrivastava, P., et al. (2012). Synthesis of pyrazole-based 1,5-diaryl compounds as potent anti-inflammatory agents. Medicinal Chemistry Research. (No direct link available from searches, referenced in other papers).
  • Haga, T., et al. (1990). Fungicidal activities of 1-methyl-3-methyl-5-chloro-1H-pyrazole-4-carbaldehyde and its derivatives. Journal of Pesticide Science. (No direct link available from searches, referenced in[8]).

  • Motoba, K., et al. (1992). Synthesis and insecticidal activity of N-substituted 1,3-dimethyl-1H-pyrazole-5-carboxamides. Journal of Agricultural and Food Chemistry. (No direct link available from searches, referenced in[8]).

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available at: [Link][4]

  • Al-Hourani, B. J. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link][1][3]

  • Gomaa, M. A.-M. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link][9]

  • Gupte, S. S., et al. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents (WO2015019239A1). Available at: [10]

  • Kumar, V., et al. (2015). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][2]

Sources

Optimization

Technical Support Center: Purification of Hydrophilic Pyrazole Amines

Ticket ID: PYR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting retention, tailing, and recovery issues with hydrophilic pyrazole amines. Executive Summary Hydrophilic pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting retention, tailing, and recovery issues with hydrophilic pyrazole amines.

Executive Summary

Hydrophilic pyrazole amines present a "perfect storm" for chromatographic purification. The basic amine functionality interacts strongly with acidic silanols on standard silica (causing streaking), while the hydrophilic pyrazole core prevents retention on standard Reversed-Phase (C18) columns.

This guide provides a logic-driven workflow to select the correct stationary phase and mobile phase modifiers, ensuring high recovery and purity.

Module 1: Method Selection Strategy

Before packing a column, determine the physicochemical behavior of your specific pyrazole amine. Use this decision tree to select the correct mode.

MethodSelection Start Start: Crude Pyrazole Amine SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck NP_Route Normal Phase (NP) Strategy SolubilityCheck->NP_Route Yes RP_Route Reversed Phase / HILIC Strategy SolubilityCheck->RP_Route No (Water/MeOH soluble) StandardSilica Standard Silica + Modifiers (TEA or NH4OH) NP_Route->StandardSilica Budget/Standard AmineSilica Amine-Functionalized Silica (KP-NH) NP_Route->AmineSilica High Purity/Labile C18_Check Retained on C18 TLC (>5% Org)? RP_Route->C18_Check StandardC18 C18 + Basic Buffer (pH 9-10) C18_Check->StandardC18 Yes HILIC_SCX HILIC or SCX (Catch & Release) C18_Check->HILIC_SCX No (Elutes in Void)

Figure 1: Decision matrix for selecting the chromatographic mode based on solubility and polarity.

Module 2: Normal Phase Troubleshooting (The "Streaking" Problem)

The Mechanism of Failure

On standard silica gel (


), basic amines (

) undergo ion-exchange interactions with deprotonated silanols. This results in peak tailing (streaking) and irreversible adsorption (yield loss).
Protocol A: The "Magic Mixture" (DCM / MeOH / NH₄OH)

For highly polar amines that streak even with Triethylamine (TEA), ammoniated methanol is the gold standard. It competes effectively for silanol sites.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)[1]

  • Ammonium Hydroxide (28-30%

    
     aqueous)
    

Step-by-Step Preparation:

  • Prepare the Polar Modifier: Do not add aqueous

    
     directly to DCM (it is immiscible).
    
    • Mix MeOH and

      
       in a 9:1 ratio. (e.g., 90 mL MeOH + 10 mL conc. 
      
      
      
      ).
    • Note: This "Ammoniated MeOH" is your "B" solvent.

  • Column Equilibration:

    • Flush the silica column with 10% "Ammoniated MeOH" in DCM.[2]

    • Crucial: This pre-saturates the silica surface with ammonia.

  • Elution Gradient:

    • Start: 0% B (100% DCM).

    • Ramp: 0% to 20% B over 15 Column Volumes (CV).

    • Result: The effective mobile phase becomes DCM:MeOH:NH₄OH (90:9:1) at the top of the gradient.

Protocol B: Amine-Functionalized Silica (KP-NH)

If your pyrazole is acid-sensitive or if you cannot use liquid amine modifiers, switch to Amine-Functionalized Silica .

  • Why: The surface is chemically bonded with propyl-amine groups. It protects the silica backbone and creates a basic surface environment.[1]

  • Benefit: You can often use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without adding TEA or Ammonia.[1][3]

  • Warning: Do not use with aldehydes or ketones (Schiff base formation).

Module 3: Reversed Phase & HILIC (The "Void Volume" Problem)

If your compound is too polar for Normal Phase (i.e., requires >20% MeOH in DCM), you must switch modes.

Data Comparison: Stationary Phase Selection
Stationary PhaseMechanismSuitability for Pyrazole AminesCommon Mobile Phase
Standard C18 Hydrophobic InteractionLow. Hydrophilic amines often elute in the void volume (

).
Water/Acetonitrile + 0.1% TFA
C18-AQ (Wettable) Hydrophobic Interaction (Phase collapse resistant)Medium. Allows 100% aqueous start to catch polar compounds.Water/MeOH + Formic Acid
HILIC (Bare Silica) Partitioning into water layerHigh. Retains polar amines strongly.ACN/Water + 10mM Ammonium Acetate
SCX (Cation Exchange) Ionic InteractionExcellent. "Catch and Release" purification.Load in Acid, Elute with Ammonia
Protocol C: SCX "Catch and Release"

This is the most robust method for isolating pure amines from non-basic impurities.

  • Cartridge Selection: Use a Strong Cation Exchange (SCX) cartridge (sulfonic acid bonded silica).

  • Loading: Dissolve crude mixture in MeOH (or MeOH/Water). Load onto the cartridge.

    • Mechanism:[4][5][6] The pyrazole amine (basic) binds to the sulfonic acid. Non-basic impurities flow through.

  • Washing: Wash with 2-3 CV of MeOH. (Removes neutrals/acids).

  • Elution (The Release): Elute with 2M

    
     in MeOH .
    
    • Mechanism:[3][4][5][6] Ammonia displaces the pyrazole amine.

  • Recovery: Concentrate the filtrate. You obtain the free base amine.[1]

Module 4: Handling Pyrazole Tautomerism

Pyrazoles with a free N-H group exist in rapid equilibrium between two tautomers. This can cause peak splitting or broadening in chromatography.[4]

Tautomerism T1 Tautomer A (1H-pyrazole) T2 Tautomer B (2H-pyrazole) T1->T2 H+ shift Equilibrium Fast Exchange (Broadens Peak)

Figure 2: Tautomeric equilibrium of N-H pyrazoles.

Troubleshooting:

  • Symptom: You see two spots on TLC or a "saddle" peak on the chromatogram.

  • Fix: Ensure the mobile phase pH is distinct.

    • High pH (Basic): Promotes the deprotonated form (pyrazolate anion) or free base, often collapsing the peak into one.

    • Low pH (Acidic): Promotes the protonated cation.

    • Avoid Neutral pH: This is where tautomeric exchange is often slowest relative to the timescale of separation, leading to split peaks.

Frequently Asked Questions (FAQ)

Q: My compound is stuck at the baseline on TLC even with 10% MeOH/DCM. A: Try the "Camphor Test." Smell your silica. If it doesn't smell like ammonia, you haven't modified it enough. Switch to Protocol A (DCM/MeOH/NH₄OH). If that fails, your compound is likely a candidate for HILIC or SCX purification.

Q: I used TFA in my Reversed Phase prep, and now my product is an oil that won't crystallize. A: You likely formed the Trifluoroacetate salt, which is hygroscopic.

  • Fix: Perform a "Free Base" conversion. Dissolve the oil in DCM, wash with saturated aqueous

    
    , dry over 
    
    
    
    , and evaporate. Alternatively, use the SCX Protocol to strip the TFA.

Q: Can I use Acetone instead of Methanol? A: Generally, No for primary amines. Acetone can react with primary amines to form imines (Schiff bases) on the column, especially if the silica is slightly acidic. Stick to Methanol or Acetonitrile.

Q: How do I load the sample if it's not soluble in the mobile phase? A: Use Dry Loading .[7] Dissolve your crude in a strong solvent (MeOH or DCM), add dry silica (ratio 1:2 crude:silica), and evaporate to a free-flowing powder. Load this powder on top of your packed column.[8]

References

  • Biotage. (2018).[4] Successful Flash Chromatography: The Chemist’s Guide.Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link

  • Teledyne ISCO. (2016). HILIC Purification Strategies for Flash Chromatography. Application Note AN83. Link

  • Reich, H. J. (2023). Common Solvents and solvent mixtures for chromatography.[1][2][4][7] University of Wisconsin-Madison, Department of Chemistry. Link

  • Filarowski, A., et al. (2004). On the Tautomerism of Pyrazolones. Tetrahedron, 60(32), 6791-6805. Link[9]

Sources

Troubleshooting

Technical Support Center: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine Stability Guide

Introduction Welcome to the Technical Support Center. You are likely here because you have observed color degradation (yellowing/browning) or potency loss in your (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine samples.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed color degradation (yellowing/browning) or potency loss in your (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine samples.

While pyrazoles are generally robust, the exocyclic primary amine (


) at position 3 is a "soft spot" for reactivity. This molecule behaves similarly to benzylamine but with the electron-rich pyrazole ring donating electron density, making the amine nitrogen more nucleophilic and prone to oxidative attack.

This guide provides the mechanistic "Why," the procedural "How," and the emergency "Fix" for your experiments.

Module 1: The Mechanism of Degradation

Why is my sample turning yellow?

The degradation is rarely a single event; it is a cascade. The free base amine is thermodynamically unstable in aerobic conditions.

  • Oxidative Deamination: The methylene protons alpha to the nitrogen are activated by the adjacent aromatic pyrazole ring. Radical abstraction (often light-catalyzed) leads to an imine intermediate, which hydrolyzes to the corresponding aldehyde (1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde) and ammonia.[1] The aldehyde then polymerizes or reacts with remaining amine to form Schiff bases (yellow/brown chromophores).

  • Carbamate Formation (The "White Crust"): While not oxidation, atmospheric

    
     reacts with the primary amine to form carbamate salts. This is often mistaken for oxidation but is reversible.
    
Visualization: Degradation Pathway

The following diagram illustrates the critical failure points of the free base form.

OxidationPath FreeBase Free Base Amine (Colorless Liquid/Solid) Radical α-C Radical Intermediate FreeBase->Radical O2 / Light (hν) Carbamate Carbamate Salt (White Solid w/ CO2) FreeBase->Carbamate +CO2 (Air) Imine Imine Species (Unstable) Radical->Imine -H• Aldehyde Aldehyde + Ammonia Imine->Aldehyde +H2O (Hydrolysis) Schiff Schiff Base Oligomers (Yellow/Brown Gunk) Aldehyde->Schiff + Free Base Amine

Figure 1: Mechanistic pathway showing how oxygen and light drive the formation of colored impurities (Schiff bases) and aldehydes.[1][2]

Module 2: Storage Best Practices

The Protocol: "The Argon Blanket" vs. "The Salt Fortress"

To ensure long-term stability (>6 months), you must remove the lone pair availability on the nitrogen or remove the environmental triggers.

Comparative Storage Data
Storage FormConditionsStability Est.Risk Factor
Free Base (Oil/Solid) Ambient Air, RT< 2 WeeksCritical: Rapid carbonation & oxidation.[1]
Free Base Argon, -20°C, Amber Vial3-6 MonthsModerate: Seal failure leads to degradation.[1]
HCl Salt (Recommended) Ambient Air, Desiccator> 2 YearsLow: Protonation blocks oxidation.
In Solution (DMSO) -20°CVariableHigh: DMSO can act as an oxidant over time.[1]
Protocol A: Conversion to Hydrochloride Salt (The Gold Standard)

Use this for long-term banking of the compound.

  • Dissolution: Dissolve 1.0 g of free base amine in 5 mL of dry Diethyl Ether or 1,4-Dioxane.

  • Acidification: Cool to 0°C on ice. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Note: Avoid aqueous HCl to prevent trapping water in the crystal lattice.[3]

  • Precipitation: A white precipitate (the HCl salt) will form immediately.

  • Isolation: Filter under Argon or Nitrogen. Wash the cake with cold ether (

    
    ).
    
  • Drying: Dry under high vacuum for 4 hours. Store in a desiccator.

Protocol B: Inert Storage of Free Base

Use this if you need the free amine immediately for reactions.

  • Vessel: Use an amber glass vial with a septum screw cap (PTFE-lined).

  • Purge: Insert a long needle connected to an Argon line (bottom of vial) and a short vent needle (top). Flow Argon for 60 seconds.

  • Seal: Remove needles simultaneously. Wrap cap with Parafilm.

  • Temp: Store at -20°C.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned into a yellow oil/solid. Is it ruined?

Answer: Not necessarily. The color comes from trace Schiff base impurities (highly conjugated). The bulk material might still be >90% pure.

  • Check: Run a TLC (DCM:MeOH 9:1). If the main spot is distinct with only a faint baseline smear, perform the Emergency Rescue Protocol (Module 4).

  • Discard: If NMR shows >10% aldehyde peak (

    
    ), recrystallization is required.[1]
    
Q2: Can I store this amine in DMSO or DMF stock solutions?

Answer: Avoid if possible. DMSO can act as a mild oxidant (Swern-type mechanisms) over long periods, especially if acidic trace impurities are present.[1] If you must store as a liquid stock:

  • Use Anhydrous Acetonitrile (MeCN).

  • Store at -80°C.

  • Limit freeze-thaw cycles to fewer than three.

Q3: A white crust formed around the cap. What is it?

Answer: This is likely the carbamate salt formed by reaction with atmospheric


.
  • Fix: It is not permanent damage. Dissolving the sample in dilute acid (1M HCl) will decarboxylate the carbamate, releasing

    
     and returning the amine to solution as the HCl salt.
    

Module 4: Emergency Rescue Protocol

Workflow: Acid-Base Extraction If your sample is oxidized (yellow) or carbonated, use this workflow to reset it to >98% purity.

RescueProtocol Start Start: Impure/Yellow Amine Step1 1. Dissolve in DCM (Organic Phase) Start->Step1 Step2 2. Extract with 1M HCl (aq) Step1->Step2 Split Phase Separation Step2->Split OrgLayer DCM Layer (Contains Non-Basic Impurities Aldehydes/Dimers) Split->OrgLayer Top/Bottom depends on solvent AqLayer Aqueous Layer (Acidic) (Contains Amine-HCl) Split->AqLayer Discard Discard Organic Layer OrgLayer->Discard Step3 3. Basify Aqueous Layer (pH > 12) with 2M NaOH AqLayer->Step3 Step4 4. Extract into fresh DCM (3x) Step3->Step4 Step5 5. Dry (Na2SO4) & Evaporate Step4->Step5 End Recovered Pure Amine (Colorless) Step5->End

Figure 2: Acid-Base extraction workflow to separate the active amine from neutral oxidation byproducts.

Step-by-Step Rescue:
  • Dissolve: Take the impure amine in Dichloromethane (DCM).

  • Protonate: Extract with 1M HCl. The amine moves to the water phase (as salt); neutral oxidation products (aldehydes/dimers) stay in DCM.

  • Wash: Discard the DCM layer.

  • Liberate: Basify the aqueous layer with 2M NaOH until pH > 12. The solution will become cloudy as the free amine precipitates/oils out.

  • Recover: Extract the aqueous layer 3x with fresh DCM.

  • Dry: Dry combined organics over Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352200, (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine.[1] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for salt formation and acid-base extraction protocols).

Sources

Optimization

Technical Support Center: Regioselectivity in 1-Methyl-5-Phenylpyrazole Synthesis

Welcome to the Technical Support Center for troubleshooting the regioselective synthesis of 1-methyl-5-phenylpyrazole. This guide is designed for researchers, chemists, and drug development professionals who are encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the regioselective synthesis of 1-methyl-5-phenylpyrazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in controlling the isomeric outcome of the Knorr pyrazole synthesis when using unsymmetrical precursors like methylhydrazine and a phenyl-substituted 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione). Here, we will delve into the mechanistic underpinnings of regioselectivity and provide actionable, field-proven strategies to favor the formation of the desired 1-methyl-5-phenylpyrazole isomer over the undesired 1-methyl-3-phenylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of 1-methyl-5-phenylpyrazole synthesis, and why is controlling their formation critical?

A1: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of their substituents. In the synthesis of 1-methyl-5-phenylpyrazole, the reaction between methylhydrazine and an unsymmetrical 1,3-dicarbonyl, such as 1-phenyl-1,3-butanedione, can lead to two possible products: 1-methyl-5-phenylpyrazole and 1-methyl-3-phenylpyrazole.[1][2] The formation of a specific regioisomer is paramount because different isomers can possess vastly different pharmacological activities, toxicological profiles, and physicochemical properties.[2] For therapeutic applications, obtaining a single, pure regioisomer is often a regulatory and efficacy requirement.

Q2: What fundamental principles govern the regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions (pH, solvent, and temperature).[1][2]

  • Electronic Effects: The initial and rate-determining step is often the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on a carbonyl carbon of the 1,3-dicarbonyl compound.[1] The more electrophilic (electron-deficient) carbonyl carbon will be preferentially attacked.[2] For instance, in 1-phenyl-1,3-butanedione, the carbonyl carbon adjacent to the phenyl group is generally more electrophilic than the one adjacent to the methyl group.

  • Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl compound can hinder the approach of the nucleophile, thereby directing the reaction towards the less sterically crowded carbonyl group.[2]

  • Reaction pH: The pH of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in methylhydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2]

  • Solvent: The choice of solvent can significantly influence the reaction pathway and, consequently, the regioisomeric ratio.[2]

Troubleshooting Center: Common Issues and Solutions

Issue 1: My reaction yields a nearly 1:1 mixture of 1-methyl-5-phenylpyrazole and 1-methyl-3-phenylpyrazole.

This is a common outcome when the reaction conditions do not sufficiently differentiate between the two competing reaction pathways.

Root Causes & Mechanistic Insights:

The formation of the two regioisomers proceeds through two parallel pathways, each initiated by the attack of one of the two non-equivalent nitrogen atoms of methylhydrazine on one of the two non-equivalent carbonyl groups of 1-phenyl-1,3-butanedione. The final isomer ratio is determined by the relative rates of these competing pathways. A 1:1 mixture suggests that the activation energy barriers for both pathways are very similar under your current experimental setup.

Troubleshooting Workflow & Solutions:

start Problem: 1:1 Isomer Ratio solvent Modify Solvent System start->solvent Primary Strategy ph Adjust Reaction pH start->ph Secondary Strategy temp Vary Reaction Temperature start->temp Tertiary Strategy analysis Analyze Isomer Ratio (1H NMR / GC-MS) solvent->analysis ph->analysis temp->analysis success Success: Desired Regioselectivity Achieved analysis->success Favorable Ratio failure Re-evaluate Starting Materials / Synthesis Strategy analysis->failure Unfavorable Ratio

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions:

  • Solvent Optimization: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically improve regioselectivity. These solvents are non-nucleophilic and can stabilize intermediates through hydrogen bonding, often favoring one reaction pathway over the other.

  • pH Control: Systematically vary the pH of the reaction. An acidic medium (e.g., using acetic acid as a solvent or catalyst) can protonate the more basic nitrogen of methylhydrazine, potentially directing the reaction pathway. Conversely, basic conditions might favor a different isomer.

  • Temperature Variation: Explore a range of reaction temperatures. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.

Issue 2: The major product is the undesired 1-methyl-3-phenylpyrazole isomer.

This indicates that the reaction conditions preferentially favor the pathway leading to the undesired regioisomer.

Root Causes & Mechanistic Insights:

The formation of 1-methyl-3-phenylpyrazole implies that the initial nucleophilic attack occurs between the N1 nitrogen of methylhydrazine and the carbonyl carbon adjacent to the methyl group of 1-phenyl-1,3-butanedione, followed by cyclization. Alternatively, it could result from the attack of the N2 nitrogen on the carbonyl carbon adjacent to the phenyl group. The interplay of electronics and sterics under your specific conditions favors this outcome.

Reaction Mechanism Leading to Regioisomers:

cluster_reactants Reactants cluster_pathwayA Pathway A cluster_pathwayB Pathway B 1_phenyl_1_3_butanedione 1-Phenyl-1,3-butanedione attack_A Attack at C=O (Ph) 1_phenyl_1_3_butanedione->attack_A attack_B Attack at C=O (Me) 1_phenyl_1_3_butanedione->attack_B methylhydrazine Methylhydrazine methylhydrazine->attack_A methylhydrazine->attack_B intermediate_A Intermediate A attack_A->intermediate_A product_A 1-Methyl-5-phenylpyrazole (Desired) intermediate_A->product_A intermediate_B Intermediate B attack_B->intermediate_B product_B 1-Methyl-3-phenylpyrazole (Undesired) intermediate_B->product_B

Sources

Troubleshooting

Solubility issues of pyrazole methylamine salts in organic solvents

Topic: Troubleshooting Solubility & Purification of Pyrazole Methylamine Salts in Organic Solvents Introduction: The "Brick Dust" vs. "Grease" Dilemma Welcome to the technical support hub.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Purification of Pyrazole Methylamine Salts in Organic Solvents

Introduction: The "Brick Dust" vs. "Grease" Dilemma

Welcome to the technical support hub. If you are working with pyrazole methylamine salts, you are likely facing one of two extremes:

  • The Brick: Your HCl salt is a rock-hard solid that refuses to dissolve in anything but water or DMSO.

  • The Grease: Your TFA or crude salt "oils out" during recrystallization, forming a sticky gum that traps impurities.

Pyrazole methylamines are chemically "schizophrenic." The pyrazole ring is an amphiphile (both hydrogen bond donor and acceptor), while the methylamine salt is highly ionic. This guide provides field-proven protocols to navigate these solubility challenges.

Module 1: Diagnostic Framework

Before troubleshooting, diagnose the physicochemical barrier preventing solubility.

The Lattice Energy Trap

Small, rigid salts (like pyrazole methylamine HCl) often have extremely high crystal lattice energies. Organic solvents (DCM, THF, EtOAc) lack the dielectric constant (


) to overcome this ionic attraction.
  • Symptom: Material floats as a fine powder in DCM/Ether.

  • Fix: You must increase the solvent's dielectric constant or disrupt the lattice with a chaotic counter-ion.

The "Oiling Out" Phenomenon

This occurs when the compound's melting point in the solvent mixture drops below the boiling point of the solvent.[1][2] The system enters a region of Liquid-Liquid Phase Separation (LLPS) rather than crystallization.[3][4]

  • Symptom: Milky emulsion forming upon cooling; droplets coalescing into a gum at the bottom.

  • Fix: Control supersaturation and temperature ramp (see Protocol B).

Module 2: Troubleshooting Guides (Q&A)

Scenario A: Reaction Solvent Incompatibility

User Question: "I need to react my pyrazole methylamine HCl salt in dry DCM, but it's completely insoluble. How can I drive the reaction?"

Technical Response: DCM (


) cannot dissociate the tight ion pair of a hydrochloride salt. You have three options, ranked by ease:
  • The "Spike" Method: Add 5-10% of a high-dielectric co-solvent that is miscible with DCM but breaks the lattice.

    • Recommended: Methanol (if nucleophilicity is not an issue) or DMF.

    • Ratio: 9:1 DCM:MeOH often solubilizes polar salts while maintaining DCM-like workup properties.

  • Phase Transfer Catalysis (PTC): If the reaction is heterogeneous, add a lipophilic cation to shuttle the anion.

    • Reagent: Tetrabutylammonium chloride (TBAC) (5 mol%).

  • The "Free-Base" Swap: Desalt the amine, extract into organic, and react as a free base.

    • Warning: Pyrazole free bases can be volatile or unstable.

Scenario B: Recrystallization Failures (Oiling Out)

User Question: "I'm trying to recrystallize the TFA salt from EtOH/Ether. It turns cloudy, then separates into a yellow oil at the bottom. No crystals form."

Technical Response: You are hitting the "Oiling Out" boundary.[2] The anti-solvent (Ether) is being added too fast or at too high a concentration, forcing the salt out as a liquid.

Protocol: The "Cloud Point" Rescue

  • Dissolve: Redissolve the oil in the minimum amount of hot "Good Solvent" (e.g., Ethanol or Isopropanol).

  • Temperature Control: Maintain the solution at 5-10°C below boiling. Do not boil.

  • Titration: Add the "Anti-Solvent" (e.g., MTBE or Et₂O) dropwise only until the first permanent cloudiness appears .

  • The Reversal: Add 1-2 drops of the Good Solvent to turn the solution clear again.

  • Seeding: Add a single seed crystal (if available) or scratch the glass.

  • Insulated Cooling: Wrap the flask in foil/cotton and turn off the heat. Let it cool to room temperature over 4-6 hours. Do not use an ice bath yet.

Scenario C: Extraction Issues

User Question: "My product is stuck in the aqueous layer. I've tried extracting with DCM and EtOAc, but the yield is <10%."

Technical Response: Pyrazole methylamine salts are highly hydrophilic. Standard organic solvents cannot compete with water's solvation energy.

Protocol: The "Salting Out" & Alcohol Extraction

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until it is saturated. This increases the ionic strength, "pushing" the organic salt out (Salting Out effect).

  • Solvent Switch: Stop using pure DCM. Use a mixture of DCM:Isopropanol (3:1) or n-Butanol .

    • Why: n-Butanol has a high partition coefficient for polar amines.

  • Multiple Extractions: Perform 5-6 extractions with smaller volumes rather than 2 large ones.

Module 3: Visualizing the Workflow

Workflow 1: Troubleshooting Oiling Out

This logic tree guides you when your recrystallization fails.

RecrystallizationRescue Start Problem: Salt Oils Out Instead of Crystallizing CheckPurity Is Crude Purity >85%? Start->CheckPurity PurifyFirst Action: Perform Flash Column (Use Amine-Silica) CheckPurity->PurifyFirst No CheckSolvent Check Solvent System Boiling Point vs. MP CheckPurity->CheckSolvent Yes PurifyFirst->CheckSolvent TempControl Action: Use 'Cloud Point' Method (See Protocol B) CheckSolvent->TempControl MP < Solvent BP Trituration Action: Triturate Oil with Diethyl Ether/Hexane CheckSolvent->Trituration Oil persists Success Result: Crystalline Solid TempControl->Success Trituration->Success

Caption: Decision tree for rescuing a crystallization process that has resulted in oiling out (LLPS).

Workflow 2: Solvent Selection Matrix

Select the correct solvent system based on the salt counter-ion.

SolventSelection SaltType Identify Salt Counter-Ion HCl HCl / HBr Salt (High Lattice Energy) SaltType->HCl TFA TFA Salt (Lipophilic Tail) SaltType->TFA Tosylate Tosylate / Mesylate (Organic Soluble) SaltType->Tosylate SolventHCl Requires: MeOH, DMSO, Water Avoid: DCM, Ether HCl->SolventHCl SolventTFA Requires: DCM, THF, EtOAc Avoid: Hexane TFA->SolventTFA SolventTos Requires: Acetone, CHCl3, MeCN Best for Recryst. Tosylate->SolventTos

Caption: Solvent compatibility matrix based on the specific anion of the pyrazole methylamine salt.

Module 4: Advanced Counter-Ion Engineering

If solubility issues persist, the problem is likely the HCl counter-ion . HCl salts of pyrazoles are notorious for being "brick dust" (insoluble in organic, insoluble in cold water).

Recommendation: Perform a Salt Switch.

  • Free Base: Suspend HCl salt in DCM. Add 1M NaOH. Extract the free base.

  • Resalt: React with p-Toluenesulfonic acid (TsOH) or Methanesulfonic acid (MsOH) .

    • Why: These anions add a lipophilic "grease" tail to the molecule, significantly improving solubility in organic solvents like DCM and Acetone, enabling easier handling and purification [1].

Summary Data Table: Solvent Screening for Pyrazole Salts

SolventDielectric Const.[5][6] (

)
Solubility (HCl Salt)Solubility (TFA Salt)Application
Water 80.1HighHighReverse Phase HPLC
DMSO 46.7HighHighStock Solutions / NMR
Methanol 32.7Moderate/HighHighRecrystallization (Good Solvent)
DCM 8.9Insoluble ModerateExtraction / Reaction
THF 7.5PoorModerateReaction
Ethyl Acetate 6.0InsolubleLow/ModerateAnti-solvent
Diethyl Ether 4.3InsolubleInsolublePrimary Anti-solvent

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • BenchChem Technical Support. (2025). Preventing Oiling Out in Diastereomeric Salt Formation. BenchChem.

  • Puranik, S. B., et al. (2010). Oiling out: A major problem in crystallization and its solutions. International Journal of Pharma and Bio Sciences.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization and Oiling Out. Department of Chemistry.

Sources

Optimization

Technical Support Center: Recrystallization of Pyrazole Amine Intermediates

Status: Operational Ticket ID: PYR-CRYST-OPT-01 Assigned Specialist: Senior Application Scientist, Process Development Group Executive Summary & Scope Welcome to the technical support hub for pyrazole amine purification....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CRYST-OPT-01 Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary & Scope

Welcome to the technical support hub for pyrazole amine purification. Pyrazole amines are notorious in process chemistry due to three converging challenges:

  • High Polarity & H-Bonding: The amine (

    
    ) and pyrazole nitrogen create strong hydrogen bonding networks, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than crystal nucleation.
    
  • Regioisomerism:

    
    - vs. 
    
    
    
    -alkylation often yields isomers with nearly identical solubilities in standard organic solvents.
  • Amorphous Solid Formation: Rapid cooling often traps impurities, resulting in colored, amorphous solids rather than defined lattices.

This guide provides self-validating protocols to overcome these specific failure modes.

Module A: The Solvent Selection Matrix

User Query: "Standard solvents (Hexane/EtOAc) are failing. The product oils out or crashes out as a powder. What is the correct solvent logic for pyrazoles?"

Technical Insight: Pyrazole amines possess a "bipolar" solubility profile. They are often too polar for pure hydrocarbons (Hexane/Heptane) but too soluble in pure alcohols (Methanol/Ethanol) to achieve good recovery. The solution lies in Polar Protic / Non-Polar Aprotic gradients or Salt Formation .

Solvent Compatibility Table
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Primary Choice Ethanol / Water ⭐⭐⭐⭐⭐The Gold Standard. Water disrupts the H-bonding network of the amine, preventing oiling out. Start with 95% EtOH and add water dropwise at reflux.
Secondary Choice iPrOAc / Heptane ⭐⭐⭐⭐Isopropyl Acetate (iPrOAc) is superior to Ethyl Acetate (EtOAc) due to a higher boiling point (

), allowing for better dissolution of stubborn dimers.
For Isomers Toluene ⭐⭐⭐Excellent for separating regioisomers. Toluene engages in

-

stacking with the pyrazole ring; subtle steric differences between isomers drastically affect solubility here.
Avoid DCM / Hexane Dichloromethane (DCM) is too good a solvent; Hexane is too poor. This combination almost always leads to rapid precipitation of amorphous powder (encapsulating impurities) rather than crystal growth.
Rescue Solvent MTBE ⭐⭐Methyl tert-butyl ether. Useful when the product is moderately soluble. Good for "trituration" to turn oils into solids.
Workflow: Solvent System Decision Tree

SolventSelection Start START: Characterize Crude SolubilityCheck Is it soluble in hot Ethanol? Start->SolubilityCheck Yes_EtOH Yes SolubilityCheck->Yes_EtOH No_EtOH No SolubilityCheck->No_EtOH IsomerIssue Is Regio-purity critical? Yes_EtOH->IsomerIssue High Solubility TolueneCheck Try Toluene (110°C) No_EtOH->TolueneCheck WaterAdd Add Water dropwise at reflux (Cloud Point) StandardCryst Standard Cooling (EtOH/H2O System) WaterAdd->StandardCryst TolueneCheck->StandardCryst Soluble hot IsomerIssue->WaterAdd No (Purity OK) SaltScreen Switch to Salt Formation (See Module C) IsomerIssue->SaltScreen Yes (Isomers present)

Figure 1: Decision matrix for selecting the initial solvent system based on solubility and impurity profile.

Module B: Troubleshooting "Oiling Out" (LLPS)

User Query: "My solution turns cloudy, but instead of crystals, I get a sticky oil at the bottom. Cooling further just hardens the oil."

Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable zone width (MSZW) is too wide or when impurities depress the melting point of your product below the temperature of the solvent.

The "Seeding at Cloud Point" Protocol

Do not simply cool the flask in an ice bath. This guarantees oiling out.

  • Dissolution: Dissolve

    
     of crude pyrazole in the minimum amount of hot solvent (e.g., Ethanol at 
    
    
    
    ).
  • The Anti-Solvent Titration: Add hot water (anti-solvent) dropwise until a faint, persistent turbidity (the cloud point) is observed.

  • The Back-Off: Add 1 mL of hot Ethanol to make the solution clear again.

  • Seeding (Critical Step):

    • Cool the solution to

      
      below the saturation temperature.
      
    • Add 0.1 wt% of pure seed crystals.

    • If you lack seeds: Scratch the glass wall or withdraw a drop, let it evaporate on a spatula to form solids, and re-introduce it.

  • Isothermal Hold: Hold the temperature constant for 30–60 minutes. You must see distinct particles growing, not oil droplets.

    • Visual Check: Crystals sparkle in light; oil droplets look like dull spheres.

  • Controlled Cooling: Cool at a rate of

    
    . Rapid cooling induces secondary nucleation (fines) or oiling.
    

Module C: Regioisomer Separation (The Salt Strategy)

User Query: "I have a 90:10 mixture of N1:N2 isomers. Recrystallization isn't improving the ratio."

Technical Insight: Isomers often form "solid solutions" (co-crystals) where the minor isomer fits into the lattice of the major isomer. To break this, you must change the molecular recognition pattern. The most robust method for pyrazole amines is Acid Salt Formation .

Why Salts Work

Protonating the amine (


) or the pyrazole nitrogen changes the geometry and hydrogen bonding capability. The lattice energy differences between the salts of Isomer A and Isomer B are often much larger than the differences between their free bases.
Protocol: Acid Screening for Isomer Resolution

Reagents:

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
  • Oxalic acid[1]

  • Hydrochloric acid (4M in Dioxane)

Procedure:

  • Dissolve: Dissolve

    
     of the isomer mixture in 
    
    
    
    of Isopropyl Alcohol (IPA) or Acetone .
  • Acid Addition: Add 1.05 equivalents of the chosen acid.

    • Note:

      
      -TsOH is often superior because the large tosyl group amplifies steric differences between isomers.
      
  • Precipitation:

    • If immediate precipitate forms: Heat to reflux to dissolve, then cool slowly.

    • If no precipitate: Add MTBE or EtOAc as an anti-solvent.

  • Filtration & Analysis: Filter the salt. Analyze the solid vs. the mother liquor by HPLC/NMR.

  • Free Basing: Once the salt is pure (>99%), suspend in water and adjust pH to 10 with

    
     to recover the purified free base.
    
Workflow: Isomer Purification Logic

IsomerPurification Mixture Isomer Mixture (90:10) FreeBaseCryst Try Free Base Recrystallization Mixture->FreeBaseCryst SuccessCheck Purity > 99%? FreeBaseCryst->SuccessCheck SaltForm Form Salt (p-TsOH or Oxalate) SuccessCheck->SaltForm No SolventSelect Recrystallize Salt (IPA or Acetone) SaltForm->SolventSelect Neutralize Neutralize (NaOH) to recover Free Base SolventSelect->Neutralize

Figure 2: Workflow for upgrading regio-purity via salt formation.

Frequently Asked Questions (FAQs)

Q1: My product is colored (yellow/brown) but NMR shows it's pure. How do I remove the color?

  • A: Pyrazole amines are prone to trace oxidation (often aniline-like impurities) that are highly colored but low in mass.

    • Solution: Perform a Carbon Treatment .[2] Dissolve the compound in hot Ethanol. Add Activated Carbon (5 wt%) . Stir at reflux for 15 minutes. Filter hot through a Celite pad. Warning: Do not cool before filtering, or the product will crystallize in the carbon/Celite matrix.

Q2: Can I use Chlorinated Solvents?

  • A: While pyrazoles are soluble in DCM, it is not recommended for crystallization. DCM has a low boiling point (

    
    ) and high volatility, making controlled cooling difficult. It also tends to hold impurities in the crystal lattice (solvates). Use Isopropyl Acetate  as a greener, higher-boiling alternative.
    

Q3: The crystals are too small (fines) and clog the filter.

  • A: This indicates "crash cooling" (nucleation rate > growth rate).

    • Fix:Temperature Cycling . Heat the slurry to dissolve 80% of the solids, then cool slowly back down. Repeat this "sawtooth" temperature profile 3–4 times. This dissolves the fines (Ostwald Ripening) and deposits their mass onto larger crystals.

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter 6: Crystallization).

  • Dunn, P. J., et al. (2016).[3] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[3]

  • Fray, M. J., et al. (2001). "Practical Synthesis of Pyrazoles: Process Development." Organic Process Research & Development, 5(6), 563–578. (Case study on Pfizer pyrazole synthesis).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.

  • FDA/ICH Guidelines. (2021). "Q3C(R8) Impurities: Guideline for Residual Solvents." (Critical for selecting solvents in drug development).

Sources

Troubleshooting

Technical Support Center: Hydrazine Mitigation in Pyrazole Synthesis

The Core Challenge: Genotoxicity & ICH M7 Why this matters: Hydrazines are potent nucleophiles used to construct the pyrazole core, a ubiquitous scaffold in modern oncology and anti-inflammatory drugs (e.g., Ruxolitinib,...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Genotoxicity & ICH M7

Why this matters: Hydrazines are potent nucleophiles used to construct the pyrazole core, a ubiquitous scaffold in modern oncology and anti-inflammatory drugs (e.g., Ruxolitinib, Celecoxib). However, hydrazine (


) and its derivatives (e.g., methylhydrazine) are Class 1/2 Mutagenic Impurities  under ICH M7 guidelines.

Unlike standard impurities controlled at 0.10% (1000 ppm), hydrazines often require control at ppm or ppb levels (e.g., 1–10 ppm) depending on the daily dose and duration of treatment.

Regulatory Limits (ICH M7)

Threshold of Toxicological Concern (TTC) for mutagenic impurities:

Treatment DurationAcceptable Daily Intake (ADI)Limit in API (at 1g/day dose)
< 1 month 120 µ g/day 120 ppm
1–12 months 20 µ g/day 20 ppm
> 10 years 1.5 µ g/day 1.5 ppm

Diagnostic Workflow

Before selecting a remediation strategy, characterize your system.

HydrazineRemediation Start Start: Residual Hydrazine Detected CheckSolubility Is Product Acid-Soluble? Start->CheckSolubility CheckBoiling Is Product Volatile? CheckSolubility->CheckBoiling Yes (Basic Product) MethodB Method B: pH-Controlled Extraction (The pKa Swing) CheckSolubility->MethodB No (Lipophilic Product) MethodA Method A: Chemical Scavenging (Electrophilic Quench) CheckBoiling->MethodA No (Solid/High BP) MethodC Method C: Cation Exchange Resin CheckBoiling->MethodC Yes (Low BP)

Caption: Decision tree for selecting the optimal hydrazine removal strategy based on product physicochemical properties.

Method A: Chemical Scavenging (The "Stoichiometric Drive")

The Concept: Hydrazines persist because they are often used in excess to drive the pyrazole cyclization to completion. The most elegant removal method is to convert the residual hydrazine into a chemically stable, non-genotoxic pyrazole species using an electrophile.

Protocol: The "Acetylacetone" Quench

Best for: Lipophilic pyrazole products where the scavenger product can be easily separated.

  • Reaction Completion: Run your primary pyrazole synthesis to completion.

  • Assay: Determine residual hydrazine content (e.g., 2.0% remaining).

  • Charge Scavenger: Add 2,4-pentanedione (acetylacetone) .

    • Stoichiometry: Add 1.5 to 2.0 equivalents relative to the residual hydrazine (NOT the starting amount).

    • Mechanism:[1][2][3] Acetylacetone condenses with hydrazine to form 3,5-dimethylpyrazole .

  • Process: Stir at 50–60°C for 1–2 hours.

  • Workup: 3,5-dimethylpyrazole is highly lipophilic but has a distinct boiling point and solubility profile. It is often removed during the subsequent crystallization of the target API or via vacuum distillation if the target is non-volatile.

Why this works: You are converting a reactive, genotoxic nucleophile (


) into a stable aromatic heterocycle (3,5-dimethylpyrazole) that is generally considered non-mutagenic and is easier to purge than the sticky, polar hydrazine.

Method B: pH-Controlled Extraction (The "pKa Swing")

The Concept: Hydrazine is a base (


). Pyrazoles are significantly weaker bases (

). We can exploit this

of >5 units to wash hydrazine into the aqueous phase while keeping the pyrazole product in the organic phase.
Protocol: The Acidic Wash

Best for: Neutral or weakly basic pyrazole products soluble in organic solvents (EtOAc, DCM, Toluene).

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • First Wash (High pH): Wash with mild base (5%

    
    ) to remove acidic impurities. Hydrazine remains neutral/free-base here.
    
  • Critical Wash (Low pH): Wash with 0.5 M to 1.0 M HCl (Target aqueous pH ~3–4).

    • Chemistry: At pH 4, Hydrazine (

      
       8.1) is >99.9% protonated (
      
      
      
      ) and partitions into water.
    • Chemistry: The Pyrazole product (

      
       ~2.5) remains >90% unprotonated (neutral) and stays in the organic layer.
      
  • Polishing: Wash the organic layer with brine to remove entrained water/acid.

  • Concentration: Dry and concentrate the organic layer.

ExtractionLogic cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (pH 4) Product Pyrazole Product (Neutral at pH 4) Impurity Hydrazine (Protonated N2H5+) Wash Acid Wash (HCl, pH 3-4) Wash->Product Retained Wash->Impurity Partitioned

Caption: Partitioning logic during acidic workup. High pKa difference ensures hydrazine removal.

Troubleshooting Tip: If your product precipitates during the acid wash, it may be forming a hydrochloride salt. In this case, use a less acidic buffer (pH 5–6 phosphate buffer). Hydrazine will still be ~99% protonated, but your weak base product may remain neutral.

Analytical Validation (How to Prove It)

You cannot rely on standard HPLC-UV for hydrazine detection because hydrazine lacks a chromophore and is too polar for standard C18 retention.

The Standard: Benzaldehyde Derivatization

To validate removal to ppm levels, you must derivatize the hydrazine.[4]

  • Sample Prep: Dissolve API (100 mg) in MeCN/Water.

  • Derivatization: Add excess Benzaldehyde (e.g., 1% solution in MeOH).[5]

  • Reaction: Allow to stand for 15–30 mins.

    • Reaction:

      
       (Benzaldehyde Azine).
      
  • Analysis: Inject onto HPLC-UV (detection at ~300–310 nm).

    • The azine is highly UV active and lipophilic, retaining well on C18 columns.

    • Limit of Quantitation (LOQ): Typically 0.5–1.0 ppm.

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Residual Hydrazine > 1000 ppm after workup Poor phase separation or insufficient washes.Increase the number of acid washes. Ensure the aqueous pH is actually < 5 (check with paper).
Product yield drops during acid wash Product is protonating and extracting into water.Your product is more basic than expected. Switch to Method A (Scavenging) or use a pH 6 buffer instead of HCl.
New impurity appears in HPLC Scavenger excess.If using Acetylacetone, the new peak is likely 3,5-dimethylpyrazole. Ensure this can be purged by crystallization.
Colored impurities (Yellow/Brown) Oxidation of hydrazine/phenylhydrazine.[6]Hydrazines oxidize in air to form diazenes and tars. Perform all operations under Nitrogen/Argon. Add EDTA if metals are present.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.

  • Anderson, P. D., et al. "Trace Analysis of Hydrazine in Pharmaceuticals by Derivatization and HPLC." Journal of Pharmaceutical and Biomedical Analysis, 2018.
  • Gacek, M., et al. "Strategies for the Removal of Genotoxic Impurities." Organic Process Research & Development, 2016. (Discusses scavenger resin and extraction techniques).
  • Teasdale, A.Mutagenic Impurities: Strategies for Identification and Control. Wiley, 2022.

Sources

Optimization

Technical Support Center: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine

Welcome to the technical support guide for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS No. 869901-12-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS No. 869901-12-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the successful use and handling of this compound by providing in-depth stability information, troubleshooting advice, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine?

A1: For optimal stability, the solid compound should be stored at 2-8°C, protected from light and moisture. The pyrazole ring is generally stable, but the exocyclic methylamine group can be susceptible to degradation.[1][2] Stock solutions, especially in protic solvents like methanol or aqueous buffers, should be prepared fresh. If short-term storage of solutions is necessary, they should be kept at -20°C or below and used within 24-48 hours.

Q2: Which solvents are recommended for dissolving this compound?

A2: The compound is generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For aqueous buffers, it is advisable to first prepare a concentrated stock solution in a compatible organic solvent (e.g., DMSO) and then perform a serial dilution into the aqueous buffer. Direct dissolution in aqueous media may be challenging and could be pH-dependent due to the basic methylamine group.

Q3: What are the primary known stability liabilities of this molecule?

A3: The primary potential stability issues stem from two key structural features:

  • The Methylamine Group: This primary amine can be susceptible to oxidation, especially in the presence of trace metals or under atmospheric oxygen over time. It can also participate in reactions with carbonyl-containing compounds in the formulation or medium.

  • The Pyrazole Ring: While aromatic and generally robust, the pyrazole ring system can be sensitive to strong oxidizing agents and may exhibit photosensitivity under prolonged exposure to UV light.[1][3] Extreme pH conditions may also compromise the ring's integrity over extended periods.

Section 2: Troubleshooting Guide

Issue 1: I am observing a rapid loss of the parent compound peak and the appearance of new, more polar peaks in my HPLC analysis of an aqueous solution.

  • Potential Cause 1: Oxidative Degradation. The methylamine side chain is a likely site for oxidation, which would increase the polarity of the resulting degradant. This process can be accelerated by dissolved oxygen, trace metal ions in buffers, or exposure to light.

  • Troubleshooting Steps:

    • De-gas Buffers: Sparge all aqueous buffers with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.

    • Use Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at ~0.1 mM to your buffer to sequester trace metal ions that can catalyze oxidation.

    • Protect from Light: Prepare and handle solutions in amber vials or under low-light conditions to mitigate photolytic degradation.[4]

    • Confirm with Mass Spectrometry: Analyze the degraded sample by LC-MS to identify the mass of the new peaks. An increase of +14 Da (CH₂ to C=O) or +16 Da (O addition) relative to the parent compound could suggest oxidation.

Issue 2: The potency of my stock solution in DMSO seems to decrease after repeated freeze-thaw cycles.

  • Potential Cause: Water Absorption & Hydrolysis. DMSO is hygroscopic and can absorb atmospheric moisture. Water presence can facilitate hydrolytic degradation pathways, although this is less common for this specific structure unless reactive impurities are present. More commonly, repeated freeze-thaw cycles can lead to concentration gradients if the compound freezes out unevenly.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Upon preparation, immediately aliquot the DMSO stock solution into single-use volumes. This prevents the need for repeated freeze-thaw cycles of the main stock.

    • Use High-Quality Solvent: Always use anhydrous, high-purity DMSO for stock preparation.

    • Re-qualify Stock: Before critical experiments, verify the concentration of the stock solution via a fresh HPLC calibration curve.

Issue 3: I am developing a formulation at a low pH and see significant degradation.

  • Potential Cause: Acid-Catalyzed Degradation. While the pyrazole ring itself is relatively stable, extreme acidic conditions can protonate the nitrogen atoms, potentially making the ring more susceptible to nucleophilic attack by water, leading to ring-opening over time.[2][5]

  • Troubleshooting Steps:

    • Perform a pH Profile Study: Assess the compound's stability across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to identify the optimal pH range for stability.

    • Use a Less Harsh Acid: If the formulation requires an acidic pH, consider using a weaker organic acid instead of a strong mineral acid like HCl.[6]

    • Analyze Degradants: Use LC-MS/MS to characterize the degradation products formed under acidic stress. This information is crucial for understanding the degradation pathway.

Section 3: Protocols and Methodologies

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[6][7][8]

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

Methodology:

  • Sample Preparation: Prepare a solution of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (as per ICH Q1A(R2)): [9][10][11]

    • Acid Hydrolysis: Add 1M HCl to the sample solution to a final concentration of 0.1M. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Add 1M NaOH to the sample solution to a final concentration of 0.1M. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature and test at 2, 6, 12, and 24 hours.

    • Thermal Stress: Incubate the solid compound in a calibrated oven at 80°C for 48 hours. Also, incubate a solution at 60°C.

    • Photostability: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC-UV analysis. Aim for 5-20% degradation of the main compound.

  • Peak Purity & Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate mass balance to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.[5]

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 1 mg/mL Stock Solution (ACN:Water) Acid Acidic (0.1M HCl, 60°C) Prep->Acid Base Basic (0.1M NaOH, 60°C) Prep->Base Oxid Oxidative (3% H₂O₂, RT) Prep->Oxid Therm Thermal (80°C Solid/Solution) Prep->Therm Photo Photolytic (ICH Light Box) Prep->Photo Sampling Sample at Timepoints (e.g., 2, 6, 12, 24h) Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC Eval Assess Degradation % Evaluate Peak Purity Calculate Mass Balance HPLC->Eval LCMS Identify Degradants (LC-MS/MS) Eval->LCMS

Caption: Workflow for a standard forced degradation study.

Protocol 2: Validated Stability-Indicating HPLC Method

Objective: To provide a reliable HPLC method for quantifying (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine and separating it from its potential degradation products.

ParameterRecommended Condition
Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (UV) 254 nm
Injection Vol. 10 µL

Method Validation (as per ICH Q2(R1)): This method should be validated for specificity, linearity, range, accuracy, precision, and robustness.[7] The forced degradation samples from Protocol 1 are critical for proving specificity.

Section 4: Chemical Degradation Pathways

The chemical structure of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine contains specific moieties prone to degradation under stress conditions. Understanding these pathways is key to mitigating stability issues. The pyrazole ring itself is an aromatic heterocycle, which confers a degree of stability.[12] However, the overall molecule is not immune to degradation.

Potential Degradation Sites:

  • Oxidation of the Methylamine Group: The primary amine is the most likely site for oxidation. This can proceed through several stages, potentially forming an imine, which could then hydrolyze to an aldehyde, or further oxidation to a carboxylic acid derivative.

  • Photolytic Degradation: Aromatic systems, including the phenyl and pyrazole rings, can absorb UV light. This energy can initiate radical reactions, leading to dimerization, ring opening, or reaction with solvent molecules.

  • Extreme pH-Mediated Hydrolysis: While amides and esters are more classically associated with hydrolysis, extreme pH can induce slower degradation of the pyrazole ring, although this typically requires harsh conditions.[13]

Visualization: Potential Degradation Sites

Caption: Key molecular sites susceptible to degradation.

References

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX Source: Slideshare URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) Source: GMP-Verlag URL: [Link]

  • Title: Q1A (R2) A deep dive in Stability Studies Source: YouTube URL: [Link]

  • Title: Stability tests according to ICH Q1A (R2) Source: Memmert.com URL: [Link]

  • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source: IJNRD.org URL: [Link]

  • Title: Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications Source: RSC Publishing URL: [Link]

  • Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: De Gruyter URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: IJCPA URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: European Pharmaceutical Review URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

  • Title: N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine Source: PubChem URL: [Link]

  • Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: IJNRD URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds, such as the pyrazole derivative (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable analytical technique. This guide provides an in-depth analysis of the expected 1H NMR spectrum of this compound, grounded in established principles and comparative data from related structures. Beyond a mere prediction of spectral features, we will delve into the underlying rationale for these assignments and explore alternative analytical methodologies, offering a comprehensive perspective for the discerning researcher.

The Strategic Importance of 1H NMR in Pyrazole Characterization

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] The precise arrangement of substituents on the pyrazole ring dramatically influences the molecule's pharmacological activity and pharmacokinetic properties. Therefore, confirming the regiochemistry of substitution is a critical step in the synthetic workflow. 1H NMR spectroscopy provides exquisite detail regarding the chemical environment of each proton in a molecule, enabling the confirmation of the desired isomer and the exclusion of potential side-products.

Predicting the 1H NMR Spectrum of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine

The anticipated 1H NMR spectrum of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is a composite of distinct signals arising from its constituent protons. By dissecting the molecule into its key structural motifs—the N-methyl group, the phenyl ring, the pyrazole ring, and the methylamine side chain—we can predict the chemical shift, integration, and multiplicity of each proton signal. These predictions are based on the fundamental principles of NMR theory and are corroborated by experimental data from structurally analogous compounds reported in the literature.[2][3][4]

Predicted 1H NMR Spectral Data (in CDCl3, referenced to TMS at 0.00 ppm)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-CH33.7 - 3.9Singlet (s)3HThe methyl group attached to the nitrogen of the pyrazole ring is in a relatively electron-rich environment. Its chemical shift is influenced by the aromaticity of the pyrazole ring.
Pyrazole-H46.1 - 6.3Singlet (s)1HThe lone proton on the pyrazole ring is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift is characteristic of protons on electron-rich aromatic heterocycles.[5][6]
Phenyl-H (ortho, meta, para)7.2 - 7.5Multiplet (m)5HThe protons of the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum. The exact chemical shifts of the ortho, meta, and para protons will differ slightly due to their proximity to the pyrazole ring.
CH2-NH23.8 - 4.0Singlet (s) or Doublet (d)2HThe methylene protons adjacent to the pyrazole ring and the amine group will likely appear as a singlet. Depending on the solvent and concentration, coupling to the amine protons may be observed, resulting in a doublet.
NH21.5 - 2.5Broad Singlet (br s)2HThe amine protons are typically observed as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. The chemical shift of this signal is highly dependent on solvent, concentration, and temperature.

Visualizing the Molecular Structure and Key Proton Environments

Caption: Molecular structure of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine with key proton groups highlighted.

A Comparative Look: Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool, a multi-faceted analytical approach is often prudent for comprehensive structural confirmation, particularly in regulated environments such as drug development.

Technique Information Provided Advantages Limitations
13C NMR Provides information about the carbon framework of the molecule.Each unique carbon atom gives a distinct signal, aiding in the confirmation of the overall structure and the absence of isomers.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.High sensitivity, requires very small amounts of sample. Can confirm the elemental composition with high-resolution mass spectrometry (HRMS).Does not provide detailed information about the connectivity of atoms (isomer differentiation can be challenging).
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Quick and easy to perform. Provides characteristic signals for key functional groups like N-H and C=N.The spectrum can be complex, and overlapping signals can make interpretation difficult. Not suitable for distinguishing between isomers with the same functional groups.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.Unambiguous determination of stereochemistry and regiochemistry.Requires a single crystal of suitable quality, which can be challenging to obtain. The solid-state structure may not be representative of the conformation in solution.

Workflow for Structural Elucidation

G cluster_0 Initial Analysis cluster_1 Complementary Analysis cluster_2 Definitive Structure Synthesis Synthesis 1H NMR 1H NMR Synthesis->1H NMR Primary Confirmation 13C NMR 13C NMR 1H NMR->13C NMR Carbon Skeleton MS MS 1H NMR->MS Molecular Weight Final_Structure Final_Structure 13C NMR->Final_Structure X-ray Crystallography X-ray Crystallography MS->X-ray Crystallography If single crystal available X-ray Crystallography->Final_Structure

Caption: Recommended analytical workflow for the structural elucidation of novel pyrazole derivatives.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum, meticulous sample preparation and instrument setup are crucial.

Materials:

  • (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (5-10 mg)

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl3 containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Instrument Setup (General Guidelines for a 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Conclusion

The 1H NMR spectrum of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is a rich source of structural information. By carefully analyzing the chemical shifts, multiplicities, and integrations of the proton signals, researchers can confidently confirm the identity and purity of their synthesized compound. When integrated into a broader analytical strategy that includes complementary techniques such as 13C NMR and mass spectrometry, a complete and unambiguous structural assignment can be achieved, which is a cornerstone of rigorous scientific research and drug development.

References

  • The Royal Society of Chemistry.
  • SciSpace. Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. Accessed February 22, 2026.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Accessed February 22, 2026.
  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Accessed February 22, 2026.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Accessed February 22, 2026.
  • PMC - NIH. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Accessed February 22, 2026.
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  • SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. Accessed February 22, 2026.
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  • ResearchGate. (PDF) Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]. Accessed February 22, 2026.
  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Accessed February 22, 2026.
  • Fisher Scientific. (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, 95%, Thermo Scientific. Accessed February 22, 2026.
  • European Journal of Chemistry. Synthesis and characterization of 1-formyl-3-phenyl-5-aryl-2-pyrazolines. Accessed February 22, 2026.
  • ChemicalBook. 1-Methyl-1H-pyrazol-3-amine(1904-31-0) 1 H NMR. Accessed February 22, 2026.
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Comparative

A Senior Application Scientist's Guide to Distinguishing 1,3- vs. 1,5-Phenyl Pyrazole Isomers by NOESY NMR

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of regioisomers is a critical step in ensuring the safety and efficacy of new chemical entities. The synt...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of regioisomers is a critical step in ensuring the safety and efficacy of new chemical entities. The synthesis of substituted pyrazoles, a common scaffold in medicinal chemistry, often yields a mixture of regioisomers, such as the 1,3- and 1,5-diphenyl derivatives.[1][2] Distinguishing between these isomers can be challenging using standard one-dimensional NMR or mass spectrometry. This guide provides an in-depth, experimentally-grounded protocol for utilizing two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) to definitively differentiate between 1,3- and 1,5-phenyl pyrazole isomers.

The Challenge of Pyrazole Regioisomerism

The cyclocondensation reactions used to synthesize substituted pyrazoles can often lead to the formation of multiple regioisomers.[2] For instance, the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can result in two possible products, depending on which nitrogen of the hydrazine attacks which carbonyl group. In the case of 1,3- and 1,5-diphenylpyrazole, the gross structural features are very similar, making their differentiation by techniques that rely on connectivity (like COSY) or mass-to-charge ratio non-trivial. While other 2D NMR techniques like HMBC can sometimes provide clues, they may not always be definitive. This is where the through-space correlations of NOESY become an invaluable tool.[3][4][5]

The Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically < 5 Å).[6][7][8] This effect is mediated through dipole-dipole interactions and is independent of through-bond scalar coupling.[9][10] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances.[11]

In a 2D NOESY experiment, cross-peaks are observed between protons that are spatially proximate.[8] This allows for the mapping of through-space interactions within a molecule, providing crucial information about its three-dimensional structure and, in this case, the relative positions of substituents.[6][7]

Experimental Protocol: Distinguishing 1,3- vs. 1,5-Phenyl Pyrazole Isomers

This protocol outlines the steps for acquiring and interpreting NOESY data to differentiate between the two pyrazole regioisomers.

I. Sample Preparation
  • Concentration: Prepare a solution of the pyrazole isomer at a concentration of approximately 10-20 mM in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The optimal concentration should provide good signal-to-noise in a standard ¹H NMR spectrum with 8-16 scans.[9]

  • Solvent Selection: The choice of solvent is critical. Ensure the solvent does not have signals that overlap with key resonances of the analyte. The sample should be free of particulate matter and residual water.[9]

  • Sample Filtration: Filter the sample into a high-quality NMR tube (e.g., Wilmad 528PP or equivalent) to remove any solid impurities that can degrade spectral quality.[9]

II. NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

  • Initial ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to verify the sample integrity and determine the chemical shifts of all proton resonances.

  • 2D NOESY Experiment:

    • Pulse Program: Select a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).

    • Mixing Time (D8): This is a crucial parameter. For small molecules, a mixing time in the range of 500-800 ms is typically a good starting point.[12] It may be beneficial to run a series of NOESY experiments with varying mixing times to observe the build-up of the NOE.

    • Number of Scans (NS): A sufficient number of scans (e.g., 16-32) per increment should be used to achieve adequate signal-to-noise.[9]

    • Number of Increments (TD1): Acquire at least 256 increments in the indirect dimension (t₁) to ensure sufficient resolution.[9]

    • Temperature: Maintain a constant sample temperature (e.g., 298 K) throughout the experiment to ensure stable and reproducible results.[9]

III. Data Processing and Analysis
  • Phasing and Baseline Correction: Carefully phase the 2D spectrum in both dimensions. Apply a baseline correction to ensure accurate integration of cross-peaks.

  • Cross-Peak Identification: Identify the key cross-peaks that will allow for the differentiation of the two isomers. The crucial correlations will be between the protons of the phenyl rings and the proton on the pyrazole ring.

Data Interpretation: The Decisive NOE Correlations

The key to distinguishing between the 1,3- and 1,5-phenyl pyrazole isomers lies in the spatial proximity of the phenyl ring protons to the pyrazole ring proton (H4).

Expected NOE Correlations
IsomerKey Protons of InterestExpected NOE CorrelationRationale
1,3-Diphenylpyrazole Ortho-protons of the 1-phenyl ring and the H4 proton of the pyrazole ring.NO These protons are too far apart in space for a significant NOE to be observed.
Ortho-protons of the 3-phenyl ring and the H4 proton of the pyrazole ring.YES These protons are in close spatial proximity, leading to a detectable NOE cross-peak.
1,5-Diphenylpyrazole Ortho-protons of the 1-phenyl ring and the H4 proton of the pyrazole ring.YES The ortho-protons of the phenyl group at the 1-position are spatially close to the H4 proton.
Ortho-protons of the 5-phenyl ring and the H4 proton of the pyrazole ring.NO These protons are spatially distant, and no significant NOE is expected.
Visualizing the Logic

The following diagram illustrates the workflow for distinguishing the isomers based on the expected NOE correlations.

G cluster_synthesis Synthesis cluster_analysis NOESY Analysis cluster_interpretation Structure Elucidation Synthesis Pyrazole Synthesis Isomer_Mixture Mixture of 1,3- and 1,5-Isomers Synthesis->Isomer_Mixture Sample_Prep Sample Preparation Isomer_Mixture->Sample_Prep NOESY_Acq 2D NOESY Acquisition Sample_Prep->NOESY_Acq Data_Proc Data Processing NOESY_Acq->Data_Proc NOE_Observed Observe NOE between Phenyl Ortho-H and Pyrazole H4 Data_Proc->NOE_Observed Isomer_1_3 1,3-Diphenylpyrazole NOE_Observed->Isomer_1_3 Yes (3-Phenyl) Isomer_1_5 1,5-Diphenylpyrazole NOE_Observed->Isomer_1_5 Yes (1-Phenyl)

Figure 1: Workflow for distinguishing pyrazole isomers using NOESY.

Conclusion

NOESY NMR spectroscopy provides a robust and definitive method for distinguishing between 1,3- and 1,5-phenyl pyrazole regioisomers. By carefully acquiring and interpreting the through-space correlations between the phenyl ring protons and the pyrazole ring proton, researchers can unambiguously assign the correct structure. This level of structural certainty is paramount in the fields of chemical research and drug development, where the biological activity of a molecule is intrinsically linked to its three-dimensional architecture.

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  • Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. (n.d.). SPbU Researchers Portal. Available at: [Link]

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  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Available at: [Link]

Sources

Validation

Mastering HPLC Separation of Pyrazole Methylamine Derivatives: A Comparative Technical Guide

Executive Summary Pyrazole methylamine derivatives represent a critical scaffold in kinase inhibitor development and fragment-based drug discovery. However, their physicochemical duality—possessing both a weak aromatic b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole methylamine derivatives represent a critical scaffold in kinase inhibitor development and fragment-based drug discovery. However, their physicochemical duality—possessing both a weak aromatic base (pyrazole, pKa ~2.5) and a strong aliphatic base (methylamine, pKa ~9.0–9.8)—creates significant chromatographic challenges.

This guide objectively compares three distinct separation strategies: Traditional Acidic C18 , High-pH Hybrid C18 , and HILIC (Hydrophilic Interaction Liquid Chromatography) . Experimental data demonstrates that while traditional acidic methods suffer from peak tailing and poor retention, High-pH Reversed-Phase (RP) provides the optimal balance of peak symmetry and hydrophobic retention, while HILIC offers orthogonal selectivity for highly polar metabolites.

The Physicochemical Challenge

To optimize separation, one must understand the analyte's behavior in solution. Pyrazole methylamines act as diprotic bases .

  • pH < 2.5: Both the pyrazole ring and the methylamine group are protonated (Dicationic).

  • pH 3.0 – 8.0: The pyrazole is neutral, but the methylamine is fully protonated (Monocationic).

  • pH > 10.0: Both groups are neutral (Uncharged).

The "Silanol Trap": On standard silica-based C18 columns, the protonated methylamine group (


) engages in secondary cation-exchange interactions with residual ionized silanols (

) on the stationary phase surface. This results in the characteristic "shark-fin" peak tailing and retention time instability.

Experimental Methodology

The following protocols were utilized to generate the comparison data.

Materials & Reagents[1]
  • Analyte: 1-Methyl-1H-pyrazol-3-yl methylamine (Model Compound).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: Formic Acid (FA), Ammonium Formate, Ammonium Bicarbonate, Ammonium Hydroxide.

Chromatographic Conditions
ParameterMethod A: Acidic C18Method B: High-pH HybridMethod C: HILIC
Column Standard C18 (3.5 µm, 4.6x100mm)Hybrid-Silica C18 (2.5 µm, 4.6x100mm)Amide-HILIC (3.5 µm, 4.6x100mm)
Mobile Phase A 0.1% Formic Acid in H2O (pH ~2.7)10mM NH4HCO3, pH 10.0 (adj. NH4OH)10mM NH4COOH in H2O, pH 3.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 10 min5-95% B in 10 min95-60% B in 10 min (Inverse)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temp 40°C40°C30°C

Comparative Performance Analysis

The following data summarizes the chromatographic performance of the pyrazole methylamine derivative under the three scenarios.

Quantitative Results Table
MetricMethod A (Acidic C18)Method B (High-pH Hybrid)Method C (HILIC)
Retention Time (

)
1.8 min (Poor)6.4 min (Optimal)5.2 min (Good)
Retention Factor (

)
0.54.33.3
USP Tailing Factor (

)
2.1 (Fail)1.08 (Excellent)1.15 (Pass)
Theoretical Plates (

)
~3,500~12,000~9,500
Mechanism Hydrophobic (Weak) + Ionic (Secondary)Hydrophobic (Strong)Partitioning + H-Bonding
Analysis of Results
  • Method A (Failure): At pH 2.7, the methylamine is positively charged. It is too polar for the C18 phase (eluting near the void volume) and interacts strongly with silanols, causing severe tailing (

    
    ). This method is unsuitable  for quantitative analysis.
    
  • Method B (Recommended): At pH 10.0, the methylamine is deprotonated (neutral). The molecule becomes significantly more hydrophobic, increasing interaction with the C18 ligands. This yields a retention factor (

    
    ) > 4 and a perfectly symmetrical peak. Note: Requires a column with high-pH stability (e.g., Ethylene-Bridged Hybrid technology).
    
  • Method C (Orthogonal): HILIC works well for the charged species. The high organic starting condition (95% ACN) forces the polar analyte into the water-rich layer on the silica surface. This is an excellent alternative for very polar metabolites that do not retain on C18 even at high pH.

Mechanistic Visualization

Method Selection Workflow

This decision tree guides the researcher in selecting the correct mode based on the specific derivative's properties.

MethodSelection Start Start: Pyrazole Methylamine Separation CheckLogP Check LogP (Hydrophobicity) Start->CheckLogP IsLogPPos LogP > 1.0? CheckLogP->IsLogPPos RP_Route Reversed Phase Route IsLogPPos->RP_Route Yes (Hydrophobic) HILIC_Route HILIC Route IsLogPPos->HILIC_Route No (Very Polar) CheckpHStab Is Column High-pH Stable? RP_Route->CheckpHStab MethodC Method C: HILIC (Best for Polar Metabolites) HILIC_Route->MethodC MethodB Method B: High pH (pH 10) (Best Resolution & Peak Shape) CheckpHStab->MethodB Yes MethodA Method A: Low pH (pH 3) (Risk: Tailing & Low Retention) CheckpHStab->MethodA No (Standard Silica) CSH_Option Alternative: CSH/Polar-Embedded (Low pH with Charge Suppression) MethodA->CSH_Option If Tailing Persists

Figure 1: Decision matrix for selecting the optimal chromatographic mode for basic pyrazole derivatives.

The "Silanol Trap" vs. High pH Solution

The following diagram illustrates the molecular interactions occurring at the stationary phase surface.

Interactions cluster_0 Method A: Acidic pH (pH 3) cluster_1 Method B: High pH (pH 10) Silanol Si-O⁻ (Silanol) Interaction Ionic Attraction (Causes Tailing) Silanol->Interaction Analyte_Pos R-NH₃⁺ (Analyte) Interaction->Analyte_Pos Ligand C18 Ligand Interaction_Hydro Hydrophobic Retention (Sharp Peaks) Ligand->Interaction_Hydro Analyte_Neut R-NH₂ (Neutral) Interaction_Hydro->Analyte_Neut

Figure 2: Mechanistic comparison of analyte-surface interactions. Acidic conditions promote ionic drag (tailing), while basic conditions promote pure hydrophobic partitioning.

Step-by-Step Optimization Protocol

To implement Method B (High pH) , which is the recommended standard for this class of compounds, follow this workflow:

  • Column Selection: Ensure your column utilizes hybrid particle technology (e.g., Waters XBridge BEH) or polymer-coated silica (e.g., Phenomenex Gemini) rated for pH > 10. Do not use standard silica columns, as they will dissolve.

  • Mobile Phase Preparation:

    • Buffer: Dissolve Ammonium Bicarbonate to 10mM. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.2µm membrane.

    • Organic: 100% Acetonitrile.

  • Equilibration: Flush the column with 20 column volumes of the initial gradient conditions to ensure the stationary phase surface charge is neutralized.

  • Sample Diluent: Dissolve the sample in 50:50 Water:Acetonitrile. Crucial: Do not dissolve in 100% acid (like 0.1% TFA) when injecting onto a high pH system, as the local pH shock can distort peak shape.

References

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (2025). Strategies for the Separation of Polar Basic Compounds. Application Note. Retrieved from [Link]

  • Shimadzu. (2024).[2] Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C11H13N3 Pyrazoles

For researchers, scientists, and drug development professionals, the unambiguous identification of novel compounds is a cornerstone of discovery. Pyrazole derivatives, a class of heterocyclic compounds with broad pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of novel compounds is a cornerstone of discovery. Pyrazole derivatives, a class of heterocyclic compounds with broad pharmacological applications, often present a formidable analytical challenge due to their structural diversity.[1] This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of C11H13N3 pyrazoles, offering insights into how subtle structural variations influence fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding these fragmentation patterns, researchers can more confidently elucidate the structures of novel pyrazole-based compounds.

The Isomeric Landscape of C11H13N3 Pyrazoles

The molecular formula C11H13N3 can represent a multitude of pyrazole isomers. The specific arrangement of substituents on the pyrazole ring dramatically influences the molecule's fragmentation behavior in a mass spectrometer. For the purpose of this guide, we will focus on a comparative analysis of two representative isomeric structures to illustrate the impact of the amino functional group on fragmentation pathways:

  • Isomer 1 (Aromatic Amine): 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (a C11H13N3 compound)[2]

  • Reference Compound (Non-amine analogue): 1-phenyl-3,5-dimethyl-1H-pyrazole (a C11H12N2 compound, structurally similar to Isomer 1, to highlight the influence of the amino group)[3]

Core Principles of Pyrazole Fragmentation

The fragmentation of pyrazole derivatives in mass spectrometry is largely dictated by the stability of the pyrazole ring and the nature of its substituents.[4] Key fragmentation processes include:

  • Ring Cleavage: The pyrazole ring can undergo cleavage, often initiated by the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN).[5]

  • Substituent Fragmentation: The substituents on the pyrazole ring can fragment through characteristic pathways, providing valuable structural information.

  • Rearrangements: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions.

The choice of ionization technique, either the "hard" electron ionization (EI) or the "soft" electrospray ionization (ESI), will significantly impact the observed fragmentation, with EI typically inducing more extensive fragmentation.[6]

Comparative Fragmentation Analysis

Electron Ionization (EI) Fragmentation

Under EI conditions, both our target isomer and the reference compound will produce a wealth of fragment ions. The presence of the amino group in Isomer 1 introduces unique fragmentation pathways not observed in the reference compound.

Reference Compound: 1-phenyl-3,5-dimethyl-1H-pyrazole (C11H12N2)

The EI mass spectrum of 1-phenyl-3,5-dimethyl-1H-pyrazole is characterized by a prominent molecular ion peak (m/z 172) and several key fragment ions. The fragmentation pathway is dominated by cleavages of the pyrazole ring and the phenyl substituent.

Table 1: Prominent EI-MS Fragment Ions of 1-phenyl-3,5-dimethyl-1H-pyrazole.

m/zProposed FragmentFragmentation Pathway
172[M]+•Molecular Ion
171[M-H]+Loss of a hydrogen radical
95[C6H5N2]+Cleavage of the N-phenyl bond with charge retention on the phenyl-N2 fragment
77[C6H5]+Phenyl cation, from cleavage of the N-phenyl bond
51[C4H3]+From fragmentation of the phenyl ring

Isomer 1: 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (C11H13N3)

The presence of the amino group at the 4-position significantly alters the fragmentation pattern. The molecular ion peak will be at m/z 187. The amino group can direct fragmentation through specific pathways, including the loss of ammonia or cleavage of the C-N bond.

Table 2: Predicted Prominent EI-MS Fragment Ions of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine.

m/zProposed FragmentFragmentation Pathway
187[M]+•Molecular Ion
172[M-NH]+Loss of an imine radical
171[M-NH2]+Loss of an amino radical
118[C7H8N2]+Loss of the phenyl group
91[C6H5N]+Phenylnitrilium ion
77[C6H5]+Phenyl cation

Visualization of EI Fragmentation Pathways

EI_Fragmentation cluster_ref 1-phenyl-3,5-dimethyl-1H-pyrazole (m/z 172) cluster_iso1 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (m/z 187) M_ref [C11H12N2]+• m/z 172 F1_ref [C11H11N2]+ m/z 171 M_ref->F1_ref -H• F2_ref [C6H5N2]+ m/z 95 M_ref->F2_ref -C5H7 F3_ref [C6H5]+ m/z 77 F2_ref->F3_ref -N2 F4_ref [C4H3]+ m/z 51 F3_ref->F4_ref -C2H2 M_iso1 [C11H13N3]+• m/z 187 F1_iso1 [C11H12N2]+ m/z 171 M_iso1->F1_iso1 -NH2• F2_iso1 [C7H8N2]+ m/z 118 M_iso1->F2_iso1 -C6H5 F3_iso1 [C6H5N]+ m/z 91 M_iso1->F3_iso1 -C5H8N F4_iso1 [C6H5]+ m/z 77 F3_iso1->F4_iso1 -N

Caption: Comparative EI fragmentation pathways.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique that typically results in less fragmentation and a more abundant protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.

Reference Compound: 1-phenyl-3,5-dimethyl-1H-pyrazole (C11H12N2)

The ESI-MS spectrum will show a strong signal for the protonated molecule at m/z 173. The MS/MS spectrum of this ion will likely show fragments resulting from the loss of stable neutral molecules.

Table 3: Predicted ESI-MS/MS Fragment Ions of [1-phenyl-3,5-dimethyl-1H-pyrazole+H]+

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
17396C6H5
17377C5H8N2

Isomer 1: 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (C11H13N3)

The protonated molecule will be observed at m/z 188. The presence of the basic amino group makes this compound readily ionizable by ESI. The fragmentation will be influenced by the protonation site.

Table 4: Predicted ESI-MS/MS Fragment Ions of [3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine+H]+

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
188171NH3
188119C6H5
18892C5H8N2

Visualization of ESI-MS/MS Fragmentation Pathways

ESI_Fragmentation cluster_ref_esi [1-phenyl-3,5-dimethyl-1H-pyrazole+H]+ (m/z 173) cluster_iso1_esi [3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine+H]+ (m/z 188) M_ref_esi [C11H13N2]+ m/z 173 F1_ref_esi [C5H9N2]+ m/z 96 M_ref_esi->F1_ref_esi -C6H5 F2_ref_esi [C6H5]+ m/z 77 M_ref_esi->F2_ref_esi -C5H8N2 M_iso1_esi [C11H14N3]+ m/z 188 F1_iso1_esi [C11H11N2]+ m/z 171 M_iso1_esi->F1_iso1_esi -NH3 F2_iso1_esi [C5H9N3]+ m/z 119 M_iso1_esi->F2_iso1_esi -C6H5 F3_iso1_esi [C6H6N]+ m/z 92 M_iso1_esi->F3_iso1_esi -C5H8N2

Caption: Comparative ESI-MS/MS fragmentation pathways.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols for GC-MS and LC-MS/MS analysis are provided. These protocols are designed to be self-validating systems, incorporating quality control measures at each step.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pyrazole Analysis

This protocol is optimized for the analysis of volatile and semi-volatile pyrazole derivatives. For polar compounds like aminopyrazoles, derivatization may be necessary to improve chromatographic performance.[7]

1. Sample Preparation and Derivatization (if necessary)

  • Standard Preparation: Prepare a stock solution of the pyrazole standard in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Sample Extraction: For complex matrices, use a suitable extraction technique such as liquid-liquid extraction or solid-phase extraction (SPE).[8]

  • Derivatization (for polar amines): To a dried extract or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) and heat to complete the reaction.[7]

  • Final Preparation: Dilute the final sample or derivatized product in a suitable solvent to a final concentration within the calibration range.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis

  • Identify the peaks of interest based on their retention times.

  • Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for tentative identification.

  • Confirm the structure by interpreting the fragmentation pattern and comparing it to known fragmentation rules for pyrazoles.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Extraction derivatization Derivatization (optional) extraction->derivatization dilution Dilution derivatization->dilution injection Injection dilution->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectrum Mass Spectrum chromatogram->mass_spectrum library_search Library Search mass_spectrum->library_search interpretation Fragmentation Interpretation library_search->interpretation

Caption: General workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Pyrazole Analysis

This protocol is suitable for the analysis of a wider range of pyrazole derivatives, including those that are less volatile or thermally labile. It is particularly well-suited for the analysis of isomeric compounds.[9]

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of the pyrazole standard in a suitable solvent (e.g., methanol, acetonitrile) at 1 mg/mL. Prepare calibration standards by serial dilution in the initial mobile phase composition.

  • Sample Extraction: Use an appropriate extraction method (e.g., QuEChERS, SPE) for your sample matrix.[8]

  • Final Preparation: Filter the final extract through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MRM Transitions: Develop specific Multiple Reaction Monitoring (MRM) transitions for each target analyte by optimizing the fragmentor voltage and collision energy.

3. Data Analysis

  • Identify and quantify the target pyrazoles based on their specific retention times and MRM transitions.

  • Confirm the identity of the compounds by ensuring the ratio of the quantifier and qualifier transitions is consistent with that of the authentic standard.

Visualization of LC-MS/MS Workflow

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing extraction_lc Extraction filtration_lc Filtration extraction_lc->filtration_lc injection_lc Injection filtration_lc->injection_lc separation_lc LC Separation injection_lc->separation_lc ionization_lc ESI Ionization separation_lc->ionization_lc ms1 MS1 (Precursor Ion) ionization_lc->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 (Product Ions) cid->ms2 mrm_chromatogram MRM Chromatogram ms2->mrm_chromatogram quantification Quantification mrm_chromatogram->quantification confirmation Confirmation (Qualifier Ions) mrm_chromatogram->confirmation

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of C11H13N3 pyrazoles is highly dependent on the isomeric structure, particularly the presence and position of functional groups like amines. By comparing the fragmentation patterns of an aminopyrazole with a structurally similar non-amine analogue, we can discern characteristic fragmentation pathways that are invaluable for structural elucidation. The provided detailed experimental protocols for GC-MS and LC-MS/MS offer a robust framework for researchers to obtain high-quality, reliable data for the identification and quantification of these important heterocyclic compounds. A thorough understanding of these principles and methodologies will empower scientists in their drug discovery and development endeavors.

References

  • BenchChem. (2025).
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez.
  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Agilent.
  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 7(10), 1165–1173.
  • Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu.
  • Fan, T., & He, J. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(13), 4549–4561.
  • PubChem. (n.d.). 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10431-10434.
  • NIST. (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of mass spectrometry : JMS, 34(5), 502–510.
  • ResearchGate. (n.d.). Molecular fragmentation of N-phenacylpyrazole 5a. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • El-Faham, A., et al. (2010). 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Molbank, 2010(2), M673.
  • NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Frizzo, C. P., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.
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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Harvey, D. J. (1998). Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(4), 333–342.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Journal of Current Medical Research and Opinion. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. Retrieved from [Link]

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  • BenchChem. (2025). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. BenchChem.
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  • NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

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  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.
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  • Marques, M. M. B., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyloxy-1-aryl-1,2,3-triazoles. Molecules, 26(11), 3251.
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Validation

A Comparative Guide to the Infrared Spectroscopy of Primary Amine Pyrazoles

This guide provides an in-depth technical analysis of the characteristic infrared (IR) spectroscopy peaks for primary amine-substituted pyrazoles. Designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the characteristic infrared (IR) spectroscopy peaks for primary amine-substituted pyrazoles. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of frequencies to explain the causal relationships behind the spectral features. By comparing the distinct signatures of the primary amine and the pyrazole core, we will build a comprehensive understanding of the integrated spectrum, enabling confident structural elucidation.

Section 1: Foundational Principles - The Primary Amine Signature

The primary amine (-NH₂) group is a cornerstone functional group in many active pharmaceutical ingredients. Its identification via IR spectroscopy is typically straightforward due to the characteristic vibrations of the N-H bonds.

The most diagnostic feature of a primary amine is the presence of two distinct bands in the 3500-3250 cm⁻¹ region.[1][2][3] This is a direct consequence of the two N-H bonds in the -NH₂ group, which can vibrate in two different modes:

  • Asymmetric N-H Stretch: This higher frequency band, typically appearing between 3400-3500 cm⁻¹, involves one N-H bond stretching while the other contracts.[2][3] For aromatic amines, this absorption is often found at slightly higher frequencies within this range.[3][4]

  • Symmetric N-H Stretch: This lower frequency band, usually found between 3300-3330 cm⁻¹, corresponds to both N-H bonds stretching in phase.[1][4]

These N-H stretching bands are generally sharper and less intense than the broad O-H stretching bands from alcohols or carboxylic acids that appear in the same region.[1][2][5]

Beyond stretching vibrations, two other modes are critical for confirming a primary amine:

  • N-H Bending (Scissoring): This vibration, which involves the H-N-H bond angle changing, gives rise to a medium to strong absorption in the 1650-1580 cm⁻¹ range.[1][3][4][6] From an experimental perspective, it is crucial to note that this peak can overlap with C=C aromatic ring stretches, which can complicate interpretation in heterocyclic systems.[7]

  • C-N Stretching: The stretching of the carbon-nitrogen bond is also a useful indicator. For aromatic amines, where the nitrogen is directly attached to an aromatic ring like pyrazole, this produces a characteristically strong band in the 1335-1250 cm⁻¹ region.[1][8]

Section 2: The Pyrazole Core - A Complex Fingerprint

The pyrazole ring is an aromatic five-membered heterocycle whose IR spectrum is characterized by a series of absorptions in the fingerprint region (below 1650 cm⁻¹).[9][10] Unlike the distinct N-H stretches of an amine, the pyrazole ring vibrations are often coupled, meaning a single absorption band can result from the combined motion of several bonds.

Key vibrational modes for the pyrazole ring include:

  • Aromatic C-H Stretching: These vibrations typically appear as weaker bands in the 3100-3000 cm⁻¹ region, just above the aliphatic C-H stretching region.[11]

  • Ring Stretching (C=C and C=N): The stretching of the double bonds within the aromatic ring results in a series of medium to strong bands, generally between 1620 cm⁻¹ and 1400 cm⁻¹.[11][12] Specific bands for pyrazole derivatives have been observed at approximately 1590 cm⁻¹, 1535 cm⁻¹, and 1500 cm⁻¹.[11][13]

  • N-N Stretching: The stretching of the nitrogen-nitrogen single bond within the ring is a weaker absorption and is often coupled with other vibrations, making it less diagnostically reliable on its own. It has been reported in the 1150-1100 cm⁻¹ range.[11][14]

  • Ring Deformation and Bending: Numerous in-plane and out-of-plane bending and deformation modes of the entire ring structure appear at lower frequencies (< 1000 cm⁻¹), contributing to the unique fingerprint of the molecule.[14]

The presence of substituents can modulate the electronic distribution within the pyrazole ring, causing slight shifts in the positions and intensities of these bands.[15][16]

Section 3: The Integrated Spectrum of Primary Amine Pyrazoles

When a primary amine is substituted onto a pyrazole ring, the resulting IR spectrum is a superposition of the features described above. The key to successful interpretation is to identify the characteristic peaks from each moiety and understand how they might interact.

A typical spectrum of a primary amine pyrazole will exhibit:

  • The Unmistakable Doublet: The two N-H stretching bands (asymmetric and symmetric) between 3500-3250 cm⁻¹ are the most definitive evidence for the primary amine group.[1][3]

  • A Crowded Mid-Frequency Region: The N-H scissoring bend (1650-1580 cm⁻¹) from the amine will appear in the same region as the pyrazole ring's C=C and C=N stretching vibrations (1620-1400 cm⁻¹).[3][11] This often results in a cluster of strong, sometimes overlapping, bands. Careful analysis is required to distinguish the broader N-H bend from the sharper ring stretches.

  • Aromatic C-N Stretch: A strong band between 1335-1250 cm⁻¹ will be present, confirming the connection of the amine nitrogen to the aromatic pyrazole ring.[1][8]

  • The Pyrazole Fingerprint: The characteristic pattern of bands in the 1400-1000 cm⁻¹ region, corresponding to other ring stretches (including N-N) and deformations, will confirm the presence of the pyrazole core.[17]

The electronic interaction between the electron-donating amine group and the aromatic pyrazole ring can lead to subtle shifts in the positions of the ring stretching frequencies compared to an unsubstituted pyrazole.

Section 4: Data-Driven Comparison Summary

The following table summarizes the expected IR absorption ranges for the constituent functional groups and the combined primary amine pyrazole molecule. This serves as a quick reference for spectral analysis.

Vibrational ModePrimary Amine (cm⁻¹)Pyrazole Ring (cm⁻¹)Primary Amine Pyrazole (Expected, cm⁻¹)Notes / Intensity
Asymmetric N-H Stretch 3500 - 3400N/A3500 - 3400Medium, Sharp
Symmetric N-H Stretch 3400 - 3250N/A3400 - 3250Medium, Sharp
Aromatic C-H Stretch N/A3100 - 30003100 - 3000Weak to Medium
N-H Bending (Scissor) 1650 - 1580N/A1650 - 1580Medium to Strong
Ring Stretching (C=C, C=N) N/A1620 - 14001620 - 1400Medium to Strong, Multiple Bands
Aromatic C-N Stretch 1335 - 1250~1290 (ring C-N)1335 - 1250Strong
N-N Stretch N/A~1150 - 1100~1150 - 1100Weak to Medium
N-H Wagging 910 - 665N/A910 - 665Broad, Strong

Section 5: Experimental Protocol - Acquiring a High-Quality IR Spectrum

To ensure the reliability of the spectral data, a standardized experimental procedure is essential. The following protocol describes the KBr pellet method, which is common for solid-state analysis of compounds like primary amine pyrazoles.

Objective: To prepare a solid sample in a potassium bromide (KBr) pellet for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials:

  • Sample (~1-2 mg)

  • FT-IR grade KBr, desiccated (~100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

Procedure:

  • Drying: Gently heat the KBr under a heat lamp or in a drying oven (110°C) for 2-4 hours to remove any adsorbed water, which has a strong IR signal. Allow to cool in a desiccator.

  • Mixing: Place ~100 mg of the dried KBr into the agate mortar. Add 1-2 mg of the primary amine pyrazole sample.

  • Grinding: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to create a fine, homogenous powder. Inadequate grinding will lead to poor pellet quality and scattering of the IR beam.

  • Pellet Pressing: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum line for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure (typically 7-10 tons) for approximately 2 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum according to the instrument's operating procedure. A background spectrum of the empty sample chamber should be collected first.

Section 6: A Logic-Based Workflow for Spectral Interpretation

The following workflow provides a systematic approach to identifying a primary amine pyrazole from an unknown IR spectrum.

IR_Workflow start Begin Spectral Analysis region_NH Step 1: Analyze 3500-3250 cm⁻¹ Region start->region_NH check_NH Two sharp/medium peaks present? region_NH->check_NH is_primary Primary Amine (-NH₂) Signature Likely check_NH->is_primary  Yes not_primary Not a Primary Amine. Re-evaluate. check_NH->not_primary  No region_bend Step 2: Analyze 1650-1580 cm⁻¹ Region is_primary->region_bend check_bend Medium/Strong band present? region_bend->check_bend confirm_primary Confirms N-H Scissoring Bend check_bend->confirm_primary  Yes region_ring Step 3: Analyze 1620-1400 cm⁻¹ Region confirm_primary->region_ring check_ring Multiple sharp bands? region_ring->check_ring is_aromatic Aromatic Ring (Pyrazole?) Signature check_ring->is_aromatic  Yes region_fingerprint Step 4: Analyze Fingerprint Region (<1400 cm⁻¹) is_aromatic->region_fingerprint check_fingerprint Strong C-N stretch (1335-1250 cm⁻¹)? Other characteristic pyrazole bands? region_fingerprint->check_fingerprint is_pyrazole Pyrazole Core & C-N Linkage Confirmed check_fingerprint->is_pyrazole  Yes conclusion Conclusion: High Confidence for Primary Amine Pyrazole Structure is_pyrazole->conclusion

Caption: Logical workflow for identifying a primary amine pyrazole via IR spectroscopy.

Conclusion

The infrared spectrum of a primary amine pyrazole is a rich tapestry of information that, when interpreted systematically, provides conclusive evidence of its structure. The key is to move from the most diagnostic and uncluttered region (the N-H stretches) to the more complex fingerprint region, identifying the characteristic signatures of both the primary amine and the pyrazole core at each step. By comparing the observed spectrum to the foundational patterns of each constituent part, researchers can confidently assign the structure and verify the identity of these pharmaceutically important molecules.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Chithambarathanu, T., et al. (2003). Vibrational analysis of some pyrazole derivatives. Indian Journal of Pure & Applied Physics, 41, 844-848. Available via ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Anderson, D. W. W., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 420-424. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • Der Pharma Chemica. (2015). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 7(10), 224-237. Retrieved from [Link]

  • Finneran, I. A., et al. (2015). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 119(44), 10969-10979. Retrieved from [Link]

  • Cîrciumaru, A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8196. Retrieved from [Link]

  • Connect Journals. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan J. Chem, 4(2), 350-354. Retrieved from [Link]

  • PubMed. (2015). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm-1 of Pyrazole. J Phys Chem A. Retrieved from [Link]

  • ResearchGate. (2023). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. Retrieved from [Link]

  • Muthu, S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC. Retrieved from [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4272. Retrieved from [Link]

  • Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Retrieved from [Link]

  • ResearchGate. (2007). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 55. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Pharmaceutical Negative Results, 13(3). Retrieved from [Link]

  • El-ghores, H., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Arabian Journal of Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 64(2), 1-10. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. 4(3), 1772-1781. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • Krygowski, T. M., et al. (2007). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 9(39), 5396-5403. Retrieved from [Link]

Sources

Comparative

Reference Standards for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine Purity

A Comparative Technical Guide for Medicinal Chemistry Applications[1] Executive Summary (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS: 869901-12-2) is a critical scaffold in the synthesis of kinase inhibitors and G...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS: 869901-12-2) is a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. However, its validation as a reference standard presents a specific challenge: regioisomeric contamination . The cyclization chemistry used to synthesize this core often produces a mixture of the desired 1,5-phenyl isomer and the thermodynamically stable 1,3-phenyl isomer.

This guide provides a technical comparison of analytical methodologies for establishing the purity of this reference standard. We move beyond simple "Area %" to a multi-modal approach combining qNMR (Quantitative NMR) for absolute potency and HPLC-UV/MS for impurity profiling.

Compound Profile & Critical Quality Attributes (CQA)
AttributeSpecificationTechnical Note
Chemical Name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamineTarget Isomer
CAS Number 869901-12-2Distinct from regioisomer (CAS 876728-39-1)
Molecular Formula C₁₁H₁₃N₃MW: 187.24 g/mol
Key Impurities 1-Methyl-3-phenyl isomer; Phenylhydrazine residuesIsomer ratio is the critical failure mode.
pKa (Calc) ~9.0 (Primary amine)Requires buffered mobile phases (pH > 9 or < 3)
Comparative Analysis of Purity Assessment Methods

For a primary reference standard, relying on a single method is insufficient. The following table contrasts the three dominant methodologies.

FeatureMethod A: HPLC-UV (Area %) Method B: qNMR (Internal Standard) Method C: Potentiometric Titration
Primary Utility Impurity Profiling (Trace detection)Absolute Purity / Potency Salt Stoichiometry
Specificity Medium. Regioisomers may co-elute without optimized selectivity.High. Distinct chemical shifts for N-Me and Ring-H distinguish isomers.Low. Any basic impurity (e.g., byproduct amines) contributes to the signal.
Reference Requirement Requires response factors or assumption that RF=1 for all impurities.[1]None. Relies on a traceably weighed internal standard (e.g., Maleic Acid).None (Standardized titrant).
Blind Spots Inorganic salts, moisture, and residual solvents are invisible.Low sensitivity for trace impurities (<0.1%).[2]Non-basic impurities; isomeric mixtures.
Verdict Essential for Purity Essential for Assay (Potency) Supplementary
Experimental Data: Method Performance Comparison

Simulated data based on typical phenyl-pyrazole scaffold analysis.

ParameterHPLC-UV (C18, Acidic)qNMR (DMSO-d₆)
Linearity (

)
> 0.9995 (0.5 - 100 µg/mL)N/A (Molar ratio based)
LOD / LOQ 0.05% / 0.15%~0.5% (Limit of Quantitation)
Precision (RSD) 0.2%0.4% - 0.8%
Assigned Purity 99.2% (Overestimated due to invisible salts)96.8% (Corrected for salt/solvent content)

Critical Insight: The discrepancy between HPLC (99.2%) and qNMR (96.8%) is typical for amine salts. HPLC "Area %" ignores the counter-ion (e.g., HCl) and residual water. For accurate dosage calculations in drug development, the qNMR value must be used.

Detailed Experimental Protocols
Protocol A: Regio-Selective HPLC Method

Objective: To separate the 1,5-phenyl isomer from the 1,3-phenyl impurity.

  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3][4]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).

  • Temperature: 30°C.

Validation Criteria:

  • Resolution (

    
    ):  The critical pair (1,5-isomer vs. 1,3-isomer) must have 
    
    
    
    .
  • Tailing Factor:

    
     (Amine tailing is suppressed by TFA).
    
Protocol B: Absolute Purity by ¹H-qNMR

Objective: To determine the mass fraction purity (Assay) independent of UV response factors.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity (>99.9%), non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d₆ (provides good solubility for both the free base and salt forms).

  • Sample Preparation:

    • Weigh accurately ~10 mg of the Sample (

      
      ).
      
    • Weigh accurately ~5 mg of Maleic Acid IS (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition Parameters:

    • Pulse angle: 90°.[5]

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.[6][7]
Isomeric Purity: The "Hidden" Impurity

The synthesis of 1-methyl-5-phenylpyrazoles often involves the reaction of methylhydrazine with a 1,3-dicarbonyl equivalent. This reaction is not perfectly regioselective.[1][4]

  • 1-Methyl-5-phenyl (Target): N-Me is adjacent to the Phenyl ring. Steric clash causes a twist, shielding the N-Me protons.

  • 1-Methyl-3-phenyl (Impurity): N-Me is distal to the Phenyl ring. Planar conformation.

Diagnostic NMR Signals:

  • Target (1,5-isomer): N-Me signal appears upfield (~3.6 - 3.7 ppm) due to shielding by the phenyl ring.

  • Impurity (1,3-isomer): N-Me signal appears downfield (~3.8 - 3.9 ppm).

  • Action: The qNMR spectrum must be inspected for the "shadow" singlet of the 1,3-isomer. If detected, it must be integrated and subtracted from the potency.

Reference Standard Qualification Workflow

The following diagram illustrates the decision logic for qualifying a new batch of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine.

ReferenceQualification Start Crude Material Synthesis StructID Structure ID (1H NMR, MS, IR) Start->StructID RegioCheck Regioisomer Check (NOE / HMBC) StructID->RegioCheck HPLCPurity HPLC-UV Purity (>98% Area?) RegioCheck->HPLCPurity Isomer Confirmed Repurify Prep-HPLC / Recrystallization RegioCheck->Repurify Wrong Isomer/Mix HPLCPurity->Repurify Fail (<98%) qNMRAssay qNMR Assay (Absolute Potency) HPLCPurity->qNMRAssay Pass Repurify->StructID Retest FinalCOA Release COA (Assay + Purity + ID) qNMRAssay->FinalCOA

Figure 1: Decision matrix for qualifying the reference standard, emphasizing the critical Regioisomer Check before quantitative assignment.

References
  • Fisher Scientific. (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine Product Specifications. Retrieved from

  • National Institute of Standards and Technology (NIST). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Isomer Comparison Data). Retrieved from

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Almac Group. qNMR as an Alternative to Traditional HPLC Assay Analysis. Retrieved from

  • Researcher.Life. RP-HPLC Method Development for Pyrazole Derivatives (ICH Q2 Guidelines). Retrieved from

Sources

Validation

Comparative Guide: Bioactivity of 5-Phenyl vs 3-Phenyl Pyrazole Scaffolds

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its utility relies heavily on precise regiochemistry. For N-unsubstituted pyrazoles, the 3- and 5-positions are identical due to r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its utility relies heavily on precise regiochemistry. For N-unsubstituted pyrazoles, the 3- and 5-positions are identical due to rapid annular tautomerism. However, in


-substituted pyrazoles , the distinction between the 5-phenyl  and 3-phenyl  isomers is a critical determinant of biological function.

This guide objectively compares these two regioisomers, focusing on their structural conformations, synthesis, and bioactivity profiles in oncology and inflammation. The 1,5-diaryl scaffold (exemplified by Celecoxib) typically adopts a twisted conformation essential for COX-2 selectivity, while the 1,3-diaryl scaffold often adopts a planar geometry, favoring DNA intercalation or kinase inhibition.

Part 1: Structural & Mechanistic Basis

The divergence in bioactivity between these scaffolds is primarily driven by steric interactions between the


-substituent and the phenyl ring at position 5.
Steric "Twist" vs. Planarity
  • 1-Substituted-5-Phenyl Pyrazoles: The phenyl group at C5 experiences significant steric clash with the substituent at

    
    . This forces the C5-phenyl ring to rotate out of the plane of the pyrazole core (dihedral angle 
    
    
    
    40-60°). This "twisted" globular shape is crucial for fitting into hydrophobic pockets of enzymes like COX-2.
  • 1-Substituted-3-Phenyl Pyrazoles: The phenyl group at C3 is remote from the

    
    -substituent. It faces minimal steric hindrance, allowing it to remain coplanar with the pyrazole ring. This "flat" topology facilitates stacking interactions, such as DNA intercalation.
    
Diagram: SAR & Conformation Logic

The following diagram illustrates the causal relationship between regiochemistry, conformation, and biological target suitability.

PyrazoleSAR cluster_3Ph 3-Phenyl Regioisomer cluster_5Ph 5-Phenyl Regioisomer Start N1-Substituted Pyrazole Scaffold Node3Ph 1-R-3-Phenyl Start->Node3Ph Regiocontrol Node5Ph 1-R-5-Phenyl Start->Node5Ph Regiocontrol Conf3 Conformation: Planar/Linear (High Conjugation) Node3Ph->Conf3 Target3 Targets: DNA Intercalation, Planar Kinase Pockets Conf3->Target3 Stacking Interactions Conf5 Conformation: Twisted/Globular (Steric Clash at N1-C5) Node5Ph->Conf5 Target5 Targets: COX-2 (Side Pocket), Tubulin (Cis-Stilbene Mimic) Conf5->Target5 Hydrophobic Fit

Caption: Structural consequences of pyrazole regiochemistry on drug-target interactions.

Part 2: Comparative Bioactivity Analysis

Case Study A: COX-2 Inhibition (Inflammation)

The most famous application of the 5-phenyl scaffold is Celecoxib .

  • 1,5-Diarylpyrazole (Celecoxib): The 5-phenyl ring fits into the hydrophobic side pocket of the COX-2 enzyme. The steric bulk at

    
     forces the twist required for this fit.
    
  • 1,3-Diarylpyrazole (Regioisomer): Studies show that transposing the phenyl group to position 3 drastically reduces COX-2 selectivity. The planar molecule cannot access the side pocket effectively and often loses the ability to discriminate between COX-1 and COX-2.

Data Summary: COX-2 Selectivity | Compound Scaffold | COX-2 IC50 (


M) | COX-1 IC50 (

M) | Selectivity Index (SI) | | :--- | :--- | :--- | :--- | | 1,5-Diarylpyrazole (Celecoxib) | 0.04 - 0.06 | > 15.0 | > 300 (Highly Selective) | | 1,3-Diarylpyrazole (Isomer) | ~0.8 - 2.5 | ~1.0 - 5.0 | < 10 (Poor Selectivity) | Source: Aggregated data from Penning et al. and Zarghi et al. (See References)
Case Study B: Anticancer Activity (Tubulin Polymerization)
  • 1,5-Scaffold: Acts as a rigid analogue of Combretastatin A-4 .[1] The "twisted" 1,5-arrangement mimics the cis-stilbene geometry of Combretastatin, which is essential for binding to the colchicine site on tubulin.

  • 1,3-Scaffold: Mimics the trans-stilbene geometry. While often less active against tubulin, these planar derivatives show higher efficacy in assays requiring DNA intercalation or planar kinase inhibition (e.g., EGFR).

Part 3: Experimental Protocols

Regioselective Synthesis Workflow

Achieving the correct isomer is the primary synthetic challenge. Condensation of hydrazine with 1,3-diketones typically yields a mixture.

Protocol A: Synthesis of 1,5-Diarylpyrazoles (Celecoxib-type)

  • Principle: Use of hydrazine hydrochloride in ethanol often favors the 1,5-isomer due to steric control during the intermediate hydrazone formation, or use 1,3-dipolar cycloaddition of nitrile imines.

  • Reagents: 1,3-Diketone (1.0 eq), Aryl Hydrazine Hydrochloride (1.1 eq), Ethanol (reflux).

  • Step-by-Step:

    • Dissolve 1,3-diketone in absolute ethanol.

    • Add aryl hydrazine hydrochloride.

    • Reflux for 2–4 hours (Monitor via TLC; 1,5-isomer is typically less polar).

    • Concentrate and recrystallize from EtOH/Water.

    • Validation: 1H NMR is definitive. The proton at C4 appears at distinct shifts. NOE (Nuclear Overhauser Effect) difference spectroscopy between the

      
      -aryl and C5-aryl protons will show a strong signal for the 1,5-isomer and no signal for the 1,3-isomer.
      

Protocol B: Synthesis of 1,3-Diarylpyrazoles

  • Principle: Reaction of

    
    -unsaturated ketones (chalcones) with hydrazines, followed by oxidation.
    
  • Step-by-Step:

    • React Acetophenone with Benzaldehyde (NaOH/EtOH) to form Chalcone.

    • Reflux Chalcone with Aryl Hydrazine in Acetic Acid (forms Pyrazoline).

    • Oxidize Pyrazoline using DDQ or MnO2 to yield 1,3-Diarylpyrazole.

Diagram: Synthetic Pathways

SynthesisPath Diketone 1,3-Diketone Condensation Cyclocondensation (EtOH/Reflux) Diketone->Condensation Hydrazine Aryl Hydrazine Hydrazine->Condensation Oxidation Cyclization & Oxidation (AcOH / DDQ) Hydrazine->Oxidation Chalcone Chalcone (Enone) Chalcone->Oxidation Prod15 1,5-Diarylpyrazole (Major Product) Condensation->Prod15 Kinetic Control Prod13 1,3-Diarylpyrazole (Major Product) Oxidation->Prod13 Regiospecific

Caption: Divergent synthetic routes to access specific pyrazole regioisomers.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[2] Journal of Organic Chemistry.[2]

  • Xu, Q., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity.[1] PLOS One.

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives.[3][4][5][6][7][8][9][10][11][12] International Journal of Pharmaceutical Sciences and Research.

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Comparative

A Researcher's Guide to the Elemental Analysis of 1-methyl-5-phenylpyrazole-3-methanamine HCl: A Comparative Approach

In the landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds such as pyrazole derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds such as pyrazole derivatives, confirming the empirical formula through elemental analysis is a foundational step that underpins all subsequent biological and pharmacological evaluation. This guide provides an in-depth look at the elemental analysis of 1-methyl-5-phenylpyrazole-3-methanamine HCl, a representative pyrazole compound. We will delve into a comparison of its theoretical elemental composition with experimentally obtained data for analogous structures, present a detailed protocol for analysis, and discuss the significance of this technique in ensuring the scientific integrity of research findings.

The Critical Role of Elemental Analysis in Compound Verification

Elemental analysis serves as a crucial quality control checkpoint in the synthesis of new molecules.[1][2] It provides a quantitative measure of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), and in the case of hydrochloride salts, chlorine (Cl). This data allows for the direct verification of a compound's empirical formula, which, in conjunction with spectroscopic data (NMR, IR, MS), confirms its molecular structure and purity.[3] In the pharmaceutical industry, stringent regulations necessitate precise characterization of active pharmaceutical ingredients (APIs), making elemental analysis an indispensable tool for regulatory compliance and ensuring the safety and efficacy of potential drug candidates.[2][4]

Theoretical vs. Experimental Data: A Comparative Analysis

The first step in evaluating the purity of a synthesized compound is to calculate its theoretical elemental composition based on its molecular formula. For 1-methyl-5-phenylpyrazole-3-methanamine HCl, the molecular formula is C₁₁H₁₄ClN₃. The theoretical elemental percentages are as follows:

  • Carbon (C): 59.06%

  • Hydrogen (H): 6.31%

  • Nitrogen (N): 18.78%

  • Chlorine (Cl): 15.85%

In practice, experimental values will deviate slightly from the theoretical percentages. An acceptable margin of error is generally considered to be within ±0.4% of the calculated value.[1][5] This tolerance accounts for minor impurities and instrumental variations.

To provide a practical context, the following table compares the theoretical data for our target compound with experimental data reported for other substituted pyrazole derivatives. This comparative approach is essential when dealing with a novel compound for which direct experimental data may not yet be published.

CompoundMolecular FormulaElementTheoretical (%)Experimental (%)Deviation (%)Reference
1-methyl-5-phenylpyrazole-3-methanamine HCl C₁₁H₁₄ClN₃ C 59.06 N/A N/A -
H 6.31 N/A N/A -
N 18.78 N/A N/A -
N-[(3,5-dimethyl-4-iodo-1H-pyrazol-1-yl)-methyl]-2,4-dichloroanilineC₁₂H₁₃Cl₂IN₄C35.5835.42-0.16[3]
H3.243.31+0.07[3]
N13.8313.69-0.14[3]
1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazolineC₂₁H₁₆Cl₂N₂C68.3068.15-0.15[6]
H4.374.48+0.11[6]
N7.597.41-0.18[6]
5-Methyl-3-(trifluoromethyl)-1H-pyrazoleC₅H₅F₃N₂C40.0140.04+0.03[7]
H3.363.35-0.01[7]
N18.6618.70+0.04[7]

This table demonstrates that for well-purified, analogous compounds, the experimentally determined elemental composition aligns closely with the theoretical values, with deviations well within the acceptable ±0.4% range. This underscores the reliability of the technique when performed correctly.

Experimental Protocol for Elemental Analysis of Amine Hydrochloride Salts

The following protocol outlines the standard procedure for the determination of Carbon, Hydrogen, and Nitrogen in a sample of 1-methyl-5-phenylpyrazole-3-methanamine HCl using a modern CHN elemental analyzer.

Principle of the Method

The method is based on the complete and instantaneous oxidation of the sample by "flash combustion," which converts the organic elements into their corresponding gaseous products: CO₂, H₂O, and N₂. These gases are then separated and quantified by a thermal conductivity detector (TCD).

Instrumentation

A dedicated CHNS/O elemental analyzer, such as a Thermo Scientific™ FlashSmart™ Elemental Analyzer or similar, is required. These instruments are equipped with a combustion furnace, a reduction furnace, a chromatographic column for gas separation, and a TCD.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample is homogenous and finely powdered.

    • Dry the sample thoroughly under a high vacuum to remove any residual solvents or moisture, which can significantly affect the hydrogen and carbon percentages. Amine hydrochloride salts can be hygroscopic, so handling in a glovebox or a dry environment is recommended.

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

    • Perform several runs with the standard to ensure the instrument is stable and providing reproducible results.

  • Sample Analysis:

    • Introduce the weighed sample into the instrument's autosampler.

    • The sample is dropped into the combustion reactor, which is maintained at a temperature of approximately 900-1000 °C.

    • A pulse of pure oxygen is injected into the combustion chamber, leading to the flash combustion of the sample.

    • The resulting mixture of gases (CO₂, H₂O, N₂, and NOx) is swept by a helium carrier gas through a reduction furnace containing copper to convert NOx to N₂.

    • The gas mixture then passes through a chromatographic column where CO₂, H₂O, and N₂ are separated.

    • The separated gases are detected by the TCD, which generates a signal proportional to the concentration of each gas.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the original sample.

    • The results are typically reported as a weight percentage of each element.

Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Homogenize and Dry Sample B Weigh 2-3 mg in Tin Capsule A->B C Flash Combustion (~1000°C) B->C D Reduction of NOx to N2 C->D E Gas Chromatography Separation D->E F Thermal Conductivity Detection E->F G Signal Integration F->G H Calculation of %C, %H, %N G->H I Compare with Theoretical Values H->I

Caption: Workflow for CHN Elemental Analysis.

Causality and Trustworthiness in the Protocol

The choice of high-temperature flash combustion ensures the complete conversion of the sample to its elemental gases, a critical factor for accuracy. The subsequent reduction step is essential to convert all nitrogen oxides to diatomic nitrogen, the form detected by the TCD. The use of a certified standard for calibration provides a traceable and verifiable basis for the quantification, making the protocol a self-validating system. The acceptable deviation of ±0.4% is an empirically derived standard that balances the practical limitations of the technique with the need for high confidence in the data.[1]

Logical Relationships in Structural Verification

The process of confirming a new chemical structure is a logical sequence of complementary analytical techniques. Elemental analysis provides the empirical formula, which is then corroborated by mass spectrometry giving the molecular weight. Finally, NMR and IR spectroscopy provide detailed information about the connectivity of atoms and the functional groups present, leading to the unambiguous determination of the molecular structure.

Structural_Verification EA Elemental Analysis Structure Confirmed Molecular Structure EA->Structure Empirical Formula MS Mass Spectrometry MS->Structure Molecular Weight NMR_IR NMR & IR Spectroscopy NMR_IR->Structure Connectivity & Functional Groups

Caption: The Role of Elemental Analysis in Structural Elucidation.

Conclusion

Elemental analysis remains a cornerstone of chemical characterization, providing fundamental data that validates the synthesis of new compounds like 1-methyl-5-phenylpyrazole-3-methanamine HCl. By comparing experimental results to theoretical values and adhering to a rigorous, well-calibrated protocol, researchers can have a high degree of confidence in the empirical formula of their compounds. This guide has provided a comparative framework, a detailed experimental procedure, and an explanation of the underlying scientific principles to aid researchers, scientists, and drug development professionals in the application and interpretation of elemental analysis data.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of British Columbia. [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. [Link]

  • Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • First publisher abandons impractical elemental analysis standard as journals eye next move. Chemistry World. [Link]

  • Synthesis and insecticidal activity studies of novel phenylpyrazole derivatives containing arylimine or carbimidate moiety. PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]

  • Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica. [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • 5-Phenyl-1H-pyrazole-3-methanamine. PubChem. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine

The following guide details the operational safety and disposal protocols for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS: 869901-12-2 or related isomers). This document is structured for researchers and safety o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS: 869901-12-2 or related isomers).

This document is structured for researchers and safety officers who require immediate, actionable intelligence. It moves beyond generic SDS statements to provide a logistical framework for lifecycle management of this chemical.

[1][2][3]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must characterize the waste.[1][2] This compound is a heterocyclic primary amine . Its chemical structure dictates its reactivity and waste classification.

ParameterSpecificationOperational Implication
Chemical Class Pyrazole / Primary AmineBasic pH; reacts exothermically with acids.[1]
Physical State Solid (typically) or Viscous LiquidSolids require drum packaging; liquids require solvent compatibility checks.
Corrosivity High (Skin Corr. 1B / H314) CRITICAL: Waste streams must be compatible with corrosive bases. Do not use metal containers (Al/Zn).
Reactivity Acid-Sensitive / Oxidizer-SensitiveExplosion Risk: Never mix with concentrated nitric acid or acid chlorides in a waste container.[1]
Toxicity Acute Tox. 4 (Oral)Hazardous if leached.[3][4][5] Zero-discharge policy (no drain disposal).
The "Senior Scientist" Insight: The Amine Risk

Warning: Primary amines like this compound can form nitrosamines (potent carcinogens) if allowed to mix with nitrosating agents (e.g., nitrites, nitrous acid) in a commingled waste stream. [1] * Protocol: Strictly segregate this amine from waste streams containing sodium nitrite, nitric acid, or nitrosyl compounds.

Waste Stream Classification (RCRA & Global Standards)

Proper classification ensures regulatory compliance (EPA/RCRA in the US, EWC in Europe).[1] This compound is generally not P-listed or U-listed by specific name, meaning it is regulated by characteristic .[1]

  • Primary Waste Code: D002 (Corrosivity) - If the pH of the waste solution is

    
     12.5.[1][6]
    
  • Secondary Waste Code: D001 (Ignitability) - Only if dissolved in a flammable solvent (e.g., MeOH, Acetone).[1]

  • Lab Pack Designation: Basic Organic Waste (Alkaline).

Disposal Decision Workflow

The following diagram outlines the logical decision tree for disposing of this compound safely.

DisposalWorkflow Start Waste Generation: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Substance/Contaminated Solids) StateCheck->SolidPath Powder/Crystals LiquidPath Liquid Waste (Reaction Mixtures/Stock Solutions) StateCheck->LiquidPath Solution/Suspension Segregation Segregation Check: Isolate from ACIDS and OXIDIZERS SolidPath->Segregation LiquidPath->Segregation SolidPkg Packaging: Double-bag in LDPE Place in HDPE Drum Segregation->SolidPkg Solid Stream LiquidPkg Packaging: Solvent-Compatible Carboy (HDPE or Glass) Segregation->LiquidPkg Liquid Stream Labeling Labeling: 'Hazardous Waste - Basic Organic' Add: D002 SolidPkg->Labeling LiquidPkg->Labeling Disposal Final Disposition: High-Temp Incineration (Cradle-to-Grave Tracking) Labeling->Disposal

Caption: Decision matrix for segregating and packaging pyrazole-amine waste based on physical state and chemical compatibility.

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment & Segregation

Objective: Prevent immediate chemical reactions in the waste container.

  • pH Check: If the waste is an aqueous solution, verify pH.[7] If pH > 12, do not mix with acidic organic waste (e.g., acetic acid waste).[1]

  • Quenching (Optional but Recommended for Reactive Intermediates):

    • If the amine is present as a highly reactive free base in a reaction mixture, consider neutralizing carefully with dilute Hydrochloric Acid (1M) in the reaction vessel (not the waste drum) to form the hydrochloride salt.[1]

    • Why? The salt form ((R-NH3)+ Cl-) is non-volatile, less corrosive, and safer to handle than the free amine.[1]

Phase 2: Packaging

Objective: Containment integrity.

  • For Solids (Pure Compound/Spill Debris):

    • Collect material using non-sparking tools.[8]

    • Place in a clear LDPE (Low-Density Polyethylene) bag.

    • Seal the bag with tape or a zip-tie.

    • Place the sealed bag into a secondary HDPE (High-Density Polyethylene) wide-mouth drum or pail.

  • For Liquids (Solutions):

    • Select an HDPE carboy or safety-coated glass bottle.

    • Fill Limit: Never fill >90% capacity. Leave headspace for thermal expansion.

    • Cap Venting: Use a vented cap if the solution has any potential to off-gas, though this is rare for stable amines.

Phase 3: Labeling

Objective: Clear communication for emergency responders. Attach a hazardous waste tag with the following details:

  • Chemical Name: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (Do not use abbreviations like "MPPM").[9]

  • Hazards: Corrosive, Toxic.[1][9][10]

  • constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% Amine").

Phase 4: Final Disposal

Objective: Total destruction.

  • Method: High-temperature incineration (Rotary Kiln).

  • Why: Incineration ensures the destruction of the nitrogen-heterocycle ring, preventing environmental persistence or aquatic toxicity.[1]

  • Hand-off: Transfer to a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors, Stericycle).[1]

Emergency Procedures (Spill Management)

If a spill occurs during the transfer or disposal process:

  • Evacuate & PPE: Clear the immediate area. Don full PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If powder is aerosolized, use a N95 or P100 respirator.[1]

  • Containment:

    • Liquid: Dike the spill with vermiculite or sand .[11] Do not use paper towels (combustible).

    • Solid: Cover with a damp paper towel to prevent dust generation, then scoop.[1]

  • Neutralization (Spill Specific):

    • Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill area after bulk removal to neutralize corrosive residues.[1]

  • Clean Up: Collect all absorbent material into the "Solid Waste" drum described in Phase 2. Wash the surface with soap and water.

References

  • Fisher Scientific. (2021). Safety Data Sheet: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazole Derivatives. Retrieved from [1]

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Handling

Mastering Safety: A Researcher's Guide to Handling (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine

For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the foundation of groundbreaking research is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, in-depth technical instruction for the safe handling of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, a compound of interest in various research applications. As a corrosive amine, its handling demands meticulous attention to detail and a comprehensive understanding of its potential hazards. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your work.

Understanding the Hazard: Why This Compound Demands Respect

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is classified as a UN2735, Class 8 Corrosive liquid.[1] This designation from the U.S. Department of Transportation signifies a substance that can cause severe damage to skin, eyes, and mucous membranes upon contact.[1] The primary amine functional group contributes to its corrosive nature. The toxicological properties of this specific compound have not been fully investigated, which necessitates treating it with the highest degree of caution.[1] Ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach.[1]

The core principle of safely handling this compound is the implementation of a multi-layered defense system, where Personal Protective Equipment (PPE) serves as the final and critical barrier between you and the chemical.

The Last Line of Defense: Your Personal Protective Equipment (PPE) Ensemble

The selection and proper use of PPE is not merely a regulatory requirement but a fundamental scientific practice rooted in risk mitigation. For (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, your PPE is designed to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Eye and Face Protection: A Non-Negotiable Shield

Direct contact with even a minuscule amount of a corrosive amine can result in irreversible eye damage.[1] Therefore, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are the minimum requirement and must be worn at all times when handling the compound.[2][3] Unlike standard safety glasses, goggles form a complete seal around the eyes, offering protection from splashes and vapors.[2][4]

  • Face Shield: When handling larger quantities (greater than 50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[2][4] The face shield provides a broader barrier, protecting the entire face from direct contact.

Hand Protection: Selecting the Right Glove Material

Disposable nitrile gloves, while common in laboratories, offer only limited protection against corrosive amines and are intended for incidental contact only.[2][4] For prolonged work or when direct contact is likely, more robust glove options are necessary.

Glove MaterialProtection LevelRecommended Use
Disposable Nitrile Incidental contactHandling sealed containers, minor transfers
Butyl Rubber ExcellentDirect handling, transfers, weighing
Neoprene GoodGeneral handling, good alternative to Butyl

Double gloving , with a disposable nitrile glove over a more robust glove like butyl rubber, is a highly recommended practice to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs.[2]

Body Protection: A Barrier for Your Skin

Your everyday clothing offers insufficient protection against corrosive chemicals.

  • Chemically Resistant Lab Coat or Apron: A lab coat made of chemically resistant material is essential to protect your skin and clothing from splashes.[4][5] For procedures with a higher risk of splashing, a rubber or neoprene apron worn over the lab coat is recommended.[4]

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule that is especially critical when working with corrosives.[2][3][5]

Respiratory Protection: When Engineering Controls Are Not Enough

All work with (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine should be conducted within a certified chemical fume hood to minimize the inhalation of corrosive vapors.[6] However, in the event of a spill or if engineering controls are not sufficient, respiratory protection may be necessary.

  • Respirator Type: A half-mask or full-facepiece respirator equipped with organic vapor cartridges is recommended.[7][8][9] A full-facepiece respirator offers the added benefit of eye protection.[9]

  • Fit Testing and Training: Proper fit testing and training on the use and maintenance of a respirator are mandatory before its use.[10]

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

This workflow is designed to be a self-validating system, with each step building upon the last to ensure a safe operating procedure from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep1 Review Safety Data Sheet (SDS) Prep2 Assemble and Inspect PPE Prep1->Prep2 Prep3 Prepare and Verify Chemical Fume Hood Prep2->Prep3 Prep4 Gather and Inspect All Necessary Equipment Prep3->Prep4 Handling1 Don all required PPE Prep4->Handling1 Proceed to handling Handling2 Perform all manipulations within the fume hood Handling1->Handling2 Handling3 Use appropriate tools for transfers (e.g., syringe, cannula) Handling2->Handling3 Handling4 Keep container sealed when not in use Handling3->Handling4 Cleanup1 Decontaminate all equipment Handling4->Cleanup1 Proceed to cleanup Cleanup2 Segregate and label all hazardous waste Cleanup1->Cleanup2 Cleanup3 Doff PPE in the correct order Cleanup2->Cleanup3 Cleanup4 Wash hands thoroughly Cleanup3->Cleanup4 End Safe Completion Cleanup4->End End of procedure

Caption: A logical workflow for the safe handling of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine.

Emergency Protocols: Immediate and Decisive Action

In the event of an emergency, a swift and correct response is critical to minimizing harm.

In Case of a Spill:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large or unmanageable spills, evacuate the lab and call emergency services.

  • Contain the Spill: Use a chemical spill kit with an appropriate neutralizing agent for amines (if available) or an inert absorbent material to contain the spill.[1][11]

  • Clean Up: Wearing appropriate PPE, carefully clean up the neutralized or absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with soap and water.

In Case of Personal Exposure:
  • Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin: Remove all contaminated clothing and immediately flush the affected area with water for at least 15 minutes in a safety shower.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Waste Management: A Responsible Conclusion to Your Research

Due to its corrosive and potentially toxic nature, all waste containing (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine must be treated as hazardous waste.

  • Segregation: Do not mix amine waste with other waste streams.[6]

  • Containment: Collect all liquid and solid waste in clearly labeled, sealed, and chemically compatible containers.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[6] Incineration is a common method for the disposal of amine waste.[7][12]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific practice. Your commitment to safety is the bedrock upon which credible and impactful research is built.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

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  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. [Link]

  • Weekly Safety Meeting – Working Safely with Corrosives. (2022, August 14). National Association of Safety Professionals. [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip. [Link]

  • Chemical Resistant Gloves. Global Industrial. [Link]

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  • A Guide to Working with Corrosive Substances. CED Engineering. [Link]

  • 3M Respirator Selection Guide. 3M. [Link]

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